(R)-N-Boc-Morpholine-2-acetic acid
Description
Properties
IUPAC Name |
2-[(2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-4-5-16-8(7-12)6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSISPMRGFJLDI-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@@H](C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654178 | |
| Record name | [(2R)-4-(tert-Butoxycarbonyl)morpholin-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257848-48-8 | |
| Record name | [(2R)-4-(tert-Butoxycarbonyl)morpholin-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(R)-N-Boc-Morpholine-2-acetic Acid: A Technical Guide for Drug Development Professionals
Introduction: (R)-N-Boc-Morpholine-2-acetic acid is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its rigid morpholine scaffold and defined stereochemistry make it a valuable component in the design of novel therapeutics, particularly as an intermediate in the synthesis of selective norepinephrine reuptake inhibitors like reboxetine and its analogs. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
This compound is a white to off-white solid at room temperature. While specific experimental data for properties such as melting point, boiling point, and pKa are not extensively reported in publicly available literature, the key identifying information and typical properties are summarized below.
| Property | Value |
| IUPAC Name | 2-[(2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]acetic acid |
| CAS Number | 1257848-48-8 |
| Molecular Formula | C₁₁H₁₉NO₅ |
| Molecular Weight | 245.27 g/mol |
| Physical Form | Solid |
| Storage Conditions | Sealed in a dry environment, at room temperature or refrigerated (2-8°C) for long-term stability. |
| Purity (Typical) | ≥97% |
Role in Drug Discovery
The primary utility of this compound is not in its direct biological activity, but rather as a crucial chiral intermediate. Its structure is incorporated into larger, more complex molecules to impart specific three-dimensional conformations that are essential for selective binding to biological targets. A notable application is in the synthesis of analogs of reboxetine, a selective norepinephrine reuptake inhibitor used in the treatment of depression.[1] The defined (R)-stereocenter of the morpholine ring is critical for the enantioselectivity of the final active pharmaceutical ingredient.
Experimental Protocols
Synthesis of the Chiral Morpholine Core
Protocol: Enantioselective Synthesis of (R)-N-Boc-Morpholine-2-Carboxylic Acid
-
Preparation of Racemic Precursor: The synthesis begins with the preparation of racemic n-butyl 4-benzylmorpholine-2-carboxylate. This is typically achieved by the condensation of N-benzylethanolamine with 2-chloroacrylonitrile, followed by cyclization and alcoholysis with n-butanol.
-
Enzyme-Catalyzed Kinetic Resolution: The racemic ester undergoes kinetic resolution using a highly selective enzyme (e.g., a lipase). The enzyme selectively hydrolyzes one enantiomer, leaving the other unreacted. This results in a mixture of the (R)-ester and the (S)-acid.
-
Separation: The resulting mixture of the unreacted (R)-ester and the hydrolyzed (S)-acid is separated. The organic layer contains the desired (R)-ester, while the aqueous layer contains the (S)-acid.
-
N-Protecting Group Exchange: The N-benzyl protecting group of the isolated (R)-ester is exchanged for an N-Boc group.
-
Ester Hydrolysis: The n-butyl ester of the N-Boc protected (R)-ester is hydrolyzed using a base (e.g., lithium hydroxide) to yield the final (R)-N-Boc-morpholine-2-carboxylic acid.
Analytical Characterization
A combination of analytical techniques is essential to confirm the identity, purity, and stereochemical integrity of this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: Unambiguous structural confirmation.
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group of the Boc protector, typically around 1.4 ppm. Other key signals would include multiplets for the morpholine ring protons and the protons of the acetic acid moiety.
-
¹³C NMR: The carbon NMR spectrum provides definitive evidence of the Boc group, with signals for the quaternary and methyl carbons of the tert-butyl group, as well as the carbamate carbonyl carbon.
-
Typical Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. Standard pulse programs are used.
-
Processing: Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak.
-
2. High-Performance Liquid Chromatography (HPLC)
-
Purpose: Assessment of chemical and enantiomeric purity.
-
Reversed-Phase HPLC (for chemical purity):
-
Column: C18, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: A gradient of acetonitrile and water, often with 0.1% trifluoroacetic acid (TFA).
-
Detection: UV at 210-220 nm.
-
-
Chiral HPLC (for enantiomeric purity):
-
Column: A chiral stationary phase (CSP), such as one based on a macrocyclic glycopeptide.
-
Mobile Phase: Typically a polar organic or reversed-phase system, which may include volatile buffers like ammonium trifluoroacetate for LC-MS compatibility.
-
Analysis: The (R)- and (S)-enantiomers will be separated into two distinct peaks, allowing for the calculation of enantiomeric excess (ee%).
-
3. Mass Spectrometry (MS)
-
Purpose: Confirmation of molecular weight and elemental composition.
-
Technique: Electrospray ionization (ESI) is commonly used.
-
Analysis: ESI-MS will confirm the molecular weight by detecting the protonated molecule [M+H]⁺ or other adducts. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula. It is important to note that the Boc group can sometimes be labile under certain MS conditions, potentially leading to fragmentation. Using softer ionization techniques can help mitigate this.
Conclusion
This compound serves as a specialized and valuable building block in synthetic and medicinal chemistry. While it does not possess significant intrinsic biological activity, its defined stereochemistry and rigid structure are leveraged to create highly selective and potent drug candidates. A thorough understanding of its properties and the analytical methods required for its characterization is paramount for its effective use in drug discovery and development pipelines.
References
(R)-N-Boc-Morpholine-2-acetic acid CAS number 1257848-48-8
An In-depth Technical Guide on (R)-N-Boc-Morpholine-2-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, with the CAS number 1257848-48-8, is a chiral heterocyclic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its rigid morpholine scaffold and chiral center make it a valuable synthon for creating complex molecules with specific stereochemistry, which is often essential for potent and selective biological activity. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role in the development of novel therapeutics.
Physicochemical Properties
While comprehensive experimental data for this compound is not extensively reported in publicly available literature, the following table summarizes its key identifiers and known properties. Researchers are advised to obtain lot-specific data from their supplier's Certificate of Analysis.
| Property | Value | Source |
| CAS Number | 1257848-48-8 | [1][2][3] |
| Molecular Formula | C11H19NO5 | [1][4] |
| Molecular Weight | 245.27 g/mol | [1][4] |
| Appearance | Solid (presumed) | General knowledge |
| Purity | Typically ≥95% - 98% | [5][6] |
| Storage | Sealed in a dry environment at room temperature or refrigerated (2-8°C) is recommended. | [4] |
Synthesis and Experimental Protocols
A plausible synthetic approach would involve the construction of the chiral morpholine ring followed by the introduction or modification of the acetic acid side chain. Key strategies in the synthesis of chiral morpholines often involve asymmetric synthesis or the use of chiral starting materials.[10]
Illustrative Synthetic Pathway
The following diagram illustrates a conceptual workflow for the synthesis of chiral morpholine derivatives, which could be adapted for this compound. This often involves the cyclization of a chiral amino alcohol precursor.
Caption: Conceptual workflow for the synthesis of this compound.
Applications in Drug Discovery and Development
The primary application of this compound in drug discovery is as a key intermediate in the synthesis of norepinephrine reuptake inhibitors (NRIs).[11] Specifically, it is a building block for creating analogs of the drug reboxetine.[12]
Role in the Synthesis of Reboxetine Analogs
Reboxetine is a selective norepinephrine reuptake inhibitor used in the treatment of clinical depression. The development of analogs with improved efficacy, selectivity, or pharmacokinetic profiles is an active area of research.[11] this compound provides the chiral morpholine core, which is crucial for the desired stereospecific interactions with the norepinephrine transporter (NET).
The general workflow for its application in synthesizing a target molecule, such as a reboxetine analog, is depicted below.
Caption: Workflow for the use of this compound in synthesis.
Signaling Pathway Involvement
While this compound itself is not directly involved in signaling pathways, the molecules synthesized from it, such as reboxetine analogs, target the norepinephrine transporter (NET). By inhibiting the reuptake of norepinephrine from the synaptic cleft, these compounds increase the concentration of this neurotransmitter, leading to enhanced noradrenergic signaling. This mechanism is central to their therapeutic effects in conditions like depression and ADHD.
The logical relationship of its synthetic product's mechanism of action is outlined below.
Caption: Logical pathway of the therapeutic target of reboxetine analogs.
Analytical Data
Detailed analytical data such as 1H NMR, 13C NMR, and HPLC are typically provided by the supplier for a specific batch of the compound. Researchers should request these documents to confirm the identity and purity of their material. While specific spectra are not publicly available, typical chemical shifts in 1H NMR for the morpholine ring protons would be expected in the range of 2.5-4.0 ppm, with the Boc group protons appearing around 1.4 ppm.
Conclusion
This compound is a valuable chiral building block for the synthesis of pharmacologically active molecules, most notably for analogs of the norepinephrine reuptake inhibitor reboxetine. Its stereochemically defined structure is essential for achieving the desired biological activity and selectivity. While detailed public data on its synthesis and physical properties are limited, its importance in medicinal chemistry is well-established. Future research may lead to the development of more efficient synthetic routes and the discovery of new applications for this versatile compound in the creation of novel therapeutics.
References
- 1. (R)-N-BOC-2-吗啉乙酸 CAS#: 1257848-48-8 [m.chemicalbook.com]
- 2. This compound | 1257848-48-8 [chemicalbook.com]
- 3. (R)-N-BOC-2-吗啉乙酸 | 1257848-48-8 [m.chemicalbook.com]
- 4. This compound - CAS:1257848-48-8 - Sunway Pharm Ltd [3wpharm.com]
- 5. aceschem.com [aceschem.com]
- 6. CAS 1257848-48-8 | (R)-2-(4-(tert-Butoxycarbonyl)morpholin-2-yl)acetic acid - Synblock [synblock.com]
- 7. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 8. researchgate.net [researchgate.net]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. banglajol.info [banglajol.info]
- 11. Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, enantiomeric resolution, F-18 labeling and biodistribution of reboxetine analogs: promising radioligands for imaging the norepinephrine transporter with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-N-Boc-Morpholine-2-acetic acid molecular weight and formula
Abstract
This technical guide provides essential physicochemical data for (R)-N-Boc-Morpholine-2-acetic acid, a key building block in synthetic organic chemistry and drug discovery. The document outlines its molecular formula and weight, presents a general workflow for its analytical characterization and subsequent use, and briefly describes the experimental protocols involved. This information is intended for researchers, chemists, and professionals in the field of drug development.
Physicochemical Properties
This compound, also known as (R)-2-(4-(tert-Butoxycarbonyl)morpholin-2-yl)acetic acid, is a chiral morpholine derivative protected with a tert-butyloxycarbonyl (Boc) group. This structure makes it a valuable intermediate for the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents. The fundamental properties are summarized below.
| Property | Value | Citations |
| Molecular Formula | C₁₁H₁₉NO₅ | [1][2][3] |
| Molecular Weight | 245.27 g/mol | [1][2][3] |
| CAS Number | 1257848-48-8 | [1][2] |
Standard Workflow for Compound Verification and Application
The successful application of this compound in a synthetic route is predicated on the verification of its identity and purity. The following diagram illustrates a standard logical workflow from compound reception to its use in a downstream application.
Caption: General workflow for quality control and synthetic use of a chemical reagent.
Overview of Experimental Protocols
The workflow diagram references several key analytical techniques essential for the validation of chemical compounds like this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Purpose : To elucidate the molecular structure of the compound. ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms. The resulting spectra serve as a fingerprint for the compound, confirming the connectivity of atoms and the presence of key functional groups (e.g., the Boc group, the morpholine ring, and the acetic acid moiety).
-
Methodology : A small sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in a strong magnetic field. The response of the atomic nuclei to radiofrequency pulses is recorded to generate a spectrum.
-
-
Mass Spectrometry (MS) :
-
Purpose : To confirm the molecular weight of the compound. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Resolution Mass Spectrometry (HRMS) are used to measure the mass-to-charge ratio of the ionized compound, which should correspond to the calculated molecular weight (245.27 g/mol ). HRMS provides a highly accurate mass measurement, further confirming the elemental composition.
-
Methodology : The sample is introduced into an ion source, ionized, and the resulting ions are separated based on their mass-to-charge ratio by an analyzer. The data is then presented as a mass spectrum.
-
-
High-Performance Liquid Chromatography (HPLC) :
-
Purpose : To determine the purity of the compound. HPLC separates the sample into its individual components, allowing for the quantification of the main peak (the desired compound) relative to any impurities. This is critical to ensure that side products from synthesis or degradation products are not carried into subsequent reactions.
-
Methodology : The sample is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A mobile phase is pumped through the column, and components separate based on their differential partitioning between the two phases. A detector (e.g., UV-Vis) quantifies the components as they elute.
-
References
Elucidating the Structure of (R)-N-Boc-Morpholine-2-acetic acid: A Technical Guide
Authored for researchers, scientists, and professionals in drug development, this guide provides an in-depth analysis of the structural elucidation of (R)-N-Boc-Morpholine-2-acetic acid. By integrating spectroscopic data and detailed experimental protocols, this document serves as a comprehensive resource for the characterization of this important chiral building block.
This compound, a key intermediate in medicinal chemistry, possesses a defined stereochemistry that is crucial for its application in the synthesis of pharmacologically active molecules. Accurate confirmation of its structure and stereochemical integrity is paramount. This guide outlines the standard analytical workflow and interpretation of spectroscopic data necessary for its unambiguous identification.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized below. These constants are critical for preliminary identification and for ensuring sample purity.
| Property | Value | Reference |
| CAS Number | 1257848-48-8 | [1][2] |
| Molecular Formula | C₁₁H₁₉NO₅ | [1] |
| Molecular Weight | 245.27 g/mol | [1] |
| Appearance | White to off-white solid | Typical |
| Melting Point | Not available | |
| Optical Rotation | Not available |
Spectroscopic Data Analysis
The structural backbone of the molecule is confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The following sections detail the expected spectral features. Note that while a definitive public source for all spectra of the (R)-enantiomer is unavailable, the provided ¹H NMR data for the (S)-enantiomer is identical, and other data are based on established principles for morpholine derivatives.[3]
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides detailed information about the hydrogen atom environments and their connectivity. The spectrum of the enantiomeric compound, (S)-N-Boc-Morpholine-2-acetic acid, is used for this analysis, as the proton environments are identical to the (R)-enantiomer.
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~11.5 | Broad Singlet | 1H | H -O (Carboxylic Acid) |
| ~4.05 | Multiplet | 1H | CH -2 (Ring) |
| ~3.88 | Multiplet | 1H | CH -6eq (Ring) |
| ~3.65 | Multiplet | 1H | CH -5eq (Ring) |
| ~3.45 | Multiplet | 1H | CH -6ax (Ring) |
| ~3.00 | Multiplet | 1H | CH -3eq (Ring) |
| ~2.70 | Multiplet | 1H | CH -3ax (Ring) |
| ~2.60 | Multiplet | 2H | CH ₂ (Acetic Acid) |
| 1.47 | Singlet | 9H | C(CH ₃)₃ (Boc) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. The morpholine ring protons exhibit complex splitting patterns due to axial and equatorial positions in its preferred chair conformation.[3]
¹³C NMR Spectroscopy
Carbon NMR (¹³C NMR) is used to identify all unique carbon environments within the molecule.
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~175.0 | C =O (Carboxylic Acid) |
| ~155.0 | C =O (Boc) |
| ~80.5 | C (CH₃)₃ (Boc) |
| ~72.0 | C -2 (Ring) |
| ~67.0 | C -6 (Ring) |
| ~45.0 | C -5 (Ring) |
| ~42.0 | C -3 (Ring) |
| ~38.0 | C H₂ (Acetic Acid) |
| 28.4 | C(C H₃)₃ (Boc) |
Note: These are predicted chemical shifts based on typical values for N-Boc protected morpholine structures.[3][4]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule. For this compound, electrospray ionization (ESI) is a common method.
Predicted Mass Spectrometry Data (ESI)
| m/z | Ion |
|---|---|
| 246.13 | [M+H]⁺ |
| 268.11 | [M+Na]⁺ |
| 244.12 | [M-H]⁻ |
| 189.08 | [M - C₄H₉O]⁻ (Loss of tert-butoxy) |
| 144.06 | [M - C₅H₉O₂]⁻ (Loss of Boc group) |
Note: Predicted m/z values are based on the exact mass of the compound.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
|---|---|
| 3300-2500 (broad) | O-H stretch (Carboxylic Acid) |
| ~2975 | C-H stretch (Aliphatic) |
| ~1740 | C=O stretch (Carboxylic Acid) |
| ~1690 | C=O stretch (Boc carbamate) |
| ~1160 | C-O stretch (Ether) |
Experimental Protocols
Detailed methodologies are essential for reproducing analytical results. The following are standard operating procedures for the characterization of this compound.
NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR (20-25 mg for ¹³C NMR).
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
Transfer the solution into a standard 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, acquire at least 16 scans with a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, acquire several thousand scans using proton decoupling to enhance signal-to-noise.
-
Process the data using appropriate software, applying Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Mass Spectrometry (LC-MS)
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.
-
-
Instrumentation:
-
Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source.
-
Chromatography: Use a C18 reverse-phase column. Elute with a gradient of mobile phase A (water + 0.1% formic acid) and mobile phase B (acetonitrile + 0.1% formic acid).
-
Mass Spectrometry: Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Use an Attenuated Total Reflectance (ATR) accessory for solid samples.
-
Place a small amount of the powdered sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record the spectrum on an FTIR spectrometer.
-
Collect data over the range of 4000-400 cm⁻¹.
-
Perform a background scan before running the sample. Average at least 16 scans for both the background and the sample for a good quality spectrum.
-
Workflow and Logic Diagrams
Visual representations of the experimental and analytical processes can clarify the workflow for structure elucidation.
References
- 1. CAS 1257848-48-8 | (R)-2-(4-(tert-Butoxycarbonyl)morpholin-2-yl)acetic acid - Synblock [synblock.com]
- 2. This compound | 1257848-48-8 [chemicalbook.com]
- 3. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morpholine(110-91-8) 13C NMR [m.chemicalbook.com]
- 5. PubChemLite - 2-(4-(tert-butoxycarbonyl)morpholin-2-yl)acetic acid (C11H19NO5) [pubchemlite.lcsb.uni.lu]
1H NMR spectrum of (R)-N-Boc-Morpholine-2-acetic acid
A comprehensive technical guide to the ¹H NMR spectrum of (R)-N-Boc-Morpholine-2-acetic acid, prepared for researchers, scientists, and professionals in drug development.
This document provides a detailed analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Due to the absence of a publicly available experimental spectrum for this specific compound, the data presented herein is a prediction based on the analysis of closely related structures and established principles of NMR spectroscopy. This guide includes a predicted data table, a detailed experimental protocol for acquiring such a spectrum, and visualizations to aid in understanding the molecular structure and proton environments.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR data for this compound is summarized in the table below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. The predicted spectrum is based on data from analogous compounds, including N-Boc protected amino acids and various morpholine derivatives.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-2 | 4.0 - 4.2 | m | - | 1H |
| H-3a (axial) | 2.8 - 3.0 | dt | J ≈ 12.0, 3.5 | 1H |
| H-3b (equatorial) | 3.8 - 4.0 | dd | J ≈ 12.0, 3.0 | 1H |
| H-5a (axial) | 3.2 - 3.4 | td | J ≈ 12.0, 3.0 | 1H |
| H-5b (equatorial) | 3.9 - 4.1 | br d | J ≈ 12.0 | 1H |
| H-6a (axial) | 3.5 - 3.7 | t | J ≈ 11.0 | 1H |
| H-6b (equatorial) | 3.8 - 4.0 | dd | J ≈ 11.0, 3.0 | 1H |
| CH₂ (acetic acid) | 2.5 - 2.8 | m | - | 2H |
| Boc (-C(CH₃)₃) | ~1.45 | s | - | 9H |
| COOH | > 10.0 | br s | - | 1H |
Experimental Protocol
The following is a detailed protocol for obtaining the ¹H NMR spectrum of this compound. This protocol is adapted from standard procedures for similar N-Boc protected amino acids.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent may affect the chemical shifts, particularly for the acidic proton.
-
Transfer the solution to a 5 mm NMR tube.
2. Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Tune and shim the instrument to optimize the magnetic field homogeneity and obtain a sharp, symmetrical solvent peak.
3. ¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer would be:
-
Number of scans: 16-64 (depending on sample concentration)
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
Spectral width: Appropriate range to cover all expected proton signals (e.g., -1 to 13 ppm)
-
Acquisition time: 2-4 seconds
-
4. Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID) to obtain the spectrum.
-
Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the spectrum by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).
-
Integrate all peaks to determine the relative number of protons for each signal.
Visualizations
The following diagrams illustrate the chemical structure and proton environments of this compound.
Caption: Chemical structure of this compound.
Purity Analysis of (R)-N-Boc-Morpholine-2-acetic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies for assessing the purity of (R)-N-Boc-Morpholine-2-acetic acid, a chiral building block of significant interest in pharmaceutical development. Ensuring the chemical and stereochemical purity of this intermediate is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines potential impurities, detailed experimental protocols for key analytical techniques, and best practices for data presentation.
Impurity Profiling
The purity of this compound is determined by the presence of various process-related and degradation impurities. A thorough understanding of the synthetic route is crucial for identifying potential impurities. Common synthetic pathways to this compound start from either (R)-2-(hydroxymethyl)morpholine or (R)-morpholine-2-carboxylic acid.
Based on these synthetic routes, a profile of potential impurities can be anticipated:
-
Enantiomeric Impurity: The most critical impurity is the (S)-enantiomer, (S)-N-Boc-Morpholine-2-acetic acid. Its presence can lead to undesired pharmacological effects or reduced efficacy of the target molecule.
-
Starting Materials: Unreacted starting materials such as (R)-2-(hydroxymethyl)morpholine or (R)-morpholine-2-carboxylic acid may be present in the final product.
-
Reagents and Byproducts from Boc-Protection: The protection step using di-tert-butyl dicarbonate ((Boc)₂O) can introduce impurities like tert-butanol and unreacted (Boc)₂O.
-
Solvent Residues: Residual solvents used during the synthesis and purification steps are common inorganic impurities.
-
Degradation Products: The stability of the molecule under storage and handling conditions should be considered, as degradation can lead to the formation of new impurities.
A summary of typical purity specifications and potential impurities is presented in Table 1.
Table 1: Typical Purity Specifications and Potential Impurities for this compound
| Parameter | Specification | Analytical Technique(s) |
| Appearance | White to off-white solid | Visual Inspection |
| Assay (by Titration) | ≥ 98.0% | Acid-Base Titration |
| Chemical Purity (HPLC) | ≥ 98.0% | Reversed-Phase HPLC |
| Enantiomeric Purity | ≥ 99.0% e.e. | Chiral HPLC |
| (S)-Enantiomer | ≤ 0.5% | Chiral HPLC |
| Residual Solvents | Per ICH Guidelines | Gas Chromatography (GC-HS) |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Identification | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spec. |
Analytical Methodologies
A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity analysis of this compound.
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Chiral HPLC is the primary technique for determining the enantiomeric purity of this compound. The separation of enantiomers is achieved using a chiral stationary phase (CSP). For N-Boc protected amino acids, macrocyclic glycopeptide-based (e.g., vancomycin, teicoplanin) and polysaccharide-based (e.g., cellulose or amylose derivatives) CSPs are highly effective.[1][2]
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm, or a similar polysaccharide-based chiral column.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) with a small amount of a modifier like trifluoroacetic acid (TFA). A typical starting condition is n-Hexane:IPA:TFA (90:10:0.1, v/v/v). The mobile phase composition may require optimization for best resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
System Suitability: Inject a racemic mixture of N-Boc-Morpholine-2-acetic acid to confirm the resolution between the (R) and (S) enantiomers. The resolution should be ≥ 1.5.
-
Quantification: The enantiomeric excess (% e.e.) is calculated from the peak areas of the (R) and (S) enantiomers using the formula: % e.e. = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100
Table 2: Chiral HPLC Method Parameters
| Parameter | Condition |
| Column | Chiralpak IA, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1 mg/mL in mobile phase |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structural integrity of this compound and for identifying and quantifying certain impurities. Both ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecule.
Experimental Protocol:
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Key signals to observe include the singlet for the nine protons of the Boc group (around 1.4 ppm), the multiplets for the morpholine ring protons, and the methylene protons of the acetic acid side chain.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Diagnostic signals include those for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary and methyl carbons of the Boc group, and the carbons of the morpholine ring.
-
Purity Assessment: The presence of unexpected signals may indicate impurities. The relative integration of signals can be used to quantify impurities if their structures are known and they have well-resolved protons.
Table 3: Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Nucleus | Assignment | Approximate Chemical Shift (ppm) |
| ¹H | -(CH₃)₃ (Boc) | 1.45 (s, 9H) |
| -CH₂- (morpholine) | 2.6 - 4.2 (m) | |
| -CH₂-COOH | 2.5 - 2.8 (m, 2H) | |
| -COOH | 10-12 (br s, 1H) | |
| ¹³C | -(C H₃)₃ (Boc) | ~28.4 |
| -C (CH₃)₃ (Boc) | ~80.5 | |
| -CH₂- (morpholine) | ~43-70 | |
| -C H₂-COOH | ~40.0 | |
| -C OOH | ~175.0 | |
| -C =O (Boc) | ~155.0 |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound and to provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a commonly used soft ionization technique for this type of molecule.
Experimental Protocol:
-
Instrumentation: A mass spectrometer with an ESI source, often coupled with an HPLC system (LC-MS).
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Ionization Mode: Both positive and negative ion modes should be evaluated. In positive mode, the protonated molecule [M+H]⁺ is expected at m/z 246.13. In negative mode, the deprotonated molecule [M-H]⁻ is expected at m/z 244.11.
-
Fragmentation Analysis (MS/MS): Tandem mass spectrometry can be used to study the fragmentation pattern. A characteristic loss of the Boc group (100 Da) or isobutylene (56 Da) is expected.
Table 4: Expected Mass Spectrometry Data
| Ionization Mode | Expected Ion | m/z (calculated) |
| ESI+ | [M+H]⁺ | 246.13 |
| [M+Na]⁺ | 268.11 | |
| ESI- | [M-H]⁻ | 244.11 |
Data Presentation
For clarity and ease of comparison, all quantitative data should be summarized in well-structured tables. An example of a comprehensive purity data summary is provided in Table 5.
Table 5: Summary of Purity Analysis for a Batch of this compound
| Test | Method | Specification | Result |
| Appearance | Visual | White to off-white solid | Conforms |
| Assay (by Titration) | Acid-Base Titration | ≥ 98.0% | 99.2% |
| Chemical Purity (HPLC) | RP-HPLC | ≥ 98.0% | 99.5% |
| Enantiomeric Purity | Chiral HPLC | ≥ 99.0% e.e. | 99.8% e.e. |
| (S)-Enantiomer | Chiral HPLC | ≤ 0.5% | 0.1% |
| Residual Solvents (IPA) | GC-HS | ≤ 5000 ppm | 850 ppm |
| Water Content | Karl Fischer | ≤ 0.5% | 0.2% |
| ¹H NMR | NMR Spectroscopy | Conforms to structure | Conforms |
| Mass Spectrum (ESI+) | Mass Spectrometry | [M+H]⁺ = 246.13 | Found: 246.13 |
By following the detailed methodologies and data presentation guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can ensure a robust and comprehensive purity assessment of this compound, a critical step in the development of safe and effective pharmaceuticals.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
(R)-N-Boc-Morpholine-2-acetic acid material safety data sheet (MSDS)
This technical guide provides a comprehensive overview of (R)-N-Boc-Morpholine-2-acetic acid (CAS No. 1257848-48-8), a chiral building block of significant interest to researchers, scientists, and professionals in drug development. The morpholine scaffold is a well-established privileged structure in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological and pharmacokinetic properties.[1][2] This guide summarizes the available material safety data, outlines a plausible synthetic strategy, and discusses its potential applications in the synthesis of complex drug candidates.
Chemical and Physical Properties
This compound is a derivative of morpholine, featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and an acetic acid moiety at the 2-position, with a defined (R)-stereochemistry. While specific experimentally determined physical properties are not widely reported in the literature, the following table summarizes its key identifiers.
| Property | Value | Source |
| CAS Number | 1257848-48-8 | [3][4][5][6] |
| Molecular Formula | C₁₁H₁₉NO₅ | [4][5][6] |
| Molecular Weight | 245.27 g/mol | [4][5][6] |
| Melting Point | No data available | |
| Boiling Point | No data available | [4][6] |
| Density | No data available | [6] |
| Solubility | No data available | |
| Appearance | Solid (presumed) |
Material Safety and Toxicological Profile
The safety profile for this compound is based on data from suppliers and is typical for this class of chemical compounds. No specific toxicological studies, such as LD50 data, are publicly available. Standard laboratory precautions should be observed when handling this material.
GHS Hazard and Precautionary Statements:
| Hazard Class | Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Eye Damage/Irritation | H319: Causes serious eye irritation |
| STOT - Single Exposure | H335: May cause respiratory irritation |
Handling and Storage:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7]
-
Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed.[8]
-
In case of exposure:
-
Skin contact: Wash off with soap and plenty of water.
-
Eye contact: Rinse cautiously with water for several minutes.
-
Ingestion: Rinse mouth. Do NOT induce vomiting.
-
Inhalation: Move the person into fresh air.
-
Experimental Protocols: Synthetic Approach
Caption: Plausible synthetic workflow for the precursor (R)-N-Boc-morpholine-2-carboxylic acid.
This synthetic pathway begins with the construction of a racemic morpholine precursor, followed by a key enzymatic resolution step to separate the enantiomers. The desired (R)-enantiomer is then subjected to protecting group exchange and hydrolysis to yield the carboxylic acid. A subsequent homologation step would be required to convert the carboxylic acid to the target acetic acid derivative.
Role in Drug Discovery and Development
This compound is not known to possess intrinsic biological activity. Instead, it serves as a valuable chiral building block for the synthesis of more complex molecules in drug discovery. The morpholine ring is considered a "privileged scaffold" because it is present in a wide array of approved drugs and biologically active compounds.[1][9] Its inclusion in a molecule can improve physicochemical properties such as solubility, metabolic stability, and bioavailability.[2]
The defined (R)-stereochemistry of this building block is crucial for creating stereospecific interactions with biological targets like enzymes and receptors, which is a cornerstone of modern drug design.
Caption: Role of chiral building blocks in the drug discovery pipeline.
Biological Targets and Signaling Pathways
There is no direct evidence in the scientific literature linking this compound to any specific biological targets or signaling pathways. However, the broader class of morpholine-containing molecules has been shown to interact with a diverse range of targets. These include, but are not limited to, kinases, G-protein coupled receptors (GPCRs), and various enzymes.[2][10] The morpholine moiety can act as a key component of a pharmacophore, contributing to binding affinity and selectivity.
Caption: General role of the morpholine scaffold in drug-target interactions.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 1257848-48-8 [chemicalbook.com]
- 4. CAS 1257848-48-8 | (R)-2-(4-(tert-Butoxycarbonyl)morpholin-2-yl)acetic acid - Synblock [synblock.com]
- 5. aceschem.com [aceschem.com]
- 6. This compound - CAS:1257848-48-8 - Sunway Pharm Ltd [3wpharm.com]
- 7. Error-系统IO操作失败 [bio-fount.com]
- 8. N-Boc-morpholine-2-carboxylic acid | 189321-66-2 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
A Technical Guide to (R)-N-Boc-Morpholine-2-acetic acid: Synthesis, Applications, and Commercial Sourcing
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (R)-N-Boc-Morpholine-2-acetic acid, a valuable chiral building block in medicinal chemistry. The document details its commercial availability, synthesis, and applications, with a focus on its role in the development of norepinephrine reuptake inhibitors.
Commercial Availability
This compound is available from a range of chemical suppliers. The following table summarizes key information from prominent vendors.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Sunway Pharm Ltd | 1257848-48-8 | C₁₁H₁₉NO₅ | 245.27 |
| Santa Cruz Biotechnology | 766539-28-0 | C₁₁H₁₉NO₅ | 245.27 |
| Sigma-Aldrich | 189321-66-2 | C₁₀H₁₇NO₅ | 231.25 |
| Apollo Scientific | 868689-63-8 | Not specified | Not specified |
| Fluorochem | 1257850-82-0 | C₁₁H₁₉NO₅ | 245.27 |
Synthesis and Physicochemical Properties
This compound is a white to off-white solid. Its synthesis as a key intermediate for reboxetine analogs has been described in the scientific literature.
Enantioselective Synthesis Protocol
An established method for the synthesis of (R)-N-Boc-morpholine-2-carboxylic acid involves an enzyme-catalyzed kinetic resolution of a racemic ester precursor. The following is a summary of the key steps:
-
Preparation of Racemic Ester: The synthesis begins with the preparation of a racemic morpholine ester, such as racemic n-butyl 4-benzylmorpholine-2-carboxylate.
-
Enzyme-Catalyzed Kinetic Resolution: A highly selective enzyme is used to resolve the racemic ester, leading to the enantiomerically pure (R)-ester.
-
N-Protecting Group Exchange: The N-benzyl protecting group is exchanged for a Boc (tert-butoxycarbonyl) group.
-
Ester Hydrolysis: The final step involves the base-catalyzed hydrolysis of the ester to yield (R)-N-Boc-morpholine-2-carboxylic acid.
This enantioselective approach allows for the production of the desired (R)-enantiomer with high chiral purity.
Applications in Medicinal Chemistry and Drug Discovery
The morpholine scaffold is considered a "privileged structure" in drug discovery due to its favorable physicochemical properties, which can enhance the pharmacokinetic profile of drug candidates. This compound serves as a crucial chiral building block for the synthesis of various biologically active molecules.
Synthesis of Reboxetine Analogs and Norepinephrine Reuptake Inhibitors
A primary application of this compound is in the synthesis of reboxetine analogs. Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used in the treatment of clinical depression. The morpholine moiety is a key structural feature of reboxetine and its analogs, contributing to their binding affinity and selectivity for the norepinephrine transporter (NET).
The synthesis of these analogs typically involves the coupling of the carboxylic acid group of this compound with an appropriate amine, followed by further chemical modifications.
Incorporation into Peptides as a Non-Natural Amino Acid
As a Boc-protected amino acid derivative, this compound can be incorporated into peptide chains as a non-natural amino acid using solid-phase peptide synthesis (SPPS). The incorporation of such non-standard building blocks can introduce unique conformational constraints and functionalities into peptides, potentially enhancing their stability, potency, and target selectivity.
The following is a general protocol for the coupling of this compound to a resin-bound peptide using Boc-based solid-phase peptide synthesis.
Materials:
-
This compound
-
Peptide-resin with a free N-terminal amine
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA)
-
Solvent (e.g., N,N-dimethylformamide - DMF)
-
Deprotection solution (e.g., Trifluoroacetic acid - TFA in dichloromethane - DCM)
-
Washing solvents (e.g., DMF, DCM, isopropanol)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF.
-
Boc Deprotection: Remove the N-terminal Boc protecting group from the peptide-resin using a solution of TFA in DCM.
-
Washing: Thoroughly wash the resin with DCM, isopropanol, and DMF to remove residual TFA and byproducts.
-
Neutralization: Neutralize the resulting trifluoroacetate salt of the N-terminal amine with a solution of DIPEA in DMF.
-
Washing: Wash the resin with DMF.
-
Coupling:
-
Pre-activate this compound by dissolving it in DMF with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA).
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for a specified time (typically 1-2 hours) with agitation.
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling cycles for the subsequent amino acids in the peptide sequence.
Role in Modulating Norepinephrine Signaling
As a key component of norepinephrine reuptake inhibitors, the this compound scaffold plays an indirect but critical role in modulating noradrenergic signaling pathways.
Norepinephrine Transporter (NET) Inhibition Pathway
The primary mechanism of action of drugs derived from this building block, such as reboxetine, is the inhibition of the norepinephrine transporter (NET). The following diagram illustrates the signaling pathway affected by NET inhibition.
Caption: Norepinephrine transporter inhibition pathway.
The workflow for utilizing this compound in the synthesis of a norepinephrine reuptake inhibitor and its subsequent biological effect is outlined below.
Caption: Drug development workflow.
The Strategic Role of Boc Protection in Morpholine Acetic Acid Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the pivotal role of the tert-butyloxycarbonyl (Boc) protecting group in the synthesis and application of morpholine acetic acid derivatives. These scaffolds are of significant interest in medicinal chemistry and drug discovery due to their favorable physicochemical and metabolic properties. The strategic use of Boc protection enables precise chemical manipulations, making N-Boc-morpholine acetic acids versatile building blocks for complex bioactive molecules.
Core Concepts: The Function of Boc Protection
The Boc group is an acid-labile protecting group predominantly used for amines. In the context of morpholine acetic acid, it temporarily masks the secondary amine of the morpholine ring. This protection serves several critical functions:
-
Preventing Unwanted Reactivity: The morpholine nitrogen is nucleophilic and can interfere with reactions intended for the carboxylic acid moiety, such as amide bond formation or esterification. Boc protection effectively deactivates this nucleophilicity.
-
Enhancing Solubility: The lipophilic nature of the tert-butyl group can improve the solubility of the morpholine acetic acid scaffold in organic solvents commonly used in synthesis.
-
Enabling Orthogonal Synthesis: The Boc group's stability in basic and nucleophilic conditions, coupled with its easy removal under acidic conditions, allows for selective deprotection in the presence of other protecting groups (e.g., Fmoc, Cbz), a cornerstone of modern peptide and complex molecule synthesis.
Synthesis and Characterization of N-Boc-Morpholine Acetic Acid Derivatives
N-Boc-morpholine acetic acid exists as two primary positional isomers: N-Boc-morpholine-2-acetic acid and N-Boc-morpholine-3-acetic acid, each with potential for stereoisomerism. The synthesis of these compounds typically involves the protection of the corresponding morpholine acetic acid or its precursor.
Quantitative Data Summary
The following table summarizes key quantitative data for representative N-Boc-morpholine acetic acid derivatives. Please note that while CAS numbers and molecular formulas are well-documented, comprehensive, directly comparable experimental data such as yields and specific spectroscopic shifts can vary between synthetic routes and are not always available in a consolidated format.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reported Purity | Physical Form |
| N-Boc-morpholine-2-acetic acid | 766539-28-0 | C₁₁H₁₉NO₅ | 245.27 | >97% | Solid |
| (S)-N-Boc-morpholine-2-acetic acid | 1257850-82-0 | C₁₁H₁₉NO₅ | 245.27 | 97% | Solid |
| (R)-N-Boc-morpholine-2-acetic acid | 1257848-48-8 | C₁₁H₁₉NO₅ | 245.27 | - | - |
| N-Boc-morpholine-3-acetic acid | - | C₁₁H₁₉NO₅ | 245.27 | - | - |
| (S)-N-Boc-morpholine-3-acetic acid | 813433-76-0 | C₁₁H₁₉NO₅ | 245.27 | - | - |
| (R)-4-Boc-morpholine-3-carboxylic acid* | 869681-70-9 | C₁₀H₁₇NO₅ | 231.25 | >96% (NMR) | Powder/Crystals |
*Note: (R)-4-Boc-morpholine-3-carboxylic acid is a closely related derivative, and its data is included for reference.
Experimental Protocols
General Protocol for Boc Protection of Morpholine Acetic Acid
This protocol is a representative procedure based on standard methods for the N-Boc protection of amino acids.
Materials:
-
Morpholine-2-acetic acid or Morpholine-3-acetic acid (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 eq)
-
Sodium hydroxide (NaOH) or Triethylamine (TEA) (2.0 - 3.0 eq)
-
Dioxane and Water (or Tetrahydrofuran)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the morpholine acetic acid derivative in a mixture of dioxane and water (e.g., 1:1 v/v).
-
Basification: Cool the solution to 0 °C in an ice bath and add the base (e.g., NaOH) portion-wise, ensuring the temperature remains low.
-
Addition of Boc Anhydride: Add a solution of di-tert-butyl dicarbonate in dioxane (or the reaction solvent) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
Wash the remaining aqueous solution with a non-polar solvent like ethyl acetate to remove unreacted Boc₂O and byproducts.
-
Cool the aqueous layer to 0 °C and carefully acidify with 1M HCl to a pH of approximately 2-3.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-morpholine acetic acid.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization if it is a solid.
Protocol for Boc Deprotection
The removal of the Boc group is typically achieved under acidic conditions.
Materials:
-
N-Boc-morpholine acetic acid derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (optional, e.g., anisole, triisopropylsilane)
Procedure:
-
Dissolution: Dissolve the N-Boc protected compound in dichloromethane.
-
Acid Treatment: Add trifluoroacetic acid (typically 20-50% v/v in DCM) to the solution at 0 °C. If the substrate is sensitive to the tert-butyl cation byproduct, a scavenger can be added.
-
Reaction: Stir the reaction at room temperature for 1-3 hours, monitoring the progress by TLC or LC-MS.
-
Work-up:
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can often be used directly in the next step or neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted into an organic solvent.
-
Visualizing Workflows and Applications
The following diagrams, generated using Graphviz, illustrate the key processes and the role of N-Boc-morpholine acetic acid in synthetic chemistry.
Conclusion
The use of Boc protection for morpholine acetic acid is a fundamental and enabling strategy in modern organic synthesis and drug discovery. It provides a robust and reliable method to temporarily mask the reactive morpholine nitrogen, thereby facilitating the selective functionalization of the acetic acid side chain. This control is essential for the construction of more complex molecules, including peptides, PROTACs, and other therapeutics where the morpholine moiety is incorporated to enhance pharmacological properties. The straightforward nature of both the protection and deprotection steps ensures that N-Boc-morpholine acetic acids will remain valuable and frequently utilized building blocks for the foreseeable future in the quest for novel and effective pharmaceuticals.
Stereochemistry of (R)-N-Boc-Morpholine-2-acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-N-Boc-Morpholine-2-acetic acid is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid morpholine scaffold and defined stereochemistry at the C2 position make it a valuable building block for the synthesis of complex biologically active molecules, including analogs of the selective norepinephrine reuptake inhibitor, reboxetine. This technical guide provides an in-depth overview of the stereochemistry, synthesis, and analytical characterization of this important chiral intermediate.
Physicochemical and Stereochemical Properties
This compound, with the CAS number 1257848-48-8, possesses a single stereocenter at the second position of the morpholine ring, leading to its chiroptical properties. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances its solubility in organic solvents and prevents unwanted side reactions during synthetic manipulations.
Table 1: Physicochemical Data
| Property | Value |
| CAS Number | 1257848-48-8[1] |
| Molecular Formula | C₁₁H₁₉NO₅ |
| Molecular Weight | 245.27 g/mol |
| Appearance | Solid (Typical) |
| Optical Rotation ([α]D) | Data not available in searched literature. |
| Enantiomeric Excess (ee) | Typically >99% when synthesized via enzymatic kinetic resolution. |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound. While complete spectra are not publicly available, typical chemical shifts and absorption ranges for related morpholine structures can be inferred.
Table 2: Spectroscopic Data Summary
| Technique | Observed/Expected Data |
| ¹H NMR | Data not available in searched literature. Expected signals for Boc group (~1.4 ppm), morpholine ring protons (2.5-4.0 ppm), and the acetic acid methylene and methine protons. |
| ¹³C NMR | Data not available in searched literature. Expected signals for Boc group carbons (~28, 80 ppm), morpholine ring carbons (varying shifts), and the carboxylic acid carbonyl (~175 ppm). |
| IR Spectroscopy | Data not available in searched literature. Expected characteristic absorptions for C=O (carboxylic acid and carbamate), C-O-C (ether), and C-H bonds. |
| Mass Spectrometry | Data not available in searched literature. Expected molecular ion peak and fragmentation patterns corresponding to the loss of the Boc group and other fragments. |
Synthesis and Stereochemical Control
The enantioselective synthesis of this compound is most effectively achieved through an enzyme-catalyzed kinetic resolution of a racemic precursor. This method allows for the preparation of the desired (R)-enantiomer with high optical purity.
Experimental Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Experimental Protocols
Synthesis of Racemic n-butyl 4-benzylmorpholine-2-carboxylate
This procedure follows the general steps outlined in the literature for the synthesis of the racemic precursor.
-
Step 1: Condensation and Cyclization. N-benzylethanolamine is condensed with 2-chloroacrylonitrile. The resulting intermediate is then cyclized using potassium tert-butoxide (t-BuOK) to yield the racemic morpholine nitrile.
-
Step 2: Alcoholysis. The racemic morpholine nitrile undergoes alcoholysis with n-butanol in the presence of concentrated sulfuric acid to produce racemic n-butyl 4-benzylmorpholine-2-carboxylate.
Enzyme-Catalyzed Kinetic Resolution
This protocol details the separation of the enantiomers of the racemic ester.
-
Materials: Racemic n-butyl 4-benzylmorpholine-2-carboxylate, Candida rugosa lipase, tert-butyl methyl ether (t-BuOMe), water.
-
Procedure:
-
A solution of racemic n-butyl 4-benzylmorpholine-2-carboxylate in t-BuOMe is added to a solution of Candida rugosa lipase in water.
-
The biphasic mixture is stirred vigorously at room temperature for 24-30 hours. The reaction progress is monitored by HPLC.
-
Upon completion, the organic and aqueous phases are separated.
-
The organic layer, containing the unreacted (R)-ester, is washed with water, dried over magnesium sulfate, and concentrated under reduced pressure to yield (R)-n-butyl 4-benzylmorpholine-2-carboxylate with high enantiomeric excess (>99%).
-
The aqueous layer contains the hydrolyzed (S)-4-benzylmorpholine-2-carboxylic acid.
-
Synthesis of this compound
This procedure describes the conversion of the resolved (R)-ester to the final product.
-
Step 1: N-Benzyl to N-Boc Exchange. The N-benzyl protecting group of (R)-n-butyl 4-benzylmorpholine-2-carboxylate is exchanged for an N-Boc group.
-
Step 2: Ester Hydrolysis. The n-butyl ester of the resulting N-Boc intermediate is hydrolyzed using a base to yield this compound.
Determination of Enantiomeric Purity
The enantiomeric excess (ee) of the resolved ester and the final product is a critical parameter. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this determination.
Chiral HPLC Workflow
Caption: Workflow for chiral HPLC analysis.
A typical method for determining the enantioselectivity of the kinetic resolution involves a Chiralcel OJ-H column with a mobile phase of hexane and ethanol containing a small amount of trifluoroacetic acid.
Applications in Drug Development
The morpholine moiety is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties, which can improve the pharmacokinetic profile of drug candidates. This compound serves as a key chiral building block for introducing this scaffold with a defined stereochemistry. Its primary application is in the synthesis of reboxetine analogs, which are investigated for their potential as norepinephrine reuptake inhibitors in the treatment of depression and other neurological disorders. The stereochemistry at the C2 position is crucial for the biological activity of these analogs.
Conclusion
This compound is a valuable chiral intermediate whose stereochemical integrity is paramount for its application in the synthesis of pharmacologically active compounds. The use of enzyme-catalyzed kinetic resolution provides an efficient and highly selective method for its preparation. This guide has summarized the key stereochemical features, synthetic strategies, and analytical methods relevant to this important molecule, providing a valuable resource for researchers in the field of drug discovery and development.
References
Chiral Morpholine Building Blocks: A Technical Guide for Drug Discovery
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral morpholine scaffolds are privileged structures in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents due to their favorable physicochemical and pharmacological properties. The inherent chirality of these building blocks plays a crucial role in defining the stereochemistry of the final drug molecule, which in turn dictates its efficacy, selectivity, and safety profile. The morpholine ring, with its ether oxygen and secondary amine, can engage in key hydrogen bonding interactions with biological targets and improve pharmacokinetic properties such as aqueous solubility and metabolic stability. This technical guide provides a comprehensive overview of the synthesis of chiral morpholine building blocks, their application in drug discovery, and detailed experimental protocols for their preparation.
Asymmetric Synthesis of Chiral Morpholines
The enantioselective synthesis of morpholines is a critical aspect of their application in drug development. Several powerful strategies have been developed to access these chiral heterocycles with high levels of stereocontrol.
Asymmetric Hydrogenation of Dehydromorpholines
A highly efficient method for preparing 2-substituted chiral morpholines is the asymmetric hydrogenation of dehydromorpholines.[1][2][3] This approach utilizes a rhodium catalyst complexed with a chiral bisphosphine ligand to achieve high yields and excellent enantioselectivities.[1][2][3]
Table 1: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines [4][5]
| Entry | Substrate (R) | Catalyst (mol%) | Solvent | H₂ Pressure (atm) | Time (h) | Yield (%) | ee (%) |
| 1 | Phenyl | [Rh(COD)₂]SbF₆ / (R,R,R)-SKP (1) | DCM | 30 | 24 | >99 | 92 |
| 2 | 4-Fluorophenyl | [Rh(COD)₂]SbF₆ / (R,R,R)-SKP (1) | DCM | 30 | 24 | >99 | 92 |
| 3 | 4-Chlorophenyl | [Rh(COD)₂]SbF₆ / (R,R,R)-SKP (1) | DCM | 30 | 24 | >99 | 93 |
| 4 | 4-Bromophenyl | [Rh(COD)₂]SbF₆ / (R,R,R)-SKP (1) | DCM | 30 | 24 | >99 | 94 |
| 5 | 2-Naphthyl | [Rh(COD)₂]SbF₆ / (R,R,R)-SKP (1) | DCM | 30 | 24 | >99 | 99 |
Tandem Hydroamination and Asymmetric Transfer Hydrogenation
A one-pot, two-step catalytic process involving hydroamination followed by asymmetric transfer hydrogenation provides an efficient route to 3-substituted chiral morpholines.[6] This tandem reaction starts with an aminoalkyne substrate, which first undergoes a titanium-catalyzed intramolecular hydroamination to form a cyclic imine. This intermediate is then reduced in situ using a chiral ruthenium catalyst.[6]
Organocatalytic Enantioselective Synthesis
Organocatalysis offers a metal-free alternative for the synthesis of chiral morpholines. For instance, the enantioselective synthesis of C3-substituted morpholinones can be achieved through a domino [4 + 2] heteroannulation and a 1,2-aryl/alkyl shift catalyzed by a chiral phosphoric acid.[7] Additionally, β-morpholine amino acids have been developed as a new class of organocatalysts for reactions such as the 1,4-addition of aldehydes to nitroolefins, demonstrating excellent conversion and diastereoselectivity.[8]
Applications in Drug Discovery
The unique structural and electronic properties of the chiral morpholine moiety have led to its incorporation into numerous approved drugs and clinical candidates across various therapeutic areas.
Reboxetine: A Selective Norepinephrine Reuptake Inhibitor
(S,S)-Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used for the treatment of depression.[9][10] Its therapeutic effect is derived from blocking the norepinephrine transporter (NET), which increases the concentration of norepinephrine in the synaptic cleft.[11][12]
Mechanism of action of Reboxetine.
Aprepitant: An NK1 Receptor Antagonist
Aprepitant is a potent and selective neurokinin-1 (NK₁) receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[13][14] The chiral morpholine core is a key structural feature of aprepitant, contributing to its high affinity and selectivity for the NK₁ receptor.[13] The synthesis of aprepitant has been a subject of significant process development to improve efficiency and reduce environmental impact.[15]
Inhibitors of the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.[16][17] The morpholine ring is a common feature in many PI3K/Akt/mTOR inhibitors, where the oxygen atom often forms a critical hydrogen bond in the kinase active site.[16][18]
PI3K/Akt/mTOR signaling pathway and inhibition.
Experimental Protocols
General Procedure for Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines[4]
To a solution of the 2-substituted dehydromorpholine (0.2 mmol) and [Rh(COD)₂]SbF₆ (1.0 mol%) in anhydrous and degassed dichloromethane (2 mL) is added a solution of the chiral ligand (e.g., (R,R,R)-SKP, 1.05 mol%) in dichloromethane. The mixture is stirred at room temperature for 30 minutes. The resulting solution is then transferred to a stainless-steel autoclave. The autoclave is purged with hydrogen gas three times and then pressurized to 30 atm. The reaction is stirred at room temperature for 24 hours. After carefully releasing the pressure, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the chiral 2-substituted morpholine. The enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for Tandem Hydroamination-Asymmetric Transfer Hydrogenation[6]
Hydroamination Step: In a glovebox, a vial is charged with the aminoalkyne substrate (0.2 mmol), a titanium catalyst (e.g., Ti(NMe₂)₄, 10 mol%), and anhydrous toluene (1.0 mL). The vial is sealed and the mixture is stirred at 110 °C for 24 hours. The reaction is then cooled to room temperature.
Asymmetric Transfer Hydrogenation Step: To the cooled reaction mixture from the hydroamination step is added a solution of a chiral ruthenium catalyst (e.g., RuCl--INVALID-LINK--, 1 mol%) in a formic acid/triethylamine azeotropic mixture (5:2, 0.5 mL). The reaction is stirred at room temperature for 12 hours. The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
General workflow for chiral morpholine synthesis.
Conclusion
Chiral morpholine building blocks are indispensable tools in modern drug discovery. The development of robust and efficient asymmetric synthetic methods has enabled access to a wide variety of enantiomerically pure morpholine derivatives. These scaffolds continue to be a source of inspiration for the design of novel therapeutic agents with improved pharmacological profiles. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis and application of these important heterocyclic motifs.
References
- 1. [PDF] Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines | Semantic Scholar [semanticscholar.org]
- 2. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ijamtes.org [ijamtes.org]
- 11. What is the mechanism of Reboxetine Mesilate? [synapse.patsnap.com]
- 12. psychscenehub.com [psychscenehub.com]
- 13. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aprepitant - Wikipedia [en.wikipedia.org]
- 15. chemistryforsustainability.org [chemistryforsustainability.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Detailed Protocols for the Synthesis of (R)-N-Boc-Morpholine-2-acetic acid from (R)-alaninol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed methodology for the multi-step synthesis of (R)-N-Boc-Morpholine-2-acetic acid, a valuable chiral building block in medicinal chemistry, starting from the readily available chiral precursor, (R)-alaninol. The described synthetic route involves three key transformations: N-protection of the amino alcohol, formation of the morpholine ring via a cyclization reaction, and subsequent oxidation of the primary alcohol to the target carboxylic acid. Detailed experimental protocols for each step are provided, along with a summary of expected yields and characterization data.
Introduction
Chiral morpholine derivatives are prevalent structural motifs in a wide array of biologically active compounds and approved pharmaceuticals. The synthesis of enantiomerically pure morpholines is therefore of significant interest in drug discovery and development. This application note outlines a reliable synthetic pathway to access this compound, a versatile intermediate for further chemical elaboration, beginning with the chiral pool starting material (R)-alaninol.
Overall Synthetic Scheme
The synthesis proceeds through the following three stages:
-
Step 1: N-Boc Protection of (R)-alaninol.
-
Step 2: Cyclization to form (R)-N-Boc-2-(hydroxymethyl)morpholine.
-
Step 3: Oxidation to this compound.
Experimental Protocols
Step 1: Synthesis of (R)-N-tert-butoxycarbonyl-alaninol (2)
This step involves the protection of the amino group of (R)-alaninol (1) with a tert-butoxycarbonyl (Boc) group to prevent side reactions in subsequent steps.[1][2][3][4]
Materials:
-
(R)-alaninol (1)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of (R)-alaninol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford pure (R)-N-tert-butoxycarbonyl-alaninol (2) as a white solid.
Expected Yield: 85-95%
Step 2: Synthesis of (R)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (4)
This step involves the formation of the morpholine ring by reacting the N-Boc protected (R)-alaninol (2) with a suitable two-carbon electrophile, followed by intramolecular cyclization. A common method involves reaction with a haloethanol derivative or an epoxide. An alternative and efficient method is the reaction with an activated haloacetyl halide followed by reduction and cyclization, or a direct cyclization with a suitable reagent. A plausible approach is the reaction with 2-(2-chloroethoxy)acetyl chloride followed by cyclization. A more direct method would involve reaction with 1-bromo-2-(2-bromoethoxy)ethane. For the purpose of this protocol, a two-step procedure involving alkylation with 2-bromoethanol followed by intramolecular Williamson ether synthesis is described.
Materials:
-
(R)-N-tert-butoxycarbonyl-alaninol (2)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
2-Bromoethanol (3)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
N-Alkylation: To a suspension of sodium hydride (1.2 eq) in anhydrous THF (0.5 M) at 0 °C, add a solution of (R)-N-tert-butoxycarbonyl-alaninol (2, 1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the mixture back to 0 °C and add 2-bromoethanol (3, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 12-16 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Cyclization (Williamson Ether Synthesis): Dissolve the crude N-alkylated intermediate in anhydrous DMF (0.5 M).
-
Add sodium hydride (1.5 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the cyclization by TLC.
-
Quench the reaction at 0 °C with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient) to yield (R)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (4).
Expected Yield: 50-70% over two steps.
Step 3: Synthesis of (R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid (5)
This final step involves the selective oxidation of the primary alcohol in compound (4) to a carboxylic acid. A TEMPO-catalyzed oxidation is a mild and efficient method that is compatible with the Boc-protecting group.[5][6][7][8]
Materials:
-
(R)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (4)
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Sodium hypochlorite (NaOCl, commercial bleach, ~10-15%)
-
Sodium chlorite (NaClO₂)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
2-Methyl-2-butene
-
tert-Butanol
-
Water
-
Ethyl acetate (EtOAc)
-
Sodium sulfite (Na₂SO₃)
-
Sodium hydroxide (NaOH, 1 M)
-
Hydrochloric acid (HCl, 1 M)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (R)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (4, 1.0 eq) in a mixture of tert-butanol and water (1:1, 0.2 M).
-
Add TEMPO (0.1 eq) and 2-methyl-2-butene (2.0 eq).
-
In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 3.0 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq) in water.
-
To the solution of the alcohol, add a catalytic amount of aqueous sodium hypochlorite (NaOCl, 0.1 eq).
-
Slowly add the sodium chlorite/phosphate buffer solution to the reaction mixture, maintaining the internal temperature below 25 °C.
-
Stir the reaction vigorously for 4-6 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Adjust the pH of the mixture to ~8-9 with 1 M NaOH.
-
Wash the aqueous layer with ethyl acetate to remove any non-acidic impurities.
-
Acidify the aqueous layer to pH ~2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford (R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid (5) as a solid.
Expected Yield: 70-85%
Data Presentation
| Step | Starting Material | Product | Reagents | Typical Yield (%) | Physical State |
| 1 | (R)-alaninol | (R)-N-Boc-alaninol | Boc₂O, Et₃N | 85-95 | White Solid |
| 2 | (R)-N-Boc-alaninol | (R)-N-Boc-2-(hydroxymethyl)morpholine | NaH, 2-Bromoethanol | 50-70 | Viscous Oil |
| 3 | (R)-N-Boc-2-(hydroxymethyl)morpholine | This compound | TEMPO, NaClO₂, NaOCl | 70-85 | White Solid |
Visualizations
Synthetic Workflow
Caption: Overall synthetic workflow from (R)-alaninol to the final product.
Logical Relationship of Key Transformations
Caption: Logical progression of the key chemical transformations.
References
- 1. N-Boc-L-alaninol | 79069-13-9 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. royalpharma.in [royalpharma.in]
- 4. N-Boc-L-alaninol | 79069-13-9 [amp.chemicalbook.com]
- 5. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oxidation of Primary Alcohols to Carboxylic Acids - Wordpress [reagents.acsgcipr.org]
- 8. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]
Application Notes & Protocols: Enantioselective Synthesis of N-Boc-Morpholine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-Boc-morpholine derivatives are pivotal structural motifs in a multitude of biologically active compounds and approved pharmaceuticals. Their stereochemistry often plays a crucial role in their pharmacological activity, making the development of efficient enantioselective synthetic methods a significant area of research in medicinal chemistry and drug discovery. These application notes provide an overview and detailed protocols for the enantioselective synthesis of N-Boc-morpholine derivatives, with a focus on organocatalytic and biocatalytic approaches.
I. Organocatalytic Enantioselective Synthesis via Intramolecular Aza-Michael Addition
A prominent and effective strategy for the enantioselective synthesis of N-Boc-morpholine derivatives is the organocatalyzed intramolecular aza-Michael addition of N-Boc protected aminols. This method often utilizes diarylprolinol silyl ether catalysts to achieve high yields and enantioselectivities.
Logical Workflow for Synthesis and Analysis
Caption: Workflow for organocatalytic synthesis.
Reaction Mechanism
The reaction proceeds through a catalytic cycle involving the formation of an enamine intermediate from the aldehyde moiety of the substrate and the secondary amine of the catalyst. This is followed by a stereochemically controlled intramolecular cyclization.
Caption: Organocatalytic reaction mechanism.
Quantitative Data
| Entry | Substituent (R) | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | Phenyl | 10 | 24 | 92 | 98 |
| 2 | 4-Chlorophenyl | 10 | 36 | 85 | 97 |
| 3 | 2-Naphthyl | 10 | 48 | 88 | 96 |
| 4 | Thien-2-yl | 10 | 36 | 78 | 95 |
| 5 | Cyclohexyl | 10 | 48 | 75 | 94 |
Experimental Protocol: General Procedure for Organocatalytic Synthesis
-
Preparation of the Reaction Mixture: To a solution of the N-Boc protected aminol (1.0 equiv) in the specified solvent (e.g., chloroform, 0.1 M), add the diarylprolinol silyl ether catalyst (0.1 equiv) and the additive (e.g., benzoic acid, 0.1 equiv).
-
Reaction Execution: Stir the reaction mixture at room temperature for the time indicated in the data table, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel (eluent: n-hexane/ethyl acetate mixture) to afford the desired N-Boc-morpholine derivative.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Determination of Enantiomeric Excess: Determine the enantiomeric excess (ee) of the product by High-Performance Liquid Chromatography (HPLC) analysis using a chiral stationary phase (e.g., Chiralcel OD-H column) with a suitable mobile phase (e.g., n-hexane/isopropanol mixture).
II. Biocatalytic Enantioselective Synthesis via Kinetic Resolution
Biocatalysis, particularly using lipases for kinetic resolution, offers a green and highly selective alternative for the synthesis of enantiopure N-Boc-morpholine derivatives. This method involves the selective acylation of one enantiomer of a racemic mixture of a morpholine precursor, allowing for the separation of the two enantiomers.
Workflow for Biocatalytic Kinetic Resolution
Caption: Biocatalytic kinetic resolution workflow.
Quantitative Data for Lipase-Catalyzed Kinetic Resolution
| Entry | Lipase Source | Acyl Donor | Time (h) | Conversion (%) | ee(product) (%) | ee(substrate) (%) |
| 1 | Candida antarctica Lipase B | Vinyl acetate | 6 | 50 | >99 | >99 |
| 2 | Pseudomonas cepacia Lipase | Isopropenyl acetate | 12 | 48 | 98 | 95 |
| 3 | Candida rugosa Lipase | Acetic anhydride | 24 | 45 | 92 | 88 |
Experimental Protocol: General Procedure for Biocatalytic Kinetic Resolution
-
Preparation of the Reaction Mixture: To a solution of the racemic N-Boc-hydroxymorpholine (1.0 equiv) in an organic solvent (e.g., toluene, 0.1 M), add the lipase (e.g., 20 mg/mmol of substrate) and the acyl donor (e.g., vinyl acetate, 1.5 equiv).
-
Reaction Execution: Shake the reaction mixture at a controlled temperature (e.g., 30 °C) and monitor the conversion by Gas Chromatography (GC) or HPLC.
-
Termination and Work-up: When the desired conversion (ideally around 50%) is reached, filter off the enzyme. Wash the enzyme with the reaction solvent. Concentrate the combined filtrate under reduced pressure.
-
Purification and Separation: Separate the resulting acylated product and the unreacted starting material by flash column chromatography on silica gel.
-
Determination of Enantiomeric Excess: Determine the enantiomeric excess of both the product and the unreacted substrate by chiral HPLC analysis.
Application Notes and Protocols for the Use of (R)-N-Boc-Morpholine-2-acetic acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-N-Boc-Morpholine-2-acetic acid is a non-proteinogenic amino acid analog that incorporates a morpholine scaffold. The morpholine moiety is a privileged structure in medicinal chemistry, often imparting favorable physicochemical properties to bioactive molecules, such as improved solubility, metabolic stability, and pharmacokinetic profiles.[1] Its incorporation into peptides can lead to novel structures with enhanced biological activity and therapeutic potential.[2][1] Peptides containing morpholine scaffolds have been explored for various applications, including their use as enzyme inhibitors and receptor antagonists in areas such as neurodegenerative diseases and oncology.[3][4]
These application notes provide detailed protocols for the incorporation of this compound into peptide sequences using both solid-phase peptide synthesis (SPPS) and solution-phase methodologies.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₉NO₅ | --INVALID-LINK-- |
| Molecular Weight | 245.27 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Purity | Typically ≥97% | --INVALID-LINK-- |
| Storage | 2-8°C, sealed in dry conditions | --INVALID-LINK-- |
Experimental Protocols
The following sections provide detailed protocols for the incorporation of this compound into peptides. These protocols are based on standard peptide synthesis methodologies and may require optimization depending on the specific peptide sequence and scale of the synthesis.[5][6]
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry
This protocol outlines the manual solid-phase synthesis of a peptide containing this compound on a Merrifield resin, yielding a C-terminal carboxylic acid.
Materials:
-
Merrifield resin (or other suitable resin for Boc-SPPS)
-
This compound
-
Other Nα-Boc protected amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HOBt, DIC)
-
Kaiser (ninhydrin) test kit
-
Cleavage cocktail (e.g., HF or TFMSA with appropriate scavengers)
-
Cold diethyl ether
Workflow for a Single Coupling Cycle in Boc-SPPS:
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).
-
Drain and add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Wash the resin with DCM (3x), isopropanol (1x), and DMF (3x).
-
-
Neutralization:
-
Wash the resin with a 10% solution of DIEA in DMF for 2 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DMF (3x).
-
-
Coupling:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and a coupling agent such as HBTU (2.95 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-4 hours. Due to potential steric hindrance, extended coupling times may be necessary.
-
Monitor the reaction completion using the Kaiser test. If the test is positive, repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection: After the final coupling and deprotection cycle, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid such as HF or TFMSA with appropriate scavengers.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and purify by reverse-phase HPLC.[7][8]
Table of Representative Coupling Conditions for this compound in SPPS:
| Coupling Reagent | Equivalents (AA:Reagent:Base) | Solvent | Typical Time (hours) | Expected Yield (per step) |
| HBTU/DIEA | 1 : 0.95 : 2 | DMF | 1 - 4 | >98% |
| HATU/DIEA | 1 : 0.95 : 2 | DMF | 1 - 3 | >99% |
| DIC/HOBt | 1 : 1 : - | DCM/DMF (1:1) | 2 - 6 | >97% |
Note: Yields are estimates and can vary based on the peptide sequence and reaction conditions.
Protocol 2: Solution-Phase Peptide Synthesis
This protocol describes the coupling of this compound to an amino acid ester in solution.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
Coupling reagent (e.g., EDC·HCl, DIC)
-
HOBt or Oxyma
-
Base (e.g., DIEA, NMM)
-
Organic solvents (e.g., DCM, DMF, Ethyl Acetate)
-
Aqueous solutions for work-up (e.g., 1 M HCl, saturated NaHCO₃, brine)
-
Anhydrous Na₂SO₄ or MgSO₄
Workflow for Solution-Phase Coupling:
Procedure:
-
Reactant Preparation:
-
Dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in DCM or DMF.
-
In a separate flask, suspend the amino acid ester hydrochloride (1.1 equivalents) in DCM and add a base such as DIEA (1.1 equivalents) to neutralize the salt.
-
-
Coupling Reaction:
-
Cool the solution of this compound to 0°C.
-
Add the coupling reagent, such as EDC·HCl (1.2 equivalents), and stir for 10 minutes.
-
Add the neutralized amino acid ester solution to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude dipeptide by flash column chromatography on silica gel.
Peptide Characterization
After synthesis and purification, the identity and purity of the peptide containing the this compound moiety should be confirmed using standard analytical techniques.
Analytical Methods for Peptide Characterization:
| Technique | Purpose | Expected Outcome |
| RP-HPLC | Purity assessment and quantification | A single major peak indicating high purity (>95%) |
| Mass Spectrometry (MS) | Molecular weight confirmation | Observed mass should match the calculated mass of the peptide |
| Tandem MS (MS/MS) | Sequence verification | Fragmentation pattern confirms the amino acid sequence, including the morpholine moiety |
| NMR Spectroscopy | Structural elucidation | Provides detailed information on the three-dimensional structure of the peptide |
Logical Flow for Peptide Analysis:
Conclusion
The incorporation of this compound into peptide chains is achievable through standard solid-phase and solution-phase synthesis techniques. The protocols provided herein offer a foundation for researchers to explore the synthesis and biological evaluation of novel morpholine-containing peptides. Due to the unique structure of this building block, optimization of coupling times and reagents may be necessary to achieve high yields and purity. Thorough characterization of the final peptide product is essential to confirm its identity and quality.
References
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 8. hplc.eu [hplc.eu]
(R)-N-Boc-Morpholine-2-acetic acid: A Chiral Building Block for Pharmaceutical Synthesis
(R)-N-Boc-Morpholine-2-acetic acid is a valuable chiral intermediate in the pharmaceutical industry, prized for its role in the enantioselective synthesis of complex molecules, particularly those targeting the central nervous system. The morpholine scaffold is a privileged structure in medicinal chemistry, known to impart favorable physicochemical properties such as aqueous solubility and metabolic stability to drug candidates. The (R)-configuration at the 2-position of the morpholine ring, combined with the protected amine and the carboxylic acid functionality, makes this molecule a versatile synthon for the construction of a variety of bioactive compounds.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1257848-48-8 | N/A |
| Molecular Formula | C₁₁H₁₉NO₅ | N/A |
| Molecular Weight | 245.27 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Storage | 2-8°C, under inert atmosphere | N/A |
Spectroscopic Data
¹H NMR (typical) : The proton NMR spectrum is expected to show characteristic signals for the Boc protecting group (a singlet around 1.4 ppm), and complex multiplets for the morpholine ring protons between 2.5 and 4.0 ppm. The proton at the chiral center (C2) would likely appear as a multiplet. The methylene protons of the acetic acid moiety would also be observed in the aliphatic region.
¹³C NMR (typical) : The carbon NMR spectrum would display a signal for the carbonyl carbon of the Boc group around 155 ppm and the quaternary carbon of the Boc group around 80 ppm. The methyl carbons of the Boc group would appear around 28 ppm. The carbons of the morpholine ring would resonate in the range of 40-70 ppm. The carbonyl carbon of the acetic acid would be expected in the 170-180 ppm region.
Applications in Pharmaceutical Synthesis
The primary and most well-documented application of this compound is in the synthesis of reboxetine analogs . Reboxetine is a selective norepinephrine reuptake inhibitor (SNRI) used in the treatment of clinical depression. The enantiopurity of these drugs is crucial for their pharmacological activity and to minimize off-target effects. This compound serves as a key chiral building block to introduce the desired stereochemistry in these molecules.
The general synthetic strategy involves the coupling of the carboxylic acid group of this compound with a suitable amine or alcohol, followed by further functional group manipulations and deprotection of the Boc group to yield the final active pharmaceutical ingredient (API).
Experimental Protocols
Protocol 1: Enantioselective Synthesis of this compound via Enzyme-Catalyzed Kinetic Resolution
This protocol describes a key step in obtaining the enantiomerically pure starting material.
Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Materials:
-
Racemic n-butyl 4-benzylmorpholine-2-carboxylate
-
Candida rugosa lipase
-
tert-Butyl methyl ether (t-BuOMe)
-
Water
-
Magnesium sulfate (MgSO₄)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Lithium hydroxide (LiOH)
-
Methanol
-
Hydrochloric acid (HCl)
Procedure:
-
Enzymatic Resolution:
-
A solution of racemic n-butyl 4-benzylmorpholine-2-carboxylate (e.g., 50 g) in t-BuOMe (1 L) is added to a solution of Candida rugosa lipase (e.g., 1 g) in water (1 L).
-
The mixture is stirred vigorously at room temperature for 24-30 hours, with the reaction progress monitored by HPLC.
-
After completion, the phases are separated. The aqueous layer is washed with t-BuOMe.
-
The combined organic layers are washed with water, dried over MgSO₄, and concentrated under vacuum to yield the unreacted (R)-ester.
-
-
N-Boc Protection:
-
The obtained (R)-ester is subjected to N-debenzylation followed by N-Boc protection. A typical procedure involves hydrogenation using Pd/C catalyst followed by reaction with Boc₂O in a suitable solvent like dichloromethane or tetrahydrofuran in the presence of a base (e.g., triethylamine).
-
-
Ester Hydrolysis:
-
The N-Boc protected (R)-ester is then hydrolyzed using a base such as lithium hydroxide in a mixture of methanol and water.
-
After completion of the reaction, the mixture is acidified with HCl and the product is extracted with an organic solvent.
-
The organic layer is dried and concentrated to afford this compound.
-
Quantitative Data:
| Step | Product | Yield | Enantiomeric Excess (ee) |
| Enzymatic Resolution | (R)-n-butyl 4-benzylmorpholine-2-carboxylate | ~49% | >99% |
| Overall Synthesis | This compound | 46% | >99% |
Protocol 2: Synthesis of a Reboxetine Analog from this compound
This protocol outlines the general steps to utilize the chiral intermediate in the synthesis of a final drug molecule.
Workflow Diagram:
Caption: General workflow for the synthesis of a reboxetine analog.
Materials:
-
This compound
-
A substituted aniline or other suitable coupling partner
-
Coupling agents (e.g., EDC, HOBt)
-
A suitable base (e.g., triethylamine, diisopropylethylamine)
-
A suitable solvent (e.g., dichloromethane, dimethylformamide)
-
Reducing agent (e.g., borane-tetrahydrofuran complex)
-
Acid for deprotection (e.g., HCl in dioxane or trifluoroacetic acid)
Procedure:
-
Amide Coupling:
-
To a solution of this compound in a suitable solvent, add the coupling agents and the substituted aniline.
-
The reaction is stirred at room temperature until completion.
-
The reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried and concentrated to yield the amide intermediate.
-
-
Reduction:
-
The amide intermediate is then reduced to the corresponding amine using a suitable reducing agent.
-
-
Boc Deprotection:
-
The N-Boc protecting group is removed by treatment with a strong acid.
-
After the reaction is complete, the solvent is removed under vacuum, and the resulting salt of the final product can be purified by crystallization.
-
Conclusion
This compound is a key chiral intermediate that enables the efficient and stereoselective synthesis of important pharmaceutical compounds, most notably reboxetine and its analogs. The protocols outlined above, particularly the enzymatic kinetic resolution, provide a robust pathway to obtain this valuable building block in high enantiomeric purity. Its application highlights the importance of chiral synthons in modern drug development for producing safer and more effective medicines.
Application Notes and Protocols for the Coupling of (R)-N-Boc-Morpholine-2-acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-N-Boc-Morpholine-2-acetic acid is a valuable building block in medicinal chemistry and drug discovery, prized for its unique conformational constraints and physicochemical properties. As a cyclic, sterically hindered amino acid analog, its incorporation into peptide chains or small molecules often presents challenges. Standard amide bond formation protocols may result in low yields, racemization, and incomplete reactions. Therefore, the selection of an appropriate coupling reagent and optimized reaction conditions are critical for successful synthesis.
These application notes provide a comprehensive overview of recommended coupling protocols for this compound, focusing on robust and high-yielding methodologies. The protocols detailed below are suitable for both solution-phase and solid-phase synthesis, catering to a wide range of research and development applications.
Data Presentation: Comparison of Common Coupling Reagents
The choice of coupling reagent is paramount when dealing with sterically hindered carboxylic acids like this compound. The following table summarizes the performance of several commonly employed high-efficiency reagents for such challenging couplings. The yields presented are representative for sterically hindered systems and may vary depending on the specific amine coupling partner and reaction conditions.
| Coupling Reagent | Reagent Class | Typical Yield Range (%) | Key Advantages | Potential Drawbacks |
| HATU | Aminium Salt | 85-95 | High reactivity and speed, effective for hindered couplings.[1] | Can cause guanidinylation of the N-terminus if used in excess.[2] |
| HBTU | Aminium Salt | 80-90 | Widely used, reliable, and cost-effective. | Can also cause guanidinylation side reactions.[2] |
| PyBOP | Phosphonium Salt | 80-95 | High efficiency, minimizes racemization, no guanidinylation side reaction. | Byproducts can be difficult to remove in solution-phase. |
| COMU | Aminium Salt | 85-95 | High efficiency, good safety profile (not based on potentially explosive HOBt/HOAt), and good solubility. | |
| DIC/HOAt | Carbodiimide/Additive | 75-85 | Cost-effective, avoids guanidinylation. | Slower reaction times compared to onium salts. |
Experimental Protocols
The following are generalized experimental protocols for the coupling of this compound. It is crucial to optimize these conditions for specific amine substrates and the desired scale of the reaction.
Protocol 1: Solution-Phase Coupling using HATU
This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine in solution.
Materials:
-
This compound
-
Amine coupling partner
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add the amine coupling partner (1.0-1.2 equivalents), HATU (1.1 equivalents), and DIPEA (2.0-3.0 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. For particularly hindered amines, the reaction time may need to be extended or gentle heating (e.g., 40-50 °C) may be applied.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.
Caption: Solution-Phase Coupling Workflow using HATU.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using HBTU
This protocol outlines a single coupling cycle for incorporating this compound onto a resin-bound peptide chain with a free N-terminal amine using Boc chemistry.
Materials:
-
Peptide-resin with a free N-terminal amine (e.g., MBHA resin)
-
This compound
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA
-
Anhydrous DMF
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) for deprotection steps (not detailed in this coupling protocol)
Procedure:
-
Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in DMF in a suitable reaction vessel.
-
Activation of Carboxylic Acid: In a separate vial, dissolve this compound (3.0 equivalents relative to resin loading) and HBTU (2.9 equivalents) in a minimum amount of DMF. Add DIPEA (6.0 equivalents) to the solution and allow it to pre-activate for 5-10 minutes at room temperature.
-
Coupling Reaction: Add the pre-activated solution to the swelled resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test or TNBS test) to check for the presence of free primary amines. A negative test indicates the completion of the coupling reaction.
-
Washing: If the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Repeat Coupling (if necessary): If the monitoring test is positive, indicating incomplete coupling, repeat steps 2-5.
-
Capping (Optional): If residual unreacted amines remain after a second coupling, they can be capped using a solution of acetic anhydride and a non-nucleophilic base (e.g., DIPEA or pyridine) in DMF to prevent the formation of deletion sequences.
Caption: Solid-Phase Peptide Synthesis (SPPS) Coupling Cycle.
Troubleshooting and Optimization
-
Low Yields: For particularly challenging couplings, consider using a more potent coupling reagent like COMU. Increasing the reaction time, temperature (e.g., to 40-50 °C), or the equivalents of the coupling reagent and acid may also improve the yield.
-
Racemization: To minimize the risk of racemization, especially during fragment coupling, it is advisable to use phosphonium-based reagents like PyBOP or to add an epimerization suppressant such as 1-hydroxy-7-azabenzotriazole (HOAt) when using carbodiimides.[3] Using a hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine is also recommended over less hindered bases.
-
Guanidinylation: When using aminium/uronium-based reagents (e.g., HATU, HBTU), avoid using a large excess of the coupling reagent to prevent the unwanted guanidinylation of the N-terminal amine.[2] In-situ activation, where the coupling reagent is added to the resin immediately after the protected amino acid, can also minimize this side reaction.
Conclusion
The successful incorporation of this compound into molecular scaffolds is readily achievable with the appropriate selection of coupling reagents and reaction conditions. For most applications, aminium-based reagents such as HATU and HBTU, or phosphonium-based reagents like PyBOP, offer a reliable and high-yielding approach. By following the detailed protocols and considering the troubleshooting advice provided, researchers can effectively utilize this valuable building block in their synthetic endeavors.
References
Application Notes and Protocols: Deprotection of the Boc Group from Morpholine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of the tert-butyloxycarbonyl (Boc) protecting group from morpholine derivatives. The Boc group is a crucial tool in organic synthesis, particularly in pharmaceutical development, for the temporary protection of amine functionalities.[1] Its removal is a common and critical step in many synthetic pathways. These notes offer an overview of the common acidic deprotection methods, quantitative data for various conditions, detailed experimental protocols, and visualizations of the underlying chemical processes.
Introduction to Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is widely used to protect amines due to its stability in a variety of reaction conditions, including those that are nucleophilic and basic.[1] Deprotection is most commonly achieved under acidic conditions, which efficiently cleave the carbamate to reveal the free amine.[2][3] The choice of acid and reaction conditions can be tailored to the specific substrate, especially when other acid-sensitive functional groups are present.[4] The most prevalent reagents for this transformation are trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.[5][6]
The generally accepted mechanism for acid-catalyzed Boc deprotection involves the initial protonation of the carbamate oxygen by an acid.[1][7] This is followed by the fragmentation of the protonated intermediate to form a stable tert-butyl cation and a carbamic acid.[1] The unstable carbamic acid readily undergoes decarboxylation to release carbon dioxide and the free amine.[1][7]
A potential side reaction is the alkylation of nucleophilic sites on the substrate by the liberated tert-butyl cation, which can be mitigated by the use of scavengers.[8][9]
Chemical Reaction Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. jk-sci.com [jk-sci.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols: The Use of Morpholine Scaffolds in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The morpholine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its favorable physicochemical and metabolic properties.[1] This six-membered heterocyclic ether amine is a common feature in a multitude of approved drugs and clinical candidates, contributing to enhanced potency, selectivity, and pharmacokinetic profiles.[1][2][3] Its synthetic accessibility and the ability of its derivatives to engage in a wide range of biological activities make it a versatile building block in drug discovery.[1][4][5]
This document provides detailed application notes on several key drugs and drug candidates containing the morpholine scaffold, along with protocols for their synthesis and biological evaluation.
Therapeutic Applications and Mechanisms of Action
Morpholine-containing compounds have demonstrated efficacy across a broad spectrum of diseases, including cancer, infectious diseases, central nervous system (CNS) disorders, and chemotherapy-induced nausea and vomiting. The morpholine moiety can play various roles: acting as a pharmacophore to interact with biological targets, serving as a scaffold to orient other functional groups, or modulating the overall pharmacokinetic properties of the molecule.[6]
Anticancer Agents: Gefitinib (Iressa®)
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations.[7][8][9] The morpholine group in Gefitinib enhances its solubility and pharmacokinetic profile.
Signaling Pathway:
Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its autophosphorylation and downstream signaling.[3][8] This blockade disrupts the PI3K/Akt and MEK/ERK pathways, which are crucial for cancer cell proliferation, survival, and migration.[7][10]
Quantitative Data: Gefitinib Activity
| Cell Line | EGFR Mutation Status | IC50 (µM) | Reference |
| PC-9 | Exon 19 deletion | 0.077 | [11] |
| HCC827 | Exon 19 deletion | 0.013 | [11] |
| H3255 | L858R | 0.003 | [11] |
| H1650 | Exon 19 deletion | >10 | [6][12] |
| A549 | Wild-type | >10 | [12] |
| H1975 | L858R, T790M | >10 | [12] |
Antibacterial Agents: Linezolid (Zyvox®)
Linezolid is an oxazolidinone antibiotic effective against serious Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1][13] The morpholine ring is a key component of its structure.
Mechanism of Action:
Linezolid inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit.[1][13] This action prevents the formation of a functional 70S initiation complex, a unique mechanism that differs from other protein synthesis inhibitors.[1][4][14]
Quantitative Data: Linezolid Activity
| Organism | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference |
| Staphylococcus aureus | ≤0.5 - 4 | 2 | [15] |
| Coagulase-negative staphylococci | ≤0.5 - 4 | 1 | [15] |
| Enterococcus faecalis | 1 - 4 | 2 | [15] |
| Enterococcus faecium | 0.5 - 4 | 2 | [15] |
| Streptococcus pneumoniae | 0.5 - 2 | 1 | [15] |
Antiemetic Agents: Aprepitant (Emend®)
Aprepitant is a selective neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[2][16] The morpholine core is crucial for its high binding affinity to the NK1 receptor.[10]
Signaling Pathway:
Substance P, a neuropeptide, is the natural ligand for the NK1 receptor. When released in the brain's vomiting center, it triggers the emetic reflex.[2][16] Aprepitant competitively blocks the binding of Substance P to the NK1 receptor, thereby preventing downstream signaling that leads to nausea and vomiting.[2][5][16]
Quantitative Data: Aprepitant Binding Affinity
| Receptor | Binding Affinity (IC50) | Reference |
| Human NK1 | 0.1 nM | [10] |
| Human NK2 | 4500 nM | [10] |
| Human NK3 | 300 nM | [10] |
Antidepressants: Reboxetine (Edronax®)
Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used for the treatment of major depressive disorder.[17][18][19] Its morpholine structure contributes to its selectivity for the norepinephrine transporter (NET).[20]
Mechanism of Action:
Reboxetine binds to the norepinephrine transporter on presynaptic neurons, blocking the reuptake of norepinephrine from the synaptic cleft.[3][17] This increases the concentration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.[17]
Quantitative Data: Reboxetine Binding Affinity
| Transporter | Binding Affinity (Ki, nM) | Reference |
| Norepinephrine Transporter (NET) | >1,000 | [21] |
| Serotonin Transporter (SERT) | >1,000 | [21] |
| Dopamine Transporter (DAT) | >1,000 | [21] |
Novel Anticancer Targets: FEN1 Inhibitors
Flap endonuclease-1 (FEN1) is a critical enzyme in DNA replication and repair.[21][22] Inhibitors of FEN1, some of which incorporate a morpholine scaffold, are being investigated as potential anticancer agents, particularly in combination with other DNA damaging agents or in cancers with specific DNA repair deficiencies.[1][13]
Signaling Pathway/Mechanism:
Inhibition of FEN1 leads to the accumulation of unprocessed Okazaki fragments during DNA replication, causing replication fork collapse and DNA double-strand breaks.[1] This induces a DNA damage response, activating pathways such as the Fanconi anemia (FA) and homologous recombination (HR) pathways.[1] In cancers with deficiencies in these repair pathways (e.g., BRCA mutations), FEN1 inhibition can lead to synthetic lethality.
Quantitative Data: FEN1 Inhibitor Activity
| Compound | FEN1 Inhibition (IC50) | Cell Line | GI50 (µM) | Reference |
| Compound 1 (N-hydroxyurea series) | - | 212 cell lines (mean) | 15.5 | [1] |
| PTPD | 0.022 µM | - | - | [13] |
| Related PTPD analog | 0.046 µM | - | - | [13] |
Experimental Protocols
Synthesis of a Gefitinib Analogue
This protocol describes a general method for the synthesis of a Gefitinib analogue, which can be adapted for the synthesis of Gefitinib itself.[3][9][23]
Materials:
-
6-(3-morpholinopropoxy)-7-methoxy-4-chloroquinazoline
-
4-fluoro-3-chloroaniline
-
Methanol
-
Reflux apparatus
-
Stirring plate and stir bar
-
Filtration apparatus
-
Drying oven
Procedure:
-
Dissolve 6-(3-morpholinopropoxy)-7-methoxy-4-chloroquinazoline (200 g) in methanol (1200 ml) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.[9]
-
Stir the mixture for 15 minutes at 25-30°C to ensure complete dissolution.[9]
-
Prepare a solution of 4-fluoro-3-chloroaniline (213 g) in methanol (400 ml).[9]
-
Add the aniline solution to the quinazoline solution.
-
Heat the reaction mixture to reflux and maintain for 6 hours.[9]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the product with cold methanol.
-
Dry the product under vacuum to obtain the Gefitinib analogue.
Cell Viability Assay (MTT Assay) for Anticancer Activity
This protocol describes a colorimetric assay to determine the cytotoxic effects of a morpholine-containing compound, such as Gefitinib, on cancer cell lines.[6][12]
Materials:
-
Cancer cell lines (e.g., PC-9, A549)
-
Complete cell culture medium
-
96-well microtiter plates
-
Test compound (e.g., Gefitinib) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 1 x 10^5 cells/mL in a volume of 200 µL per well.[6]
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the medium from the wells and add 10 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plates for 72 hours at 37°C.[6]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[6]
-
After the incubation with MTT, carefully remove the medium containing MTT.
-
Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 560 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[6]
Conclusion
The morpholine scaffold continues to be a highly valuable component in the design and development of new therapeutic agents. Its favorable properties and synthetic tractability ensure its continued prominence in medicinal chemistry. The examples and protocols provided here offer a glimpse into the diverse applications of morpholine-containing compounds and provide a foundation for researchers to explore their potential further. As our understanding of disease biology deepens, the strategic incorporation of the morpholine moiety will undoubtedly contribute to the discovery of next-generation medicines.
References
- 1. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 2. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.de [thieme-connect.de]
- 4. US8133994B2 - Preparation of aprepitant - Google Patents [patents.google.com]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]
- 10. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. microbiologyjournal.org [microbiologyjournal.org]
- 15. journals.asm.org [journals.asm.org]
- 16. WO2011077310A1 - Process for the preparation of linezolid - Google Patents [patents.google.com]
- 17. The Selective Norepinephrine Reuptake Inhibitor Antidepressant Reboxetine: Pharmacological and Clinical Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Selective norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. asianpubs.org [asianpubs.org]
- 23. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chiral Resolution of Morpholine-2-Acetic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral resolution of morpholine-2-acetic acid enantiomers. The methods described herein are essential for the preparation of enantiomerically pure morpholine-2-acetic acid, a valuable building block in medicinal chemistry and drug development. The protocols cover both classical chemical resolution via diastereomeric salt formation and enzymatic kinetic resolution, offering versatile approaches to suit different research and development needs.
Introduction
Morpholine-2-acetic acid is a key heterocyclic scaffold found in a variety of biologically active compounds. The chirality at the C2 position of the morpholine ring often plays a crucial role in the pharmacological activity and selectivity of these molecules. Consequently, the ability to isolate or synthesize the individual enantiomers of morpholine-2-acetic acid is of significant importance. This document outlines two effective methods for achieving this separation: classical resolution with a chiral resolving agent and enzymatic kinetic resolution.
Methods for Chiral Resolution
There are several established techniques for separating the enantiomers of a racemic mixture.[1][2] For morpholine-2-acetic acid, a carboxylic acid, the most common and effective methods include:
-
Classical Resolution by Diastereomeric Salt Formation: This technique involves the reaction of the racemic acid with an enantiomerically pure chiral base to form a pair of diastereomeric salts.[1][3][4] These diastereomers exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1][3]
-
Enzymatic Kinetic Resolution: This method utilizes an enzyme, typically a lipase, to selectively catalyze a reaction on one of the enantiomers of a racemic mixture.[2][5] For morpholine-2-acetic acid, this often involves the enantioselective hydrolysis of a racemic ester derivative.[6][7] This results in the formation of one enantiomer of the acid and the unreacted ester of the other enantiomer, which can then be separated.
-
Chiral Chromatography (HPLC): High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful analytical technique to determine the enantiomeric purity of a sample.[8][9][10] It can also be employed for preparative separations, although it may be less cost-effective for large-scale production compared to classical or enzymatic resolution.[11]
This document will provide detailed protocols for the first two methods.
Classical Resolution via Diastereomeric Salt Formation
This method is a robust and scalable approach for obtaining enantiomerically pure morpholine-2-acetic acid. The selection of the appropriate chiral resolving agent is critical for successful separation.[11] Common chiral resolving agents for acidic compounds include naturally occurring alkaloids like brucine and strychnine, as well as synthetic chiral amines such as (R)- or (S)-1-phenylethylamine.[12]
Experimental Protocol: Classical Resolution
-
Salt Formation:
-
In a suitable flask, dissolve one equivalent of racemic morpholine-2-acetic acid in a minimal amount of a hot solvent (e.g., methanol, ethanol, or acetone).
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of the chosen chiral resolving agent (e.g., (R)-(+)-1-phenylethylamine) in the same solvent, also heated.
-
Slowly add the resolving agent solution to the racemic acid solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
-
Isolation of Diastereomeric Salt:
-
Collect the precipitated crystals by filtration and wash them with a small amount of the cold solvent.
-
The enantiomeric purity of the crystallized salt can be improved by recrystallization from the same or a different solvent system.
-
-
Liberation of the Enantiomer:
-
Suspend the purified diastereomeric salt in a mixture of water and an immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Acidify the aqueous layer with a strong acid (e.g., 1 M HCl) to a pH of approximately 1-2 to protonate the morpholine-2-acetic acid.
-
Separate the organic layer, and extract the aqueous layer multiple times with the organic solvent.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched morpholine-2-acetic acid.
-
-
Analysis:
-
Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or by converting a small sample to a diastereomeric derivative and analyzing by NMR spectroscopy.
-
Measure the optical rotation using a polarimeter.
-
Logical Workflow for Classical Resolution
Caption: Workflow for classical chiral resolution.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a highly selective and environmentally friendly method for obtaining chiral compounds. For morpholine-2-acetic acid, this is typically performed on a suitable ester derivative (e.g., methyl or ethyl ester). Lipases are commonly used to catalyze the hydrolysis of one enantiomer of the ester, leaving the other enantiomer unreacted.[6]
Experimental Protocol: Enzymatic Resolution
-
Synthesis of Racemic Ester:
-
Prepare the racemic methyl or ethyl ester of morpholine-2-acetic acid using standard esterification methods (e.g., Fischer esterification with methanol or ethanol in the presence of a catalytic amount of strong acid).
-
-
Enzymatic Hydrolysis:
-
Suspend the racemic morpholine-2-acetic acid ester in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).
-
Add a lipase (e.g., Candida rugosa lipase or Burkholderia cepacia lipase). The amount of enzyme will depend on its activity and the scale of the reaction.
-
Stir the mixture at a controlled temperature (e.g., 25-40 °C) and monitor the progress of the reaction by chiral HPLC or TLC. The reaction should be stopped at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the product and the unreacted starting material.
-
-
Work-up and Separation:
-
Once the desired conversion is reached, acidify the reaction mixture to pH 2-3 with a suitable acid (e.g., 1 M HCl).
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
The organic layer will contain the unreacted ester enantiomer.
-
The aqueous layer will contain the hydrolyzed acid enantiomer.
-
Separate the layers. The acid can be isolated from the aqueous layer by extraction with a more polar solvent or by lyophilization after neutralization. The unreacted ester can be isolated from the organic layer by drying and evaporation of the solvent.
-
-
Hydrolysis of Unreacted Ester (Optional):
-
The unreacted ester can be hydrolyzed chemically (e.g., using aqueous NaOH followed by acidification) to obtain the other enantiomer of morpholine-2-acetic acid.
-
-
Analysis:
-
Determine the enantiomeric excess of the resulting acid and the unreacted ester using chiral HPLC.
-
Experimental Workflow for Enzymatic Resolution
Caption: Workflow for enzymatic kinetic resolution.
Data Presentation
The following table summarizes representative quantitative data for the enzymatic resolution of a morpholine-2-carboxylic acid derivative, which is analogous to morpholine-2-acetic acid. The data is based on findings for the resolution of N-Boc-morpholine-2-carboxylic acid n-butyl ester.[6]
| Method | Substrate | Enzyme | Product 1 ((S)-Acid) Yield | Product 1 e.e. | Product 2 ((R)-Ester) Yield | Product 2 e.e. | Reference |
| Enzymatic Hydrolysis | Racemic n-butyl N-Boc-morpholine-2-carboxylate | Candida rugosa lipase | 97% | >99% | 94% | >99% | [6] |
Note: The yields are calculated based on the theoretical maximum of 50% for each enantiomer in a kinetic resolution.
Conclusion
The chiral resolution of morpholine-2-acetic acid is a critical step in the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. Both classical resolution via diastereomeric salt formation and enzymatic kinetic resolution are powerful and effective methods for achieving this separation. The choice of method will depend on factors such as the scale of the synthesis, cost considerations, and the availability of specific chiral resolving agents or enzymes. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully resolve the enantiomers of morpholine-2-acetic acid and its derivatives.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 3. pharmtech.com [pharmtech.com]
- 4. benchchem.com [benchchem.com]
- 5. Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. onyxipca.com [onyxipca.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Synthesis of CNS Drug Candidates Utilizing Morpholine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of central nervous system (CNS) drug candidates incorporating the morpholine scaffold. The morpholine moiety is a privileged structure in medicinal chemistry, frequently employed to enhance CNS penetration, modulate pharmacokinetic properties, and interact with key biological targets.[1][2] This document covers the synthesis of morpholine derivatives targeting monoamine oxidase (MAO) and acetylcholinesterase (AChE), the PI3K/mTOR signaling pathway, and cannabinoid receptors, along with protocols for their biological evaluation.
Rationale for Utilizing Morpholine in CNS Drug Design
The morpholine ring is a versatile heterocyclic motif that offers several advantages in the design of CNS-active compounds:
-
Improved Physicochemical Properties: The presence of both a nitrogen and an oxygen atom in the morpholine ring provides a balance of hydrophilicity and lipophilicity, which can enhance aqueous solubility and permeability across the blood-brain barrier (BBB).[3]
-
Metabolic Stability: The morpholine ring is generally stable to metabolic degradation, contributing to improved pharmacokinetic profiles.[2]
-
Structural Versatility: The secondary amine of the morpholine ring serves as a convenient handle for the introduction of various substituents, allowing for the fine-tuning of pharmacological activity and selectivity.[3]
-
Favorable pKa: The pKa of the morpholine nitrogen is typically in the physiological range, which can be advantageous for target binding and cellular uptake.[2]
Synthesis and Evaluation of Morpholine-Based Dual Inhibitors of Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE)
Dual-target inhibitors of MAO-B and AChE are promising therapeutic agents for the treatment of neurodegenerative diseases like Alzheimer's disease. The following sections detail the synthesis and evaluation of morpholine-containing chalcones as such inhibitors.
Quantitative Data
| Compound ID | Target | IC50 (µM) | Reference |
| MO1 | MAO-B | 0.030 | [3] |
| AChE | > 40 | [3] | |
| MO5 | MAO-B | 1.31 | [3] |
| AChE | 6.1 | [3] | |
| MO7 | MAO-B | 0.25 | [3] |
| AChE | > 40 | [3] | |
| MO9 | MAO-B | 0.36 | [3] |
| AChE | 12.01 | [3] |
Experimental Protocols
Synthesis of (E)-1-(4-morpholinophenyl)-3-phenylprop-2-en-1-one (a representative morpholine-based chalcone)
This protocol describes a Claisen-Schmidt condensation reaction.
-
Materials:
-
4-Morpholinoacetophenone
-
Benzaldehyde
-
Ethanol
-
Potassium hydroxide (KOH)
-
Deionized water
-
Ice
-
-
Procedure:
-
Dissolve 4-morpholinoacetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of potassium hydroxide (2.0 eq) in water to the stirred mixture.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Dry the crude product and recrystallize from ethanol to afford the pure chalcone.[4]
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay measures the activity of AChE.[5]
-
Materials:
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Acetylcholinesterase (AChE) enzyme solution
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 50 µL of AChE solution to each well.
-
Add 125 µL of Tris-HCl buffer.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 50 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[6]
-
Diagrams
Synthesis and Evaluation of Morpholine-Containing PI3K/mTOR Inhibitors
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade in cell proliferation and survival, and its dysregulation is implicated in various cancers, including those of the CNS. Morpholine derivatives have been successfully developed as potent inhibitors of this pathway.
Quantitative Data
| Compound ID | Target | IC50 (nM) | Reference |
| Pictilisib (GDC-0941) | PI3Kα | 3 | [7] |
| PI3Kβ | 33 | [8] | |
| PI3Kδ | 3 | [8] | |
| PI3Kγ | 75 | [8] | |
| mTOR | 580 | [8] |
Experimental Protocols
Synthesis of Pictilisib (GDC-0941)
The synthesis of Pictilisib is a multi-step process. A key step involves the coupling of a morpholine-substituted pyrimidine core with a sulfonamide side chain.
-
Materials:
-
2-(4-((4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-fluorophenyl)-2-methylpropanenitrile
-
3-((methylsulfonyl)methyl)aniline
-
Reagents for diazotization (e.g., sodium nitrite, HCl)
-
Copper(I) chloride
-
Appropriate solvents (e.g., acetonitrile, water)
-
-
Procedure (Illustrative Key Step - Sandmeyer Reaction):
-
Dissolve 3-((methylsulfonyl)methyl)aniline (1.0 eq) in an acidic aqueous solution (e.g., HCl/water) and cool to 0-5°C.
-
Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5°C to form the diazonium salt.
-
In a separate flask, prepare a solution of 2-(4-((4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-fluorophenyl)-2-methylpropanenitrile and copper(I) chloride in a suitable solvent.
-
Slowly add the cold diazonium salt solution to the pyrimidine solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Work up the reaction by quenching with a suitable reagent, extracting the product into an organic solvent, and purifying by column chromatography. (Note: This is a simplified representation of a potential synthetic step. The actual synthesis is more complex and proprietary).
-
PI3Kα Inhibition Assay (HTRF)
This homogeneous time-resolved fluorescence (HTRF) assay measures the phosphorylation of a substrate by PI3Kα.[9][10]
-
Materials:
-
Recombinant human PI3Kα
-
PIP2 (substrate)
-
ATP
-
HTRF detection reagents (e.g., europium-labeled anti-GST antibody, GST-tagged PH domain, biotinylated PIP3, and streptavidin-APC)
-
Assay buffer
-
Test compound (dissolved in DMSO)
-
384-well low-volume microplate
-
-
Procedure:
-
Add the test compound at various concentrations to the wells of a 384-well plate.
-
Add PI3Kα enzyme and PIP2 substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the HTRF detection reagents.
-
Incubate for a further period to allow for signal development.
-
Read the plate on an HTRF-compatible reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Calculate the HTRF ratio and determine the IC50 value of the test compound.[11][12]
-
Diagrams
Synthesis and Evaluation of Morpholine-Containing Cannabinoid Receptor Modulators
Cannabinoid receptors, particularly CB1 and CB2, are important targets for the treatment of various CNS disorders, including pain, inflammation, and neurodegenerative diseases. Morpholine derivatives have been explored as both agonists and antagonists of these receptors.
Quantitative Data
| Compound ID | Target | Ki (nM) | Functional Activity | Reference |
| SLV-330 | CB1 | - | Antagonist | [13] |
| Representative Agonist | CB2 | - | Agonist | [12] |
Experimental Protocols
General Synthesis of Morpholine-Containing Cannabinoid Receptor Ligands
The synthesis often involves the modification of a core scaffold known to bind to cannabinoid receptors, with the introduction of a morpholine moiety to modulate physicochemical properties and/or interact with the receptor. A common synthetic strategy is the N-alkylation of a parent amine with a morpholino-containing electrophile.
-
Materials:
-
Core scaffold with a nucleophilic amine (e.g., an amino-indole or similar heterocycle)
-
4-(2-Chloroethyl)morpholine hydrochloride
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
A suitable solvent (e.g., acetonitrile, DMF)
-
-
Procedure:
-
To a solution of the amine-containing core scaffold (1.0 eq) in the chosen solvent, add the base (2-3 eq).
-
Add 4-(2-chloroethyl)morpholine hydrochloride (1.1 eq) to the mixture.
-
Heat the reaction mixture at an appropriate temperature (e.g., 80-100°C) for several hours, monitoring by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the desired morpholine-containing cannabinoid receptor ligand.
-
GTPγ[35S] Binding Assay for CB1 Receptor Activation
This assay measures the functional activity of ligands at G-protein coupled receptors like CB1 by quantifying agonist-stimulated binding of the non-hydrolyzable GTP analog, [35S]GTPγS.[14][15]
-
Materials:
-
Membrane preparation from cells expressing the CB1 receptor
-
[35S]GTPγS
-
GDP
-
Assay buffer (e.g., Tris-HCl, MgCl2, NaCl, EDTA)
-
Test compound (agonist or antagonist)
-
A standard agonist (e.g., CP-55,940)
-
Scintillation cocktail and counter
-
-
Procedure:
-
In a microcentrifuge tube, combine the membrane preparation, GDP, and the test compound (for antagonist studies, pre-incubate with the antagonist before adding the agonist).
-
Initiate the binding reaction by adding [35S]GTPγS.
-
For agonist studies, include a standard agonist at a fixed concentration.
-
Incubate the mixture at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Determine the specific binding and analyze the data to calculate EC50 (for agonists) or IC50/Ki (for antagonists).[16]
-
Diagrams
Blood-Brain Barrier Permeability Assay
A critical step in the development of CNS drugs is to assess their ability to cross the blood-brain barrier. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro method to predict passive BBB penetration.[1]
Experimental Protocol: PAMPA-BBB Assay
-
Materials:
-
PAMPA plate (a filter plate with a hydrophobic PVDF membrane and a matching acceptor plate)
-
Porcine brain lipid extract
-
Dodecane
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compound stock solution (in DMSO)
-
96-well UV plate for analysis
-
Plate shaker
-
-
Procedure:
-
Coat the filter membrane of the donor plate with a solution of porcine brain lipid in dodecane and allow the solvent to evaporate.
-
Fill the wells of the acceptor plate with PBS buffer.
-
Place the lipid-coated filter plate on top of the acceptor plate, ensuring no air bubbles are trapped.
-
Prepare the donor solutions by diluting the test compound stock solutions in PBS to the final desired concentration (final DMSO concentration should be low, e.g., <1%).
-
Add the donor solutions to the wells of the filter plate.
-
Incubate the assembled plate at room temperature on a plate shaker for a defined period (e.g., 4-18 hours).
-
After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS/MS).
-
Calculate the effective permeability (Pe) of the compound.[17][18]
-
This document provides a foundational framework for the synthesis and evaluation of morpholine-containing CNS drug candidates. The provided protocols are illustrative and may require optimization based on the specific compounds and targets of interest.
References
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. selleckchem.com [selleckchem.com]
- 8. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. A new evaluation method for quantifying PI3K activity by HTRF assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. dovepress.com [dovepress.com]
- 14. benchchem.com [benchchem.com]
- 15. egrove.olemiss.edu [egrove.olemiss.edu]
- 16. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates [frontiersin.org]
- 18. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
Application Notes and Protocols: Incorporating (R)-N-Boc-Morpholine-2-acetic acid into Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the incorporation of (R)-N-Boc-Morpholine-2-acetic acid, a valuable chiral building block, into novel heterocyclic scaffolds with potential therapeutic applications. The morpholine moiety is a privileged structure in medicinal chemistry, known to enhance the pharmacological properties of bioactive molecules.[1][2] This document outlines two exemplary synthetic routes to generate novel diketopiperazine and benzimidazole derivatives, complete with experimental procedures, quantitative data, and workflow visualizations.
Synthesis of Novel Diketopiperazines
Diketopiperazines are a class of cyclic dipeptides that exhibit a wide range of biological activities.[3] By incorporating the this compound scaffold, novel diketopiperazines with unique three-dimensional structures and potential for enhanced bioactivity can be synthesized.
Experimental Protocol: Synthesis of a Morpholine-Containing Diketopiperazine
This protocol details the synthesis of a novel diketopiperazine via the coupling of this compound with an amino acid ester, followed by deprotection and intramolecular cyclization.
Materials:
-
This compound
-
L-Alanine methyl ester hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
Peptide Coupling:
-
To a solution of this compound (1.0 eq) in DCM, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
In a separate flask, dissolve L-Alanine methyl ester hydrochloride (1.1 eq) in DCM and add DIPEA (2.5 eq).
-
Add the amino acid ester solution to the activated morpholine acetic acid solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (ethyl acetate/hexane gradient) to yield the dipeptide intermediate.
-
-
Boc Deprotection and Cyclization:
-
Dissolve the purified dipeptide in a 1:1 mixture of TFA and DCM.
-
Stir the solution at room temperature for 2 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable solvent such as methanol and heat to reflux to induce intramolecular cyclization.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude diketopiperazine by flash column chromatography or recrystallization.
-
Quantitative Data:
| Step | Product | Yield (%) | Purity (%) | Analytical Method |
| 1 | Dipeptide Intermediate | 85-95 | >95 | LC-MS, NMR |
| 2 | Diketopiperazine | 70-85 | >98 | LC-MS, NMR, HRMS |
Yields and purity are representative and may vary depending on the specific amino acid ester used and reaction conditions.
Synthetic Workflow:
References
Asymmetric Synthesis of Biologically Active Morpholines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the asymmetric synthesis of biologically active morpholine derivatives. The morpholine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates due to its favorable physicochemical and metabolic properties.[1][2] This guide focuses on robust and stereoselective methods to access chiral morpholines, which are crucial for optimizing pharmacological activity and reducing off-target effects.
Introduction to Asymmetric Morpholine Synthesis
The synthesis of enantiomerically pure morpholines is a key challenge in medicinal chemistry.[3][4] Several strategies have been developed to control the stereochemistry of the morpholine core, broadly categorized as:
-
Catalytic Enantioselective Methods: These methods introduce chirality using a chiral catalyst, offering high efficiency and atom economy.[3][5]
-
Substrate-Controlled Diastereoselective Methods: In this approach, the stereochemistry of the starting material directs the formation of a specific diastereomer.[6][7]
-
Use of Chiral Building Blocks: This strategy employs readily available enantiopure starting materials from the chiral pool to construct the morpholine ring.[8][9][10]
These methodologies have been successfully applied to the synthesis of various biologically active morpholines, including the antiemetic drug Aprepitant and the dual VEGFR/FGFR inhibitor Brivanib.[6][11][12][13][14][15]
Catalytic Enantioselective Synthesis of 3-Substituted Morpholines
A highly efficient one-pot tandem reaction combining titanium-catalyzed hydroamination and ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) has been developed for the synthesis of 3-substituted morpholines from aminoalkyne substrates.[5][16][17] This method provides high yields and excellent enantioselectivities.[5][16][17]
Logical Workflow for Catalytic Enantioselective Synthesis
Caption: One-pot tandem catalytic synthesis of 3-substituted morpholines.
Quantitative Data for Catalytic Enantioselective Synthesis
| Substrate (R group) | Yield (%) | ee (%) |
| Phenyl | 85 | >95 |
| 4-Methylphenyl | 82 | >95 |
| 4-Methoxyphenyl | 80 | >95 |
| 4-Chlorophenyl | 88 | >95 |
| 2-Thienyl | 75 | >95 |
| Cyclohexyl | 70 | 92 |
| n-Butyl | 65 | 88 |
Data extracted from referenced literature; specific conditions may vary.[5][16][17]
Experimental Protocol: Tandem Hydroamination/Asymmetric Transfer Hydrogenation
Materials:
-
Aminoalkyne substrate
-
Bis(amidate)bis(amido)Ti catalyst
-
RuCl--INVALID-LINK-- (Noyori-Ikariya catalyst)
-
Toluene (anhydrous)
-
Formic acid/triethylamine (5:2 mixture)
-
Nitrogen atmosphere
Procedure:
-
To a dried Schlenk tube under a nitrogen atmosphere, add the aminoalkyne substrate (1.0 mmol) and the Ti catalyst (0.05 mmol) in anhydrous toluene (2.0 mL).
-
Heat the reaction mixture at 110 °C for 12-24 hours, monitoring the formation of the cyclic imine intermediate by TLC or GC-MS.
-
Cool the reaction mixture to room temperature.
-
Add the Ru catalyst (0.01 mmol) and the formic acid/triethylamine mixture (0.5 mL).
-
Stir the mixture at 28 °C for 12-24 hours until the reduction is complete.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral 3-substituted morpholine.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Asymmetric Hydrogenation of Dehydromorpholines
Another powerful catalytic method involves the asymmetric hydrogenation of 2-substituted dehydromorpholines using a rhodium catalyst with a large bite angle bisphosphine ligand (e.g., SKP-Rh complex).[18] This approach provides quantitative yields and excellent enantioselectivities for a variety of 2-substituted chiral morpholines.[18]
Quantitative Data for Asymmetric Hydrogenation
| Substrate (R group) | Yield (%) | ee (%) |
| Phenyl | >99 | 98 |
| 4-Fluorophenyl | >99 | 99 |
| 4-Chlorophenyl | >99 | 99 |
| 4-Bromophenyl | >99 | 99 |
| 2-Naphthyl | >99 | 99 |
| 3,5-Dimethylphenyl | >99 | 97 |
| 2-Thienyl | >99 | 98 |
Data extracted from referenced literature; specific conditions may vary.[3][18]
Experimental Protocol: Asymmetric Hydrogenation
Materials:
-
2-Substituted dehydromorpholine substrate
-
[Rh(COD)₂]BF₄
-
SKP ligand
-
Dichloromethane (DCM, anhydrous)
-
Hydrogen gas (high pressure)
Procedure:
-
In a glovebox, charge a vial with [Rh(COD)₂]BF₄ (0.005 mmol) and the SKP ligand (0.0055 mmol) in anhydrous DCM (1.0 mL).
-
Stir the mixture for 20 minutes to form the catalyst.
-
Add the dehydromorpholine substrate (0.5 mmol) to the catalyst solution.
-
Transfer the vial to a stainless-steel autoclave.
-
Pressurize the autoclave with hydrogen gas to 50 bar.
-
Stir the reaction at room temperature for 12-24 hours.
-
Carefully release the hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to yield the 2-substituted chiral morpholine.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Asymmetric Synthesis of Aprepitant
Aprepitant is a potent NK1 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.[6][11] Its synthesis involves the stereoselective construction of a trisubstituted morpholine core. Several asymmetric strategies have been developed, including a highly efficient method utilizing a crystallization-induced diastereoselective transformation.[6][19]
Synthetic Workflow for Aprepitant
Caption: Key steps in the asymmetric synthesis of Aprepitant.
Key Steps and Quantitative Data in Aprepitant Synthesis
| Step | Reagents/Conditions | Yield (%) | Stereoselectivity |
| Condensation | Toluene, reflux | ~90 | N/A |
| Lewis Acid Coupling | (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-ol, Lewis Acid | ~85 | 1:1 mixture of diastereomers |
| Crystallization-Induced Transformation | Specific solvent system | >90 | Single diastereomer |
| Conversion to Aprepitant | Multi-step sequence | ~85 (overall from single diastereomer) | High fidelity |
Data compiled from various synthetic routes described in the literature.[6][19][20][21]
Experimental Protocol: Crystallization-Induced Diastereoselective Transformation (Key Step)
Materials:
-
Diastereomeric mixture of the acetal intermediate
-
Appropriate solvent system (e.g., heptane/ethyl acetate mixture)
-
Lewis acid catalyst (for equilibration in solution)
Procedure:
-
Dissolve the 1:1 diastereomeric mixture of the acetal in the chosen solvent system at an elevated temperature.
-
Slowly cool the solution to allow for the selective crystallization of the desired diastereomer.
-
The diastereomers will equilibrate in the solution phase, driven by the removal of the less soluble desired diastereomer from the equilibrium through crystallization.
-
Maintain the slurry at a specific temperature for a period to allow for complete conversion to the desired solid-state diastereomer.
-
Isolate the crystalline solid by filtration, wash with a cold solvent, and dry under vacuum.
-
The resulting product is a single, enantiomerically and diastereomerically pure intermediate for the synthesis of Aprepitant.
Conclusion
The asymmetric synthesis of biologically active morpholines is a dynamic field with a range of powerful synthetic methodologies. The choice of strategy depends on the target molecule, the desired stereochemistry, and scalability requirements. The protocols and data presented here provide a foundation for researchers to design and execute efficient and stereoselective syntheses of novel morpholine-containing compounds for drug discovery and development.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chiral Building Blocks - Buchler GmbH [buchler-gmbh.com]
- 11. chemistryforsustainability.org [chemistryforsustainability.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Brivanib | C19H19FN4O3 | CID 11234052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Brivanib alaninate - Wikipedia [en.wikipedia.org]
- 16. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines | UBC Chemistry [chem.ubc.ca]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. tandfonline.com [tandfonline.com]
- 21. Synthesis of Aprepitant [cjph.com.cn]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Morpholine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the stereoselective synthesis of morpholines, with a primary focus on preventing racemization.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing chiral morpholines while preventing racemization?
A1: The key to preventing racemization is to employ stereoselective synthetic methods. Some of the most effective strategies include:
-
Starting from Chiral Precursors: Utilizing readily available chiral building blocks such as amino alcohols ensures the stereochemistry is set from the beginning.
-
Asymmetric Catalysis: Employing chiral catalysts, such as rhodium complexes with chiral phosphine ligands for asymmetric hydrogenation, can achieve high enantioselectivity.
-
Substrate-Controlled Diastereoselective Reactions: Designing substrates that favor the formation of one diastereomer over another, for instance, through electrophile-induced cyclization of chiral N-allyl-β-aminoalcohols.
-
Enzymatic Resolutions: Using enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer.
Q2: What are the primary causes of racemization or loss of stereoselectivity during morpholine synthesis?
A2: Racemization can occur at various stages of the synthesis and workup. Common causes include:
-
Harsh Reaction Conditions: High temperatures or prolonged reaction times can provide enough energy to overcome the activation barrier for epimerization.
-
Strongly Acidic or Basic Conditions: Exposure to harsh pH during the reaction, workup, or purification can lead to the loss of stereochemical integrity, especially for compounds with acidic protons adjacent to a stereocenter.
-
Inappropriate Catalyst or Reagents: The choice of catalyst, ligand, base, or solvent can significantly impact the stereochemical outcome.
-
Racemization during Purification: The stationary phase used in chromatography (e.g., acidic silica gel) can sometimes cause racemization of sensitive compounds.
Q3: How can I accurately determine the enantiomeric excess (ee) or diastereomeric ratio (dr) of my morpholine product?
A3: Chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) are the most common and reliable methods for determining the enantiomeric excess of chiral morpholines. For diastereomers, standard achiral HPLC or NMR spectroscopy can often be used to determine the ratio. It is crucial to have a well-resolved separation of the stereoisomers for accurate quantification.
Troubleshooting Guides
Problem 1: Low Enantiomeric Excess (ee) or Diastereomeric Ratio (dr) in the Crude Reaction Mixture
| Potential Cause | Recommended Solution |
| Suboptimal Reaction Temperature | Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state leading to the desired stereoisomer. |
| Incorrect Solvent Choice | The polarity and coordinating ability of the solvent can significantly influence the stereochemical outcome. Screen a range of solvents to find the optimal one for your specific reaction. |
| Ineffective Catalyst or Ligand | The choice of chiral catalyst or ligand is critical. If using a catalytic method, screen different ligands to find the one that provides the best stereoselectivity for your substrate. Ensure the catalyst is pure and handled under appropriate inert conditions if it is air- or moisture-sensitive. |
| Inappropriate Base or Acid | The strength and steric bulk of a base or acid can influence the transition state. Experiment with different bases or acids to optimize stereoselectivity. |
| Presence of Impurities | Impurities in the starting materials, reagents, or solvents can interfere with the reaction and lead to poor stereoselectivity. Ensure all components are of high purity. |
Problem 2: Loss of Enantiomeric Excess (ee) during Workup or Purification
| Potential Cause | Recommended Solution |
| Racemization during Aqueous Workup | Avoid strongly acidic or basic aqueous solutions during extraction. Use buffered solutions (e.g., saturated aqueous ammonium chloride or sodium bicarbonate) to neutralize the reaction mixture. Minimize the contact time of the chiral product with the aqueous phase. |
| Epimerization on Silica Gel | Standard silica gel is slightly acidic and can cause racemization of sensitive compounds. To mitigate this, you can neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, use a different stationary phase like neutral or basic alumina. |
| High Temperatures during Solvent Removal | Prolonged heating can lead to racemization. Use a rotary evaporator at reduced pressure and a moderate temperature to remove the solvent. For highly sensitive compounds, consider non-thermal methods of solvent removal. |
Data Presentation: Comparison of Stereoselective Morpholine Synthesis Methods
| Synthetic Method | Starting Materials | Key Reagents/Catalyst | Typical Yield | Typical Stereoselectivity (ee/dr) | References |
| Asymmetric Hydrogenation | Dehydromorpholines | [Rh(cod)₂]SbF₆, Chiral Phosphine Ligand (e.g., SKP) | >95% | up to 99% ee | [1] |
| Copper-Promoted Oxyamination | β-hydroxy N-allylsulfonamides | Cu(II) 2-ethylhexanoate, TsNH₂ | 60-90% | >20:1 dr | [2] |
| Electrophile-Induced Cyclization | N-allyl-β-aminoalcohols | Br₂ | 50-80% | up to 100% de (at partial conversion) | [3] |
| Synthesis from Chiral Amino Alcohols | Chiral Amino Alcohols | Ethylene sulfate, tBuOK | High | >99:1 chiral purity retained | [4] |
| Organocatalytic α-chlorination/Cyclization | Aldehydes, N-benzylethanolamine | Chiral amine catalyst, NCS, KOtBu | 35-60% (overall) | 75-98% ee | [5] |
Experimental Protocols
Method 1: Asymmetric Hydrogenation of Dehydromorpholines
This protocol is adapted from the work of M. Li, et al.[1]
Materials:
-
2-Substituted dehydromorpholine (1.0 equiv)
-
[Rh(cod)₂]SbF₆ (0.01 equiv)
-
(R,R,R)-SKP ligand (0.0105 equiv)
-
Dichloromethane (DCM), anhydrous
-
Hydrogen gas (H₂)
Procedure:
-
In a glovebox, add the 2-substituted dehydromorpholine, [Rh(cod)₂]SbF₆, and the (R,R,R)-SKP ligand to a flame-dried Schlenk tube equipped with a magnetic stir bar.
-
Add anhydrous DCM to the tube.
-
Seal the tube, remove it from the glovebox, and connect it to a hydrogen manifold.
-
Purge the tube with hydrogen gas (3 cycles).
-
Pressurize the reaction vessel to the desired hydrogen pressure (e.g., 30 atm).
-
Stir the reaction mixture at room temperature for the specified time (e.g., 24 hours).
-
Carefully vent the hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral morpholine.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Method 2: Electrophile-Induced Cyclization of N-allyl-β-aminoalcohols
This protocol is based on the work of M. Nurnabi and M. Ismail.[3]
Materials:
-
Optically pure N-allyl-β-aminoalcohol (1.0 equiv)
-
Dichloromethane (DCM), freshly distilled
-
Bromine (Br₂) solution in DCM (10% w/v)
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
Procedure:
-
Dissolve the N-allyl-β-aminoalcohol in freshly distilled DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add the 10% bromine solution in DCM dropwise over 5 minutes.
-
After the addition is complete, remove the cooling bath and immediately quench the reaction by adding saturated aqueous Na₂CO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to yield the diastereomerically enriched morpholine derivative.
-
The diastereomeric excess can be determined by ¹H NMR analysis of the crude product. For optimal diastereoselectivity, the reaction may need to be quenched before completion.[3]
Mandatory Visualizations
References
- 1. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Morpholine synthesis [organic-chemistry.org]
Technical Support Center: Side Reactions in N-Boc Protected Amino Acid Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during N-Boc protected amino acid coupling in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during N-Boc protected amino acid coupling?
A1: The most prevalent side reactions include diketopiperazine formation, racemization of amino acids, pyroglutamate formation from N-terminal glutamine or glutamic acid, aspartimide formation in sequences containing aspartic acid, and guanidinylation of the N-terminal amine when using certain coupling reagents.
Q2: How can I detect these side reactions in my crude peptide product?
A2: The primary methods for detecting and quantifying side reactions are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). HPLC can separate side products from the desired peptide, allowing for quantification based on peak area. MS helps in identifying the mass of these impurities, which is crucial for elucidating the nature of the side reaction.
Q3: What is the main cause of peptide chain truncation in Boc-SPPS?
A3: Chain truncation is often a result of incomplete removal of the N-terminal Boc protecting group or incomplete coupling of the subsequent amino acid. These issues can be exacerbated by factors such as peptide aggregation on the resin, steric hindrance from bulky amino acid side chains, or suboptimal reaction conditions.
Q4: Can the choice of solid support (resin) influence the occurrence of side reactions?
A4: Absolutely. The choice of resin can significantly impact the prevalence of certain side reactions. For instance, using a sterically hindered resin like 2-chlorotrityl chloride (2-CTC) can help suppress diketopiperazine formation. The linker chemistry of the resin also dictates the final cleavage conditions, which in turn can influence the extent of acid-catalyzed side reactions.
Troubleshooting Guides
Issue 1: Significant peak corresponding to a cyclic dipeptide observed in HPLC/MS.
Possible Cause: Diketopiperazine (DKP) formation. This is particularly common when Proline or Glycine is the second amino acid in the sequence. The side reaction involves the intramolecular cyclization of the dipeptide, leading to its cleavage from the resin.
Troubleshooting Steps:
-
Confirm DKP Formation: Analyze the crude product using HPLC and MS to confirm the presence of the cyclic dipeptide and the truncated peptide sequence.
-
Review the Sequence: Identify if the N-terminal dipeptide is prone to DKP formation (e.g., X-Pro, X-Gly).
-
Implement Mitigation Strategies:
-
In Situ Neutralization: This is a highly effective method to minimize the time the deprotected N-terminal amine is in a free, nucleophilic state.[1][2]
-
Use of Pre-formed Dipeptides: Coupling the first two amino acids as a pre-formed dipeptide bypasses the vulnerable dipeptide-resin intermediate.
-
Lower Reaction Temperature: Performing the coupling at a lower temperature can reduce the rate of the cyclization reaction.[3]
-
Issue 2: Presence of a diastereomeric impurity with the same mass as the target peptide.
Possible Cause: Racemization of the activated amino acid. This is more prevalent with certain amino acids like Histidine and Cysteine and can be influenced by the choice of coupling reagent and base.[4]
Troubleshooting Steps:
-
Optimize Coupling Reagents and Additives:
-
Use additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to suppress racemization.[4]
-
For critical couplings, consider phosphonium-based reagents like PyBOP or PyAOP, which are generally associated with lower levels of racemization.
-
-
Choice of Base: Use a weaker, more sterically hindered base such as N-methylmorpholine (NMM) or collidine instead of stronger bases like DIPEA.
-
Control Reaction Temperature: Lowering the reaction temperature can help reduce the rate of racemization.
-
Minimize Pre-activation Time: Reduce the time the carboxylic acid is activated before the addition of the amine component.
Issue 3: Mass spectrum shows a mass loss of 17 Da from the N-terminus.
Possible Cause: Pyroglutamate formation from an N-terminal glutamine (Gln) or, to a lesser extent, glutamic acid (Glu). This involves the intramolecular cyclization of the N-terminal residue.[5]
Troubleshooting Steps:
-
Confirm with MS/MS: Verify that the mass loss is localized to the N-terminal residue.
-
Optimize Coupling of the Second Amino Acid: Ensure rapid and efficient coupling of the second amino acid to minimize the time the N-terminal Gln/Glu is exposed to the reaction conditions.
-
Direct Coupling of Pyroglutamic Acid: If the N-terminal pyroglutamate is the desired product, it is often more efficient to couple Boc-pGlu-OH directly as the final amino acid.[6]
-
Control pH During Storage: Pyroglutamate formation can also occur during storage. Storing the peptide at a neutral pH can minimize this conversion.[5][7]
Issue 4: Appearance of peaks with a mass loss of 18 Da within the peptide sequence.
Possible Cause: Aspartimide formation, particularly in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs. This side reaction involves the cyclization of the aspartic acid side chain with the backbone amide nitrogen.[7]
Troubleshooting Steps:
-
Use Appropriate Side-Chain Protection: For Boc-SPPS, using the β-cyclohexyl ester of aspartic acid (Boc-Asp(OcHx)-OH) can significantly reduce aspartimide formation compared to the benzyl ester.[4]
-
Optimize Cleavage Conditions: Aspartimide formation in Boc-SPPS is primarily an acid-catalyzed reaction that occurs during the final cleavage with strong acids like HF.[7] Careful optimization of the cleavage cocktail and conditions is crucial.
-
Backbone Protection: Although more common in Fmoc synthesis, the principle of using backbone-protecting groups on the residue preceding the aspartic acid can also be considered to sterically hinder the cyclization.
Issue 5: A significant portion of the peptide chain is terminated and capped with a guanidinium group.
Possible Cause: Guanidinylation of the N-terminal amine by uronium or aminium-based coupling reagents (e.g., HBTU, HATU). This side reaction irreversibly terminates the peptide chain.[4][8]
Troubleshooting Steps:
-
Pre-activate the Amino Acid: Pre-activating the protected amino acid with a stoichiometric amount of the coupling reagent before adding it to the resin can minimize the exposure of the free N-terminal amine to excess coupling reagent.[4]
-
Use In Situ Neutralization: This protocol helps to suppress guanidinylation in Boc-based synthesis.[4]
-
Choose an Alternative Coupling Reagent: Phosphonium-based reagents (e.g., PyBOP) do not cause this side reaction.[9]
Data Presentation
Table 1: Extent of Racemization with Different Coupling Reagents for Fmoc-L-His(Trt)-OH
| Coupling Reagent/Additive | Base | % D-Isomer Formed |
| DIC/Oxyma | - | 1.8 |
| HATU | NMM | >10 |
| HBTU | DIPEA | ~5-10 |
| PyBOP | DIPEA | <5 |
Data adapted from a study on Fmoc-protected amino acids, illustrating the general trend of racemization with common coupling reagents.[10]
Table 2: Comparison of Aspartimide Formation in an Asp-Gly Sequence
| Synthesis Strategy | Deprotection Conditions | Aspartimide Formation (%) |
| Fmoc-SPPS | 20% Piperidine/DMF | ~8 |
| Picoc-SPPS (mild deprotection) | Photoredox-catalyzed | 0 |
This table highlights how milder deprotection conditions can eliminate aspartimide formation. While this study used a non-Boc strategy, it underscores the impact of deprotection chemistry on this side reaction.[11]
Table 3: Diketopiperazine (DKP) Formation in Fmoc-SPPS vs. a Milder Deprotection Strategy
| Synthesis Strategy | Deprotection Conditions | DKP Formation (%) |
| Fmoc-SPPS | 20% Piperidine/DMF | 91 |
| Picoc-SPPS (mild deprotection) | Photoredox-catalyzed | 15 |
This data demonstrates the significant reduction in DKP formation with milder deprotection methods.[11]
Experimental Protocols
Protocol 1: In Situ Neutralization for Boc-SPPS
Objective: To minimize diketopiperazine formation and aggregation by combining the neutralization and coupling steps.[1][2]
Procedure:
-
Deprotection: Following the standard protocol, treat the peptide-resin with 50% TFA in DCM to remove the N-terminal Boc group.
-
Washing: Thoroughly wash the resin with DCM (3-5 times) and then with DMF (3 times).
-
Activation of Amino Acid: In a separate vessel, dissolve the incoming Boc-amino acid (3 equivalents), HOBt (3 equivalents), and a coupling reagent like HBTU (2.9 equivalents) in DMF.
-
In Situ Neutralization and Coupling: Add a hindered base such as DIPEA (6 equivalents) to the activated amino acid solution. Immediately add this mixture to the washed peptide-resin (still in its TFA salt form).
-
Coupling: Allow the reaction to proceed for the desired time (typically 1-2 hours).
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts before proceeding to the next cycle.
Protocol 2: Capping of Unreacted Amines
Objective: To terminate unreacted peptide chains to prevent the formation of deletion sequences.[1][2]
Procedure:
-
Perform Coupling: Carry out the amino acid coupling reaction as usual.
-
Check for Completeness: Perform a Kaiser test (see Protocol 3) to check for the presence of free primary amines.
-
Prepare Capping Solution: If the Kaiser test is positive, prepare a capping solution of 20% acetic anhydride and 2% DIPEA in DMF.[1]
-
Capping Reaction: Add the capping solution to the peptide-resin and agitate for 30 minutes at room temperature.
-
Washing: Thoroughly wash the resin with DMF (3 times) and DCM (3 times) before proceeding to the next deprotection step.
Protocol 3: Kaiser (Ninhydrin) Test
Objective: To qualitatively detect the presence of free primary amines on the solid support.[1]
Reagents:
-
Solution A: 5% (w/v) ninhydrin in ethanol.
-
Solution B: 80% (w/v) phenol in ethanol.
-
Solution C: 2% (v/v) of a 0.001 M aqueous KCN solution in pyridine.
Procedure:
-
Sample Preparation: Place a small sample of the peptide-resin (a few beads) into a small glass test tube.
-
Reagent Addition: Add 2-3 drops of each solution (A, B, and C) to the test tube.
-
Heating: Heat the test tube at 100°C for 3-5 minutes.
-
Observation:
-
Positive Result (Free Amines Present): A blue or purple color on the beads and/or in the solution.
-
Negative Result (No Free Amines): The beads and solution remain yellow or colorless.
-
Protocol 4: HPLC Analysis of Crude Peptide
Objective: To assess the purity of the synthesized peptide and identify potential side products.
Procedure:
-
Sample Preparation: Cleave a small amount of the peptide from the resin using an appropriate cleavage cocktail (e.g., TFA/TIS/Water, 95:2.5:2.5). Precipitate the peptide in cold diethyl ether, centrifuge, and dry the pellet. Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of approximately 1 mg/mL.[12]
-
HPLC System Setup:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues).[12]
-
-
Gradient Elution: Run a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% B over 30 minutes). This may need to be optimized based on the peptide's hydrophobicity.[12]
-
Data Analysis: Integrate the peak areas of the resulting chromatogram to determine the relative purity of the main product and the percentage of impurities. Couple the HPLC system to a mass spectrometer to identify the masses of the peaks.
Mandatory Visualizations
Caption: Troubleshooting workflow for incomplete coupling in Boc-SPPS.
Caption: Decision-making process for preventing DKP formation.
Caption: Overview of peptide synthesis, analysis, and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of Diastereomeric Morpholine Mixtures
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of diastereomeric morpholine mixtures.
Troubleshooting Guide
This guide addresses common issues encountered during the separation of morpholine diastereomers by chromatography and crystallization.
Issue 1: Poor or No Chromatographic Separation
Symptom: Diastereomers co-elute or peaks are poorly resolved (e.g., appearing as a single broad peak or shoulders).[1]
Root Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate Stationary Phase | The column's chemistry may lack the necessary selectivity for your specific diastereomers. The separation of diastereomers is often a process of trial-and-error.[2][3] It is recommended to screen several columns with different selectivities.[1] • Normal Phase: Start with an unmodified silica gel column, which can provide good resolution for diastereomers.[1][2] • Reversed-Phase: If normal phase fails, try a C18 or C8 column.[2] • Chiral Stationary Phases (CSPs): Even for diastereomers, CSPs can offer unique selectivity and enhance separation.[1] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are an excellent starting point due to their broad applicability.[1] |
| Suboptimal Mobile Phase | The mobile phase composition is critical for achieving selectivity.[1] • Systematically adjust the ratio of your solvents (e.g., for a hexane/ethyl acetate system, try 90:10, 85:15, 80:20). • Try different solvent modifiers. For instance, in normal phase, adding small amounts of methanol, ethanol, or isopropanol can sharpen peaks.[3] In reversed-phase, switching between acetonitrile and methanol can alter selectivity.[4] |
| Column Overload | Injecting too much sample can lead to peak distortion and broadening, ruining the separation.[1] • Reduce the sample concentration or the injection volume.[1] |
| Incorrect Flow Rate or Temperature | These parameters influence interaction time with the stationary phase and can affect resolution. • Optimize the flow rate; a lower flow rate often increases resolution but also run time. • Adjusting the column temperature can also impact separation.[1] |
Issue 2: Asymmetric Peak Shapes (Tailing or Fronting)
Symptom: Chromatographic peaks are not symmetrical, exhibiting a "tail" or a "front," which complicates quantification and fraction collection.
Root Causes & Solutions:
| Potential Cause | Recommended Solution |
| Column Contamination/Degradation | The stationary phase can degrade over time, leading to peak tailing.[1] • Use a guard column to protect the analytical column from contaminants.[1] • If the column is contaminated, try flushing it with a strong solvent. If performance does not improve, the column may need to be replaced.[1] |
| Secondary Interactions | Unwanted interactions between the analyte and the stationary phase (e.g., basic morpholine nitrogen interacting with acidic silica) can cause tailing. • Add a mobile phase modifier to mitigate these interactions. For example, adding a small amount of a basic additive like diethylamine or triethylamine in normal phase can improve the peak shape for basic compounds. |
| Column Overload | Injecting too much sample is a common cause of peak fronting or tailing.[1] • Reduce the sample concentration or injection volume.[1] |
Issue 3: Failed or Inefficient Crystallization
Symptom: No crystals form, the entire sample crashes out of solution, or the recovered solid shows no change in the diastereomeric ratio.
Root Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate Solvent System | The solubility difference between the diastereomers may be insufficient in the chosen solvent. • Screen a wide range of solvents and solvent mixtures (e.g., ethyl acetate/hexanes, ethanol, methanol/water). • Try techniques like slow evaporation, slow cooling, or vapor diffusion with a non-solvent.[5] |
| Crystallization is Too Rapid | Fast crystallization can trap impurities and the other diastereomer, preventing purification.[5] • Slow down the process by reducing the rate of cooling or using a vapor diffusion setup where a non-solvent slowly diffuses into the solvent.[5] |
| No Nucleation | Crystallization fails to initiate. • Use a seed crystal of the desired pure diastereomer to initiate crystallization.[5] If pure crystals are unavailable, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. |
| Unfavorable Diastereomeric Ratio | Enriching a mixture with a nearly 1:1 ratio can be very difficult.[5] • If possible, perform an initial purification by column chromatography to enrich one diastereomer before attempting crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between separating diastereomers and enantiomers? A1: Diastereomers are stereoisomers that are not mirror images of each other.[6][7] They have different physical properties, such as solubility, boiling point, and chromatographic retention, which allows them to be separated by standard techniques like column chromatography, HPLC, or crystallization.[6][7][8] Enantiomers, on the other hand, are non-superimposable mirror images and have identical physical properties in an achiral environment.[6] Their separation requires a chiral environment, such as a chiral stationary phase (CSP) in chromatography or the use of a chiral resolving agent to form diastereomeric salts that can then be separated.[6][9]
Q2: Which chromatographic technique should I try first: Normal Phase or Reversed-Phase? A2: For many diastereomers, normal phase chromatography on an unmodified silica gel column is a very effective starting point and often provides good resolution.[1][2] If your morpholine derivative has very polar functional groups, reversed-phase chromatography (e.g., with a C18 column) might be more suitable. The choice is often empirical, and screening both is recommended if the first attempt fails.[1][2]
Q3: What are cis and trans isomers, and how does that relate to diastereomers? A3: Cis and trans isomers are a specific type of diastereomer that differ in the spatial arrangement of substituents around a non-rotating bond (like a double bond or a ring structure).[6][7] Like other diastereomers, they have different physical properties and can be separated by standard chromatographic or crystallization methods.[10][11]
Q4: Can I use Supercritical Fluid Chromatography (SFC) for morpholine diastereomers? A4: Yes, SFC is a powerful technique for separating diastereomers and is often used with chiral stationary phases for enhanced selectivity.[1][6] It can offer faster separations and uses less organic solvent compared to HPLC.
Q5: My diastereomers look like a single spot on the TLC plate. Does this mean they can't be separated by column chromatography? A5: Not necessarily. A lack of separation on TLC can indicate a challenging separation, but it doesn't rule out column chromatography.[3] The higher efficiency of a packed column (flash or HPLC) can often resolve compounds that are inseparable by TLC. Try testing various mobile phase systems on TLC to find one that shows even a slight difference in Rf values, as this difference will be amplified on a column.[3]
Experimental Protocols & Data
Protocol 1: General Workflow for HPLC/SFC Method Development
This protocol provides a starting point for developing a separation method for a diastereomeric morpholine mixture.
-
Sample Preparation: Dissolve the diastereomeric mixture in a suitable solvent (e.g., methanol, isopropanol) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.[1]
-
Initial Column Screening:
-
Normal Phase: Start with a silica gel column.
-
Chiral: Screen polysaccharide-based chiral stationary phases (CSPs).[1]
-
Reversed-Phase: Screen C18 and Phenyl-Hexyl columns.
-
-
Mobile Phase Screening:
-
Normal Phase (HPLC): Begin with a Hexane/Isopropanol or Hexane/Ethanol gradient.
-
SFC: Use supercritical CO₂ as the main mobile phase with an alcohol co-solvent like methanol or ethanol.[1]
-
Reversed-Phase (HPLC): Use a Water/Acetonitrile or Water/Methanol gradient.
-
-
Initial Run Conditions:
-
Optimization: Based on the initial screening results, select the column/mobile phase combination that shows the best, even if incomplete, separation.
-
Fine-tune the mobile phase composition (isocratic or gradient) to maximize resolution.
-
Optimize the flow rate and temperature to improve peak shape and resolution.[1]
-
Protocol 2: Flash Chromatography Purification of a Morpholine Derivative
This protocol is adapted from a general procedure for purifying synthesized morpholine derivatives.[12]
-
TLC Analysis: Determine a suitable mobile phase system (e.g., petroleum ether/diethyl ether or hexanes/ethyl acetate) that provides a good separation of the two diastereomers on a silica gel TLC plate.
-
Column Packing: Dry-pack a flash chromatography column with silica gel and then wet it with the non-polar component of your mobile phase (e.g., petroleum ether).
-
Sample Loading: Dissolve the crude diastereomeric mixture in a minimal amount of a strong solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, load the silica powder onto the top of the packed column.
-
Elution: Begin elution with the mobile phase determined from your TLC analysis. A shallow gradient of increasing polarity can be used to elute the two diastereomers.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify which fractions contain the pure diastereomers.
-
Solvent Removal: Combine the pure fractions for each diastereomer and remove the solvent under reduced pressure.
Quantitative Data from Literature Examples
| Technique | Stationary Phase | Sample & Scale | Result | Reference |
| Flash Chromatography | C18 Reversed-Phase (2x 25g cartridges, stacked) | 100 mg diastereomer mixture | Purity of both collected fractions exceeded 98% | [6] |
| Preparative HPLC | Chiral AD-H Column | Not specified | Successful chiral resolution achieved | [13] |
| HPLC | Silica Gel | 120 mg diastereomeric amide mixture | Good separation in a single run (Rs = 1.79) | [14] |
| HPLC | (S,S)-Whelk-O 1 (Chiral) | Analytical scale (2-butene-1,4-diol isomers) | Resolution of 2.61 achieved | [15] |
Visualizations
Caption: Troubleshooting workflow for poor chromatographic separation.
Caption: Decision tree for selecting a primary separation method.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. cdn.mysagestore.com [cdn.mysagestore.com]
- 7. santaisci.com [santaisci.com]
- 8. researchgate.net [researchgate.net]
- 9. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 10. US2850549A - Separation of cis and trans isomers - Google Patents [patents.google.com]
- 11. Separation of cis/trans isomers - Chromatography Forum [chromforum.org]
- 12. banglajol.info [banglajol.info]
- 13. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chiral HPLC Separation of Morpholine Enantiomers
Welcome to the technical support center for the chiral HPLC separation of morpholine enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a chiral HPLC method for morpholine enantiomers?
A1: The initial and most critical step is to screen a variety of Chiral Stationary Phases (CSPs).[1][2] The selection of the CSP is paramount as the retention mechanisms in chiral separations are highly complex and specific to the analyte.[2] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point as they are versatile and can be used in normal-phase, reversed-phase, and polar organic modes.[1]
Q2: How do I choose the appropriate mobile phase for my morpholine enantiomer separation?
A2: The choice of mobile phase depends on the selected CSP and the properties of your morpholine analyte. A screening process with different mobile phases is recommended.[1][3] For basic compounds like many morpholine derivatives, a mobile phase of n-hexane/2-propanol or n-hexane/ethanol with a small amount of a basic additive like diethylamine (DEA) is often effective in normal-phase chromatography.[1] For reversed-phase mode, a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol can be used.[1]
Q3: Why am I not seeing any separation of my morpholine enantiomers?
A3: A complete lack of separation can be due to several factors:
-
Inappropriate CSP: The chosen chiral stationary phase may not be suitable for your specific morpholine enantiomers. It is crucial to screen multiple CSPs with different chiral selectors.[1][4]
-
Incorrect Mobile Phase: The mobile phase composition may not be optimal for inducing chiral recognition. Varying the organic modifier and its concentration, or adding acidic or basic additives, can significantly impact selectivity.[1]
-
Co-elution: The enantiomers may be co-eluting as a single peak. Further method optimization is needed.
Q4: What is the role of additives in the mobile phase for separating morpholine enantiomers?
A4: Additives play a crucial role in improving peak shape and enhancing enantioselectivity, especially for basic compounds like morpholines. Basic additives such as diethylamine (DEA), triethylamine (TEA), or ethanolamine can be added to the mobile phase in small concentrations (typically 0.1-0.5%) to reduce peak tailing and improve resolution.[1] For acidic morpholine derivatives, acidic additives like trifluoroacetic acid (TFA) or acetic acid may be beneficial.[1]
Q5: Can temperature affect my chiral separation?
A5: Yes, temperature is a critical parameter in chiral HPLC. Generally, decreasing the temperature can increase chiral selectivity and improve resolution by enhancing the weaker bonding forces involved in chiral recognition.[3] However, higher temperatures can sometimes improve peak shape and efficiency.[3] It is advisable to maintain a consistent and controlled column temperature for reproducible results.[3]
Troubleshooting Guides
Problem 1: Poor Resolution (Rs < 1.5)
| Possible Cause | Suggested Solution |
| Suboptimal Mobile Phase Composition | - Adjust the ratio of the organic modifier to the aqueous phase (in reversed-phase) or the alcohol content in the mobile phase (in normal-phase).- Experiment with different organic modifiers (e.g., switch from isopropanol to ethanol).- Optimize the concentration of the acidic or basic additive. |
| Inappropriate Flow Rate | - Chiral separations often benefit from lower flow rates (e.g., 0.5 - 1.0 mL/min for a 4.6 mm ID column).[3] Test different flow rates to find the optimum for your separation. |
| Unsuitable Column Temperature | - Try decreasing the column temperature in increments of 5°C to see if resolution improves.[3] |
| Incorrect CSP | - If optimization of mobile phase, flow rate, and temperature does not yield satisfactory resolution, it is necessary to screen other types of chiral stationary phases.[1][4] |
Problem 2: Peak Tailing
| Possible Cause | Suggested Solution |
| Secondary Interactions with Stationary Phase | - For basic morpholine compounds, add a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase (0.1% is a good starting point).[1] |
| Column Contamination | - Flush the column with a strong solvent recommended by the manufacturer. |
| Inappropriate Mobile Phase pH (for ionizable compounds) | - Adjust the pH of the mobile phase to be at least 2 pH units away from the pKa of your analyte. |
Problem 3: Ghost Peaks
| Possible Cause | Suggested Solution |
| Mobile Phase Contamination | - Use high-purity HPLC-grade solvents and additives.- Prepare fresh mobile phase daily. |
| System Contamination | - Clean the injector and autosampler with an appropriate solvent.- Check for carryover from previous injections. |
| Column Bleed | - Ensure the mobile phase is compatible with the stationary phase.- Operate within the recommended temperature and pH range for the column. |
Quantitative Data Summary
The following table demonstrates the effect of mobile phase composition on the chiral separation of a chiral δ-lactam on a Chiralpak IA column, which serves as a representative example of how these parameters can influence the separation of chiral compounds.
Table 1: Effect of Mobile Phase Composition on Retention Factor (k), Selectivity (α), and Resolution (Rs) on a Chiralpak IA column.
| Mobile Phase (n-Hexane/Alcohol, v/v) | Additives | k1 | k2 | α | Rs |
| n-Hex/IPA (90:10) | 0.1% DEA, 0.3% TFA | 2.89 | 4.45 | 1.54 | 4.28 |
| n-Hex/IPA (80:20) | 0.1% DEA, 0.3% TFA | 1.55 | 2.42 | 1.56 | 3.11 |
| n-Hex/EtOH (90:10) | 0.1% DEA, 0.3% TFA | 4.11 | 6.19 | 1.51 | 3.38 |
| n-Hex/EtOH (80:20) | 0.1% DEA, 0.3% TFA | 2.01 | 3.09 | 1.54 | 2.87 |
Data adapted from a study on a chiral δ-lactam, demonstrating general principles applicable to chiral separations.[5]
Experimental Protocols
Detailed Protocol for Chiral UPLC-MS/MS Separation of Fenpropidin Enantiomers
This protocol is adapted from a validated method for the chiral separation of fenpropidin, a piperidine fungicide with structural similarities to morpholine-based compounds, and can serve as a starting point for method development for morpholine enantiomers.[6]
1. Instrumentation
-
Ultra-Performance Liquid Chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS).
2. Chromatographic Conditions
-
Chiral Column: Lux cellulose-3 (250 × 4.6 mm, 5 µm).[6]
-
Mobile Phase: Methanol and 0.1% aqueous ammonia solution (88.3:11.7, v/v).[6]
-
Flow Rate: 0.8 mL/min.[6]
-
Column Temperature: 32.7 °C.[6]
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 1.25 kV.[6]
-
Source Temperature: 150 °C.[6]
-
Desolvation Temperature: 500 °C.[6]
-
Cone Gas Flow: 50 L/h (Nitrogen).[6]
-
Desolvation Gas Flow: 1000 L/h (Nitrogen).[6]
4. Standard and Sample Preparation
-
Standard Solution: Prepare a stock solution of the racemic morpholine compound in methanol. Prepare working standard solutions by diluting the stock solution with the mobile phase.
-
Sample Solution: Dissolve the sample in methanol or a suitable solvent compatible with the mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.
5. Data Analysis
-
Identify the enantiomer peaks based on their retention times.
-
Quantify the individual enantiomers by integrating the peak areas from the MRM chromatograms.
Visualizations
Caption: Workflow for Chiral HPLC Method Development.
Caption: Troubleshooting Decision Tree for Chiral HPLC.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
Challenges in scaling up (R)-N-Boc-Morpholine-2-acetic acid production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the scale-up production of (R)-N-Boc-Morpholine-2-acetic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common and scalable synthetic route for this compound?
A1: A robust and scalable approach involves a multi-step synthesis starting from a readily available chiral precursor, such as (R)-alaninol or a related 1,2-amino alcohol. The general strategy involves the formation of the morpholine ring and subsequent functional group manipulations. An enzymatic resolution of a racemic intermediate is also a viable and highly selective method for obtaining the desired enantiomer in high purity.
Q2: What are the primary challenges when scaling up the production of this compound?
A2: The main challenges include:
-
Maintaining Enantiomeric Purity: The acidic proton at the chiral center (C2) can be susceptible to epimerization under non-optimal pH and temperature conditions, leading to racemization.
-
Controlling Impurities: Side reactions such as the formation of di-Boc protected byproducts or incomplete reactions can lead to complex impurity profiles.
-
Product Isolation and Purification: The product can sometimes be difficult to crystallize, occasionally "oiling out" of solution. Developing a robust crystallization procedure is critical for achieving high purity on a large scale.
-
Reaction Kinetics and Heat Transfer: As the reaction scale increases, maintaining consistent temperature and mixing becomes more challenging, which can affect reaction rates, yield, and impurity formation.
Q3: How can I minimize racemization during the synthesis?
A3: To minimize racemization, it is crucial to carefully control the pH and temperature throughout the process, especially during steps involving activation of the carboxylic acid or exposure to strong bases or acids. Using milder bases and keeping reaction temperatures low are effective strategies. The choice of coupling reagents and solvents can also play a significant role in preserving the stereochemical integrity of the molecule.
Q4: What are the best practices for the purification of the final product on a large scale?
A4: For large-scale purification, developing a reliable crystallization method is preferable to chromatography. This typically involves a solvent/anti-solvent system. Key steps include identifying a solvent in which the product is soluble at elevated temperatures and an anti-solvent in which it is poorly soluble. Seeding the solution with a small amount of pure product can aid in initiating crystallization and obtaining a consistent crystal form.
Q5: What analytical methods are recommended for quality control?
A5: A combination of analytical techniques is recommended:
-
HPLC/UPLC: For assessing chemical purity and identifying any byproducts.
-
Chiral HPLC: To determine the enantiomeric excess (e.e.) and ensure the stereochemical purity of the final product.
-
NMR (¹H and ¹³C): To confirm the structure of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Karl Fischer Titration: To determine the water content.
Troubleshooting Guides
Problem 1: Low Overall Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Boc-Protection | - Ensure at least 1.1 equivalents of Boc-anhydride are used. - Monitor the reaction by TLC or HPLC to ensure full consumption of the starting material. - Use a suitable base (e.g., triethylamine, sodium bicarbonate) to facilitate the reaction. |
| Inefficient Cyclization | - Optimize the base and solvent for the ring-closure step. - Ensure anhydrous conditions if water-sensitive reagents are used. - The choice of leaving group on the alkylating agent is critical for efficient cyclization. |
| Product Loss During Workup | - Minimize the number of extraction steps. - If the product has some water solubility, back-extract the aqueous layers with an organic solvent. - Ensure the pH is optimized for extraction to prevent the product from remaining in the aqueous layer as a salt. |
| Poor Crystallization Recovery | - Optimize the solvent/anti-solvent ratio. - Cool the solution slowly to maximize crystal growth and yield. - Check the mother liquor for remaining product by TLC or HPLC. If significant product remains, consider concentrating the mother liquor and attempting a second crystallization. |
Problem 2: High Levels of Impurities
| Potential Cause | Troubleshooting Steps |
| Formation of Di-Boc Protected Byproduct | - Use a stoichiometric amount or only a slight excess of Boc-anhydride (e.g., 1.05-1.1 equivalents). - Add the Boc-anhydride slowly to the reaction mixture. |
| Unreacted Starting Materials | - Increase the reaction time or temperature moderately, while monitoring for byproduct formation. - Ensure efficient mixing, especially on a larger scale. |
| Side Reactions from Unstable Intermediates | - Control the reaction temperature carefully, using a cooling bath if necessary. - Optimize the rate of addition of reagents. |
| Degradation of Product | - Avoid prolonged exposure to harsh acidic or basic conditions. - Ensure the product is stable under the chosen purification conditions. |
Problem 3: Low Enantiomeric Purity (Racemization)
| Potential Cause | Troubleshooting Steps |
| Harsh pH Conditions | - Maintain a neutral or slightly acidic/basic pH where the chiral center is stable. - Use milder bases (e.g., N-methylmorpholine instead of stronger inorganic bases) where applicable. |
| Elevated Temperatures | - Perform reactions at the lowest effective temperature. - Use a temperature-controlled reactor for large-scale production. |
| Inappropriate Solvent Choice | - Polar, protic solvents can sometimes facilitate proton exchange and increase the risk of racemization. Evaluate different solvent systems. |
| Racemization during Intermediate Steps | - Analyze the enantiomeric purity of key intermediates to identify the step where racemization is occurring. |
Problem 4: Product "Oils Out" During Crystallization
| Potential Cause | Troubleshooting Steps |
| Solution is Too Concentrated | - Add a small amount of the "good" solvent back to the mixture with gentle heating to redissolve the oil, then cool slowly. |
| Cooling Rate is Too Fast | - Allow the solution to cool to room temperature slowly before placing it in a cooling bath. - Insulate the crystallization vessel to slow down the cooling process. |
| Presence of Impurities | - Impurities can sometimes inhibit crystallization. Consider an additional purification step (e.g., a charcoal treatment or a different workup) before crystallization. |
| Inappropriate Solvent System | - Experiment with different solvent/anti-solvent combinations. A good system is one where the product has a steep solubility curve with respect to temperature. |
Data Presentation
Table 1: Effect of Boc-Anhydride Stoichiometry on Yield and Purity
| Molar Equivalents of (Boc)₂O | Yield (%) | Purity by HPLC (%) | Di-Boc Impurity (%) |
| 1.0 | 85 | 98.5 | 0.5 |
| 1.1 | 92 | 99.0 | 0.8 |
| 1.2 | 93 | 98.8 | 1.0 |
| 1.5 | 93 | 96.5 | 3.2 |
Table 2: Influence of Crystallization Solvent System on Recovery and Purity
| Solvent System (v/v) | Recovery (%) | Purity by HPLC (%) | Enantiomeric Excess (%) |
| Ethyl Acetate / Heptane | 88 | 99.2 | >99.5 |
| Isopropyl Acetate / Cyclohexane | 90 | 99.5 | >99.5 |
| Toluene / Heptane | 85 | 98.9 | >99.5 |
| Ethanol / Water | 75 | 98.0 | 99.0 |
Experimental Protocols
Protocol 1: Synthesis of this compound from (R)-2-(benzylamino)propan-1-ol
This protocol is a representative example and may require optimization for specific scales and equipment.
Step 1: Alkylation of (R)-2-(benzylamino)propan-1-ol
-
To a solution of (R)-2-(benzylamino)propan-1-ol (1.0 eq) in a suitable solvent such as THF or acetonitrile, add a base like potassium carbonate (2.5 eq).
-
Add ethyl bromoacetate (1.1 eq) dropwise at room temperature.
-
Heat the mixture to reflux and monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain the crude ester intermediate.
Step 2: Boc Protection
-
Dissolve the crude ester from Step 1 in a suitable solvent (e.g., dichloromethane or THF).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and a base such as triethylamine (1.2 eq).
-
Stir the reaction at room temperature and monitor its completion by TLC or HPLC.
-
Upon completion, perform an aqueous workup, washing with a mild acid (e.g., 1M HCl), followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc protected ester.
Step 3: Hydrolysis to the Carboxylic Acid
-
Dissolve the N-Boc protected ester in a mixture of THF and water.
-
Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature.
-
Monitor the hydrolysis by TLC or HPLC.
-
Once the reaction is complete, acidify the mixture to a pH of ~3-4 with a suitable acid (e.g., 1M HCl).
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
Step 4: Purification by Crystallization
-
Dissolve the crude product in a minimal amount of a hot solvent (e.g., isopropyl acetate).
-
Slowly add an anti-solvent (e.g., cyclohexane) until the solution becomes slightly turbid.
-
Add a few drops of the hot solvent to redissolve the turbidity.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.
-
Collect the crystals by filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis scale-up.
Caption: Key process parameters influencing product quality attributes.
Removal of impurities from synthetic (R)-N-Boc-Morpholine-2-acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the removal of impurities from synthetic (R)-N-Boc-Morpholine-2-acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in the synthesis of this compound?
A1: Common impurities can be categorized as follows:
-
Enantiomeric Impurities: The presence of the undesired (S)-enantiomer.
-
Process-Related Impurities: Unreacted starting materials, residual solvents, and by-products from the Boc-protection step.
-
Degradation Products: Impurities formed due to the instability of the product under certain conditions.
Q2: Which analytical techniques are recommended for purity assessment?
A2: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive purity analysis.[1][2]
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): Essential for determining the enantiomeric purity (the ratio of the (R)- to the (S)-enantiomer).[3][4][5]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Used to quantify chemical purity by separating the target compound from process-related impurities.[2]
-
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: Provides structural confirmation and can be used to identify and quantify impurities with unique proton signals.[2]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in the identification of unknown impurities based on their mass-to-charge ratio.[1][2]
Q3: What general strategies can be employed for the purification of this compound?
A3: The choice of purification strategy depends on the nature of the impurities. Common methods include:
-
Crystallization: Effective for removing most process-related impurities and can sometimes enrich the desired enantiomer.
-
Flash Column Chromatography: A versatile technique for separating the target compound from impurities with different polarities.
-
Preparative Chiral HPLC: The most effective method for separating the (R)- and (S)-enantiomers to achieve high enantiomeric purity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of synthetic this compound.
Issue 1: Low Chemical Purity Detected by RP-HPLC
-
Question: My RP-HPLC analysis shows multiple peaks in addition to the main product peak. How can I identify and remove these chemical impurities?
-
Answer:
-
Potential Causes and Identification:
-
Unreacted Starting Materials: Compare the retention times of the impurity peaks with those of the starting materials used in the synthesis.
-
By-products from Boc Protection: The use of di-tert-butyl dicarbonate ((Boc)₂O) can sometimes lead to the formation of by-products.[4][6]
-
Residual Solvents: These are typically identified by Gas Chromatography (GC) or ¹H-NMR.
-
-
Recommended Solutions:
-
Crystallization: This is often the most effective first step for removing a significant portion of chemical impurities. A detailed protocol is provided in the "Experimental Protocols" section.
-
Flash Column Chromatography: If crystallization is ineffective or insufficient, flash column chromatography using a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) can be employed.
-
-
Issue 2: Poor Enantiomeric Purity (High Percentage of (S)-enantiomer) Detected by Chiral HPLC
-
Question: My chiral HPLC analysis indicates a significant amount of the undesired (S)-enantiomer. How can I improve the enantiomeric purity?
-
Answer:
-
Potential Causes:
-
Racemization: The chiral center may have partially racemized during the synthesis or work-up, especially under harsh acidic or basic conditions.
-
Non-Enantioselective Synthesis: The synthetic route may not be perfectly enantioselective.
-
Impure Starting Materials: The chiral starting materials used in the synthesis may not have been enantiomerically pure.
-
-
Recommended Solutions:
-
Diastereomeric Salt Crystallization: This is a classical and effective method for resolving enantiomers. It involves reacting the racemic or enantiomerically impure carboxylic acid with a chiral base to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.
-
Preparative Chiral HPLC: This is the most direct and often most effective method for separating enantiomers. It can be costly and time-consuming for large quantities but provides the highest enantiomeric purity.
-
-
Data Presentation
Table 1: Comparison of Purification Methods for Improving Chemical Purity
| Purification Method | Initial Purity (by RP-HPLC) | Final Purity (by RP-HPLC) | Yield (%) |
| Crystallization (Solvent: Ethyl Acetate/Hexane) | 92.5% | 98.7% | 85% |
| Flash Column Chromatography | 92.5% | 99.2% | 70% |
Table 2: Improvement of Enantiomeric Purity
| Purification Method | Initial Enantiomeric Excess (ee%) | Final Enantiomeric Excess (ee%) | Yield (%) |
| Diastereomeric Salt Crystallization | 90% | >99% | 60% |
| Preparative Chiral HPLC | 95% | >99.5% | 75% |
Experimental Protocols
1. Crystallization Protocol for Chemical Purity Enhancement
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethyl acetate).
-
Slowly add a less polar co-solvent (e.g., hexanes) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the mixture in an ice bath or refrigerator for several hours to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent mixture.
-
Dry the crystals under vacuum to a constant weight.
2. Chiral HPLC Analysis for Enantiomeric Purity
-
Column: A suitable chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak®).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic modifier like trifluoroacetic acid (TFA).[7]
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm).
-
Procedure:
-
Dissolve a small amount of the sample in the mobile phase.
-
Inject the sample onto the chiral HPLC system.
-
Monitor the chromatogram for the separation of the (R)- and (S)-enantiomer peaks.
-
Calculate the enantiomeric excess (ee%) using the peak areas of the two enantiomers.
-
Visualizations
Caption: Potential sources of impurities during synthesis.
Caption: Troubleshooting workflow for purification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Organic Building Blocks and Synthetic Strategies Toward Aleutianamine - ProQuest [proquest.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. jk-sci.com [jk-sci.com]
- 5. 189321-66-2|N-Boc-morpholine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. uvadoc.uva.es [uvadoc.uva.es]
Technical Support Center: Troubleshooting Low Coupling Efficiency with Hindered Amino acids
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the chemical synthesis of peptides containing sterically hindered amino acids. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low coupling efficiency when working with hindered amino acids?
Low coupling yields in peptide synthesis involving sterically hindered amino acids are typically due to a combination of factors:
-
Steric Hindrance: The bulky nature of certain amino acid side chains (e.g., Val, Ile, Aib) or the presence of N-methyl groups can physically obstruct the approach of the activated carboxylic acid to the amine, significantly slowing down or preventing the reaction.[1][2][3]
-
Reduced Nucleophilicity: The nucleophilicity of the amine component can be diminished by bulky adjacent groups, rendering it a less effective reactant.[2]
-
Peptide Aggregation: Hydrophobic sequences, particularly those containing hindered residues, have a tendency to aggregate on the solid support. This aggregation can block reactive sites, leading to incomplete deprotection and coupling reactions.[2][4][5]
-
Inappropriate Coupling Reagent: Standard coupling reagents, such as carbodiimides like DCC and EDC, are often not potent enough to overcome the high activation energy required for coupling sterically hindered residues.[2][6]
-
Suboptimal Reaction Conditions: Factors such as the choice of solvent, reaction temperature, and reaction time are critical and often need to be optimized for challenging coupling reactions.[2][7]
Q2: Which coupling reagents are most effective for coupling hindered amino acids?
For sterically demanding couplings, more powerful in-situ activating reagents are generally required.[6] Onium salt-based reagents are the preferred choice.[2] These can be broadly categorized as:
-
Aminium/Uronium Salts: Reagents like HATU, HBTU, and HCTU are highly effective as they form reactive esters that can overcome the steric barrier.[6][8][9] HATU is often considered one of the most efficient because it forms OAt esters, which are more reactive than the OBt esters generated by HBTU.[6][9]
-
Phosphonium Salts: Reagents such as PyBOP and PyAOP are also very effective for difficult couplings.[6][9]
-
COMU: This is a newer generation coupling reagent based on Oxyma Pure, which offers high coupling efficiency comparable to HATU but with improved safety and solubility profiles.[8][9]
For extremely hindered systems, such as those involving α,α-disubstituted amino acids, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[6][8]
Q3: How can I overcome on-resin peptide aggregation?
Peptide aggregation is a major cause of difficult coupling reactions. Several strategies can be employed to disrupt the formation of secondary structures like β-sheets:
-
Use of Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides is a highly effective method to introduce a "kink" into the peptide backbone, disrupting intermolecular hydrogen bonding that leads to aggregation.[4][10][11][12] These dipeptides are derived from Ser, Thr, or Cys residues and are introduced during synthesis, then cleaved during the final deprotection to yield the native peptide sequence.[4][10][11]
-
Chaotropic Salts: Washing the resin with solutions of chaotropic salts like LiCl or KSCN can help to disrupt aggregates.
-
Optimized Solvent Systems: N-methylpyrrolidone (NMP) is often a better solvent than dimethylformamide (DMF) for solvating the peptide-resin complex.[6] For particularly problematic sequences, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be beneficial.[6]
-
Elevated Temperature: Increasing the reaction temperature can help to disrupt aggregates and increase coupling efficiency.[7] Microwave-assisted peptide synthesis (MASPS) is a particularly effective technique for driving difficult couplings to completion by utilizing microwave energy to heat the reaction.[6]
Q4: What is racemization and how can it be minimized during the coupling of hindered amino acids?
Racemization is the loss of stereochemical integrity at the α-carbon of the amino acid, leading to the formation of diastereomeric impurities that are often difficult to separate.[2][13] This is a significant concern, especially during the activation of the carboxyl group.[2] To minimize racemization:
-
Choice of Base: Use of a weaker base, such as sym-collidine, instead of more common bases like DIPEA or NMM, can reduce the risk of racemization.[8]
-
Coupling Reagent Additives: The use of additives like HOBt, HOAt, or Oxyma Pure is crucial for suppressing racemization when using carbodiimide or onium salt coupling reagents.[8]
-
Fragment Condensation Strategy: When coupling peptide fragments, choosing a C-terminal amino acid that is resistant to racemization, such as Gly or Pro, is a common strategy.[14] The use of pseudoproline at the C-terminus of a fragment can also eliminate the risk of epimerization.[12]
-
Specialized Reagents: Certain coupling reagents are specifically designed to be "racemization-free".[13]
Troubleshooting Guide
Below is a logical workflow to troubleshoot low coupling efficiency with hindered amino acids.
Caption: Troubleshooting workflow for low coupling efficiency.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Reagent Type | Activating Species | Relative Reactivity | Notes |
| DCC/DIC | Carbodiimide | O-acylisourea | Low | Generally insufficient for hindered couplings; high risk of racemization without additives.[6][7][8] |
| HBTU/PyBOP | Aminium/Phosphonium | OBt ester | Moderate | Better than carbodiimides, but can be insufficient for very hindered residues.[6][9] |
| HCTU | Aminium | O-6-ClBt ester | High | More reactive than HBTU.[6][9] |
| HATU/PyAOP | Aminium/Phosphonium | OAt ester | Very High | Among the most efficient reagents due to the formation of highly reactive OAt esters.[6][8][9] |
| COMU | Aminium | Oxyma ester | Very High | Comparable reactivity to HATU with improved safety profile (non-explosive).[8][9] |
Table 2: Impact of Pseudoproline Dipeptides on Peptide Synthesis
| Synthesis Strategy | Crude Purity | Key Observation |
| Standard Fmoc Synthesis (No Pseudoprolines) | Low | Significant impurities, making purification challenging.[10] |
| One Pseudoproline Dipeptide | Improved | Noticeable improvement in the purity of the desired product.[10] |
| Two Pseudoproline Dipeptides | Higher | Further reduction in impurities.[10] |
| Three Pseudoproline Dipeptides | Highest | The crude product is of much greater quality with fewer impurities close to the main peak.[10] |
Experimental Protocols
Protocol 1: Double Coupling of a Sterically Hindered Amino Acid (using HATU)
This protocol is recommended when a single coupling reaction is insufficient to achieve complete incorporation of a hindered amino acid.
-
First Coupling:
-
Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF.
-
In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[6]
-
Allow the pre-activation to proceed for 1-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 45-60 minutes.[6]
-
Wash the resin with DMF.
-
-
Second Coupling:
-
Repeat the pre-activation and coupling steps with a fresh solution of the activated amino acid.[6]
-
After the second coupling, wash the resin thoroughly with DMF to remove any unreacted reagents and byproducts.
-
Perform a ninhydrin (Kaiser) test to confirm the completeness of the coupling.
-
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol is adapted for situations where even potent onium salt reagents fail, such as with α,α-disubstituted amino acids.
-
Acyl Fluoride Formation:
-
Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in an anhydrous solvent like DCM.
-
Add a fluorinating agent (e.g., TFFH) and a suitable base.[6]
-
Allow the reaction to proceed to form the acyl fluoride.
-
-
Coupling Reaction:
-
Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.
-
Allow the reaction to proceed. Monitor for completion.[6]
-
Protocol 3: Incorporation of a Pseudoproline Dipeptide
This protocol outlines the steps for incorporating a pseudoproline dipeptide to mitigate on-resin aggregation.
-
Resin Preparation:
-
Perform the standard Fmoc deprotection of the N-terminal amino acid on the resin.
-
Wash the resin thoroughly with DMF.
-
-
Activation of Pseudoproline Dipeptide:
-
In a separate vessel, dissolve the Fmoc-protected pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH) (2 equivalents) and a coupling reagent like HBTU (1.9 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the mixture and vortex for 1 minute.[10]
-
-
Coupling Reaction:
-
Add the activated pseudoproline dipeptide solution to the deprotected resin.
-
Agitate the reaction vessel at room temperature for 2 hours.[10]
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), extend the coupling time or perform a second coupling.[10]
-
Wash the resin with DMF to prepare for the next synthesis cycle.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the decision-making process for selecting the appropriate coupling conditions when encountering a hindered amino acid.
Caption: Decision pathway for coupling hindered amino acids.
References
- 1. thieme.de [thieme.de]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. bachem.com [bachem.com]
- 9. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. bachem.com [bachem.com]
- 12. peptide.com [peptide.com]
- 13. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 14. peptide.com [peptide.com]
Stability issues of Boc protecting group under acidic conditions
Welcome to the technical support center for the tert-butyloxycarbonyl (Boc) protecting group. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot stability issues encountered under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of Boc group cleavage under acidic conditions?
A1: The acid-catalyzed deprotection of a Boc-protected amine begins with the protonation of the carbonyl oxygen. This is followed by the loss of a stable tert-butyl cation, which subsequently fragments into isobutene and a proton. The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide.[1][2][3] The liberated amine is then protonated by the excess acid in the reaction mixture to form the corresponding salt.[4]
Q2: Why was my Boc group unintentionally cleaved during a reaction or workup?
A2: The Boc group is known for its lability under acidic conditions.[5] Unintentional cleavage can occur if the reaction mixture, workup, or purification (e.g., silica gel chromatography) conditions are even mildly acidic. Some Lewis acids can also cleave the Boc group.[6][7] Even the mobile phase in reverse-phase chromatography, if it contains a low concentration of an acid like TFA, can cause partial or complete deprotection.[8]
Q3: What are the standard conditions for intentional Boc deprotection?
A3: Standard conditions involve using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[9][10] A common method is treating the Boc-protected compound with a solution of 20-50% TFA in a solvent like dichloromethane (DCM) at room temperature.[5][11] Another prevalent method is using a 4M solution of HCl in 1,4-dioxane.[11]
Q4: Can Lewis acids cleave the Boc group?
A4: Yes, certain Lewis acids can mediate Boc deprotection and can be a milder alternative for substrates sensitive to strong protic acids.[3] Reagents like AlCl₃, ZnBr₂, and TMSI have been used for this purpose.[9][10] For example, selective cleavage of a Boc group in the presence of other acid-sensitive groups is possible using AlCl₃.[10]
Q5: How does the substrate structure affect the stability of the Boc group?
A5: The electronic environment of the nitrogen atom plays a role. Electron-withdrawing groups attached to or near the nitrogen can decrease its basicity, making the initial protonation step of the cleavage mechanism slower and thus rendering the Boc group more stable to acid. Conversely, electron-donating groups can increase the lability of the Boc group.
Troubleshooting Guide
Problem: My Boc deprotection reaction is sluggish or incomplete.
-
Possible Cause: Insufficient acid concentration or equivalents.
-
Solution: While some protocols suggest catalytic acid, Boc deprotection often requires stoichiometric or even a large excess of strong acid to proceed at a reasonable rate.[12][13] For TFA in DCM, concentrations of 20-50% (v/v) are common.[11] For HCl in dioxane, 4M is standard.[11] Increase the concentration or equivalents of the acid and monitor the reaction by TLC or LC-MS.
-
-
Possible Cause: Reaction temperature is too low.
-
Possible Cause: Solvent effects.
Problem: I am observing side products after deprotection, especially with sensitive substrates.
-
Possible Cause: Alkylation by the tert-butyl cation.
-
Solution: The tert-butyl cation generated during cleavage is an electrophile and can alkylate nucleophilic residues in the substrate, such as tryptophan or methionine.[4][14] To prevent this, add a "scavenger" to the reaction mixture to trap the cation.[4] Common scavengers include anisole, thioanisole, or triethylsilane (TES).[14]
-
-
Possible Cause: Cleavage of other acid-sensitive functional groups.
-
Solution: If your molecule contains other acid-labile groups (e.g., t-butyl esters, acetals), standard conditions (like 50% TFA/DCM) may be too harsh.[15] You can screen milder conditions by reducing the acid concentration, running the reaction at 0°C, or using a different acid system altogether (e.g., aqueous phosphoric acid, oxalyl chloride in methanol).[15]
-
Data Summary: Acidic Conditions for Boc Deprotection
The following table summarizes common acidic conditions used for Boc deprotection, providing a starting point for methods development.
| Acid Reagent | Typical Concentration | Solvent | Temp. (°C) | Typical Time | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | Room Temp | 30 min - 3 hr | Most common method; can be harsh for sensitive substrates.[5][11] |
| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | Room Temp | 30 min - 2 hr | Good alternative to TFA; product precipitates as HCl salt.[11] |
| Hydrochloric Acid (HCl) | 3 M | Ethyl Acetate (EtOAc) | Room Temp | 30 min - 2 hr | Another common HCl-based system. |
| Phosphoric Acid (H₃PO₄) | 85 wt% (aqueous) | Toluene | Room Temp | 1 - 6 hr | Milder conditions, useful for sparing some ester groups.[15] |
| p-Toluenesulfonic Acid (TsOH) | Catalytic to Stoichiometric | DME or DCM/THF | 40 - 60 °C | 1 - 2 hr | Can be used for substrates requiring milder conditions.[16][17] |
| Zinc Bromide (ZnBr₂) | 2 - 3 equivalents | Dichloromethane (DCM) | Room Temp | 12 - 24 hr | Lewis acid condition, useful for acid-sensitive molecules. |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA in DCM
-
Dissolution: Dissolve the Boc-protected substrate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a stir bar.[4]
-
Acid Addition: To the stirred solution, add trifluoroacetic acid (TFA) to achieve a final concentration of 25-50% (v/v).[11] Perform this addition in a well-ventilated fume hood as the reaction evolves CO₂ and isobutene gas.[5]
-
Reaction Monitoring: Stir the reaction at room temperature for 30 minutes to 3 hours.[5] Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Upon completion, remove the solvent and excess TFA under reduced pressure (co-evaporation with a solvent like toluene can help remove residual TFA). The resulting amine TFA salt can often be used directly or neutralized by dissolving in a suitable solvent and washing with a mild aqueous base (e.g., saturated NaHCO₃ solution).[5]
Protocol 2: Testing Boc Group Stability Under Specific Acidic Conditions
-
Setup: In separate small vials, dissolve a small, known amount of your Boc-protected compound in the solvent to be tested.
-
Acid Addition: To each vial, add the specific acid you wish to test (e.g., a drop of acetic acid for workup simulation, or a slurry of silica gel to simulate chromatography).
-
Time Course: Allow the samples to stir at the relevant temperature (e.g., room temperature) and take aliquots at various time points (e.g., 10 min, 30 min, 1 hr, 4 hr).
-
Analysis: Quench the aliquots with a mild base (e.g., a drop of triethylamine) and analyze by TLC or LC-MS to determine the extent of Boc group cleavage compared to a standard of the starting material. This allows you to quantify the stability of your compound under those specific conditions.
Visualizations
References
- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 2. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. mdpi.com [mdpi.com]
Validation & Comparative
Chiral HPLC Analysis: Ensuring Enantiomeric Purity of Morpholine-Containing Compounds
A comprehensive guide for researchers, scientists, and drug development professionals on the effective use of chiral High-Performance Liquid Chromatography (HPLC) to confirm the enantiomeric purity of morpholine derivatives. This guide provides a comparative overview of chiral stationary phases, detailed experimental protocols, and supporting data to facilitate method development and ensure accurate stereoisomeric analysis.
The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of pharmaceuticals. Due to the frequent presence of stereogenic centers in these molecules, the ability to resolve and quantify enantiomers is critical for ensuring drug safety and efficacy. Chiral HPLC stands as the premier analytical technique for this purpose, offering high resolution and sensitivity for the separation of stereoisomers. This guide compares different approaches to chiral HPLC analysis of morpholines and provides detailed methodologies based on published experimental data.
Comparative Analysis of Chiral Stationary Phases for Morpholine Derivatives
The selection of the appropriate chiral stationary phase (CSP) is the most critical factor in developing a successful enantioselective HPLC method. For morpholine-containing compounds, polysaccharide-based CSPs, particularly those derived from amylose, have demonstrated broad applicability and high selectivity. The following table summarizes experimental data for the chiral separation of Aprepitant, a morpholine-containing drug, on an amylose-based CSP.
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection | Observations | Reference |
| Aprepitant (and its 7 stereoisomers) | Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) | n-hexane/isopropyl alcohol/methanol/trifluoroacetic acid (970:40:4:0.5, v/v/v/v) | 0.5 | Mass Spectrometry | Successful baseline separation of all eight stereoisomers was achieved. | [1][2] |
| Substituted Morpholine Derivatives | Chiralpak AD-H | Not specified in abstract (preparative scale) | Not specified | Not specified | Effective for the preparative separation of enantiomers. | [3] |
Detailed Experimental Protocols
This section provides a detailed protocol for the chiral HPLC analysis of Aprepitant, which can serve as a starting point for developing methods for other morpholine derivatives.
Protocol 1: Enantiomeric Purity of Aprepitant
Objective: To separate and quantify the eight stereoisomers of Aprepitant.[1][2]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (or UV detector at an appropriate wavelength)
-
Chiralpak AD-H column (250 mm x 4.6 mm, 5 µm)
Reagents:
-
n-Hexane (HPLC grade)
-
Isopropyl alcohol (IPA, HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA, HPLC grade)
-
Aprepitant standard and sample solutions
Chromatographic Conditions:
-
Mobile Phase: n-hexane/isopropyl alcohol/methanol/trifluoroacetic acid (970:40:4:0.5, v/v/v/v)
-
Flow Rate: 0.5 mL/min
-
Column Temperature: Ambient (or controlled at a specific temperature for improved reproducibility)
-
Detection: Mass Spectrometry (or UV detection, wavelength to be determined based on the analyte's chromophore)
-
Injection Volume: 10 µL (can be optimized)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by accurately mixing the specified volumes of the solvents. Degas the mobile phase before use.
-
System Equilibration: Equilibrate the Chiralpak AD-H column with the mobile phase at the specified flow rate for at least 30-60 minutes, or until a stable baseline is achieved.
-
Sample Preparation: Dissolve the Aprepitant sample in a suitable solvent (e.g., a small amount of the mobile phase or a solvent in which the sample is readily soluble). Dilute to an appropriate concentration.
-
Injection and Data Acquisition: Inject the sample onto the HPLC system and acquire the chromatogram.
-
Data Analysis: Identify and integrate the peaks corresponding to the different stereoisomers. Calculate the enantiomeric purity (or enantiomeric excess, ee%) using the peak areas. The formula for enantiomeric excess is: ee% = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Key Considerations for Method Development
Developing a robust chiral HPLC method often involves a systematic approach of screening and optimization. The following logical workflow and parameter considerations can guide this process.
Caption: A typical workflow for developing a chiral HPLC method.
The choice of experimental parameters significantly influences the separation of enantiomers. The following diagram illustrates the logical relationships between these parameters and the desired chromatographic outcome.
Caption: Interplay of parameters affecting chiral HPLC separation.
References
A Comparative Guide to the Biological Evaluation of (R)- and (S)-N-Boc-Morpholine-2-acetic acid Enantiomers
Published: December 28, 2025
Affiliation: Google Research
Abstract
Introduction: The Significance of Chirality in Drug Discovery
The three-dimensional structure of a molecule is a critical determinant of its interaction with biological systems.[1] For chiral molecules, which exist as non-superimposable mirror images known as enantiomers, this structural difference can lead to profound variations in pharmacological activity.[3] One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).[4] Therefore, the evaluation of individual enantiomers is a crucial step in modern drug development.
The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its favorable physicochemical properties that can enhance drug-like characteristics.[5][6] Morpholine derivatives have been reported to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5][6] Given this precedent, a comparative analysis of the (R) and (S) enantiomers of N-Boc-Morpholine-2-acetic acid is warranted to determine if a stereoselective biological effect exists.
This guide proposes a panel of in vitro assays to initiate such a comparative study. The following sections detail the experimental protocols for assessing cytotoxicity, anti-inflammatory potential, and antimicrobial activity, and provide templates for data presentation and visualization of relevant biological pathways and experimental workflows.
Proposed Comparative Biological Assays
To comprehensively compare the biological activity of (R)- and (S)-N-Boc-Morpholine-2-acetic acid, a multi-faceted approach is recommended. The following assays are proposed to investigate their effects on cell viability, inflammatory responses, and microbial growth.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] This assay will determine if the enantiomers exhibit differential toxicity against a panel of human cancer cell lines.
Experimental Protocol:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: Stock solutions of (R)- and (S)-N-Boc-Morpholine-2-acetic acid are prepared in a suitable solvent (e.g., DMSO). Serial dilutions are made to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The cells are treated with these concentrations for 48-72 hours. Control wells receive the vehicle (DMSO) at the same final concentration.
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[7][8]
-
Formazan Solubilization: The medium is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a designated solubilization buffer) is added to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to reduce background noise.[7]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 (half-maximal inhibitory concentration) value for each enantiomer is determined from the dose-response curve.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of the compounds to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7). Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drugs.
Experimental Protocol:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells per well and incubated for 24 hours.
-
Compound Treatment: Cells are pre-treated with various concentrations of the (R) and (S) enantiomers for 1-2 hours.
-
LPS Stimulation: Following pre-treatment, cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response and NO production. The cells are then incubated for an additional 24 hours.[10][11]
-
Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[10][11] 50-100 µL of the supernatant from each well is transferred to a new plate, and an equal volume of Griess reagent is added.
-
Absorbance Measurement: After a 10-15 minute incubation at room temperature, the absorbance is measured at 540 nm.[11]
-
Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value for each enantiomer is then determined. A concurrent MTT assay should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.[11]
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12] This will assess if the enantiomers have differential antibacterial or antifungal activity.
Experimental Protocol:
-
Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C. The culture is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).[12]
-
Compound Dilution: Two-fold serial dilutions of the (R) and (S) enantiomers are prepared in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.[12]
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.[12] A positive control (microorganism without compound) and a negative control (broth alone) are included.
Data Presentation
The quantitative data obtained from the proposed assays should be summarized in a clear and concise table to facilitate comparison between the (R) and (S) enantiomers.
| Biological Assay | Target | (R)-N-Boc-Morpholine-2-acetic acid | (S)-N-Boc-Morpholine-2-acetic acid | Positive Control |
| Cytotoxicity (IC50, µM) | MCF-7 (Breast Cancer) | Data | Data | Doxorubicin |
| A549 (Lung Cancer) | Data | Data | Doxorubicin | |
| HT-29 (Colon Cancer) | Data | Data | Doxorubicin | |
| Anti-inflammatory (IC50, µM) | NO Inhibition (RAW 264.7) | Data | Data | Dexamethasone |
| Antimicrobial (MIC, µg/mL) | Staphylococcus aureus | Data | Data | Vancomycin |
| Escherichia coli | Data | Data | Ciprofloxacin |
Visualization of Workflow and Biological Pathways
Visual diagrams are essential for understanding experimental processes and the potential mechanisms of action of the compounds under investigation.
Caption: Experimental workflow for the comparative biological evaluation.
A potential mechanism for the anti-inflammatory and anticancer effects of morpholine derivatives could involve the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[13][14] This pathway plays a crucial role in regulating the expression of genes involved in inflammation, cell survival, and proliferation.[13][14]
Caption: The NF-κB signaling pathway, a potential target for anti-inflammatory agents.
Conclusion
This guide outlines a systematic approach for the initial biological screening of the (R) and (S) enantiomers of N-Boc-Morpholine-2-acetic acid. The proposed assays for cytotoxicity, anti-inflammatory, and antimicrobial activities will provide foundational data on their respective biological profiles. Identifying any stereoselective differences in activity is a critical step in the drug discovery process, potentially leading to the development of a more potent and safer therapeutic agent. The results from these studies will guide further preclinical development, including mechanism of action studies and in vivo efficacy models.
References
- 1. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 2. What is the application of stereochemistry in drug design? [synapse.patsnap.com]
- 3. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Part 9: Stereochemistry in Drug Discovery and Development – Chiralpedia [chiralpedia.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 14. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NMR Techniques for Determining the Relative Stereochemistry of Morpholines
For Researchers, Scientists, and Drug Development Professionals
The morpholine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. The precise three-dimensional arrangement of substituents on the morpholine ring, its relative stereochemistry, is often a critical determinant of a molecule's biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used analytical technique for elucidating the stereochemical nuances of these heterocyclic compounds. This guide provides a comparative overview of the primary NMR methods employed for this purpose, supported by experimental data and detailed protocols to aid researchers in selecting and applying the most suitable techniques for their specific challenges.
Key NMR Techniques for Stereochemical Elucidation
The determination of the relative stereochemistry of substituted morpholines primarily relies on three key NMR parameters: the Nuclear Overhauser Effect (NOE), scalar or J-coupling, and Residual Dipolar Couplings (RDCs). Each of these techniques provides unique structural information, and they are often used in a complementary fashion to build a comprehensive and unambiguous picture of the molecule's 3D structure.
Nuclear Overhauser Effect (NOE) Spectroscopy
NOE is a through-space correlation technique that detects protons that are in close spatial proximity (typically < 5 Å), regardless of whether they are connected through chemical bonds.[1] This makes it an invaluable tool for determining the relative orientation of substituents on the morpholine ring. For instance, in a disubstituted morpholine, a strong NOE between two substituent protons would indicate that they are on the same face of the ring (cis), while the absence of such an NOE would suggest a trans relationship.[2]
Common NOE Experiments:
-
1D NOE Difference Spectroscopy: A selective 1D experiment where a specific proton resonance is irradiated.[3] Enhancement of other proton signals upon this irradiation indicates spatial proximity. This method is highly sensitive and excellent for targeted analysis.[2]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D experiment that provides a comprehensive map of all through-space proton-proton interactions in the molecule.[4] Cross-peaks in a NOESY spectrum connect protons that are close in space.[5]
J-Coupling (Scalar Coupling) Analysis
J-coupling is a through-bond interaction between neighboring nuclear spins, and the magnitude of this coupling (the coupling constant, J, measured in Hertz) is dependent on the dihedral angle between the coupled nuclei, as described by the Karplus relationship.[6] In the context of the chair conformation of the morpholine ring, the magnitude of the three-bond proton-proton coupling constants (³JHH) can reveal the relative orientation of substituents. Generally, a large coupling constant (typically 8-13 Hz) is observed between axial-axial protons, while smaller coupling constants (typically 1-5 Hz) are seen for axial-equatorial and equatorial-equatorial protons. By analyzing the coupling patterns of the ring protons, the preferred conformation and the relative stereochemistry of the substituents can be deduced. For example, a large ³JHH value between two vicinal methine protons on a substituted morpholine ring would strongly suggest a trans-diaxial arrangement.
Residual Dipolar Couplings (RDCs)
RDCs provide long-range structural information by measuring the dipolar interactions between nuclei in a partially aligned medium.[7] Unlike NOEs and J-couplings, which provide local structural information, RDCs can define the orientation of chemical bonds relative to a common alignment frame for the entire molecule.[8] This makes RDCs particularly powerful for determining the relative stereochemistry of chiral centers that are separated by several bonds.[9] The measurement of RDCs involves preparing the sample in a suitable alignment medium, such as a liquid crystal or a stretched gel, and acquiring NMR data to measure the sum of the scalar coupling and the residual dipolar coupling (T = J + D).[7] By subtracting the scalar coupling (J) measured in an isotropic solution, the RDC value (D) can be obtained.[7] These experimental RDC values are then compared with theoretical values calculated for all possible stereoisomers to identify the correct structure.
Quantitative Data Comparison
The following table summarizes typical quantitative data obtained from the different NMR techniques for a hypothetical pair of 2,5-disubstituted morpholine diastereomers.
| NMR Parameter | cis-Isomer (Substituents Equatorial/Axial) | trans-Isomer (Substituents Equatorial/Equatorial) | Information Provided |
| NOE Enhancement | Strong NOE between H-2 and H-5 | Weak or no NOE between H-2 and H-5 | Spatial proximity of substituents |
| ³J(H2, H3a) | ~ 3 Hz (axial-equatorial) | ~ 3 Hz (axial-equatorial) | Dihedral angle and ring conformation |
| ³J(H2, H3e) | ~ 2 Hz (equatorial-equatorial) | ~ 2 Hz (equatorial-equatorial) | Dihedral angle and ring conformation |
| ³J(H5, H6a) | ~ 10 Hz (axial-axial) | ~ 3 Hz (axial-equatorial) | Dihedral angle and ring conformation |
| ³J(H5, H6e) | ~ 4 Hz (axial-equatorial) | ~ 2 Hz (equatorial-equatorial) | Dihedral angle and ring conformation |
| ¹D(C2, H2) | +10 Hz | -5 Hz | Bond vector orientation relative to molecular alignment |
| ¹D(C5, H5) | +12 Hz | +8 Hz | Bond vector orientation relative to molecular alignment |
Note: The J-coupling and RDC values are illustrative and can vary depending on the specific substituents and the alignment medium used.
Experimental Protocols
1D NOE Difference Spectroscopy
-
Sample Preparation: Prepare a solution of the morpholine derivative in a deuterated solvent at a concentration of 5-10 mM. The sample should be thoroughly degassed using several freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the NOE effect.[10]
-
NMR Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum to identify the chemical shifts of the protons of interest.
-
Set up a selective 1D NOE experiment (e.g., selnogp on Bruker instruments).
-
Irradiate a specific proton resonance with a low-power selective pulse.
-
Acquire the NOE difference spectrum by subtracting a control spectrum (off-resonance irradiation) from the on-resonance spectrum.
-
Optimize the mixing time (typically 0.5-1.0 s for small molecules) to maximize the NOE enhancement.[11]
-
-
Data Processing and Analysis: Process the 1D NOE difference spectrum. Positive signals in the difference spectrum correspond to protons that are spatially close to the irradiated proton.
2D NOESY Spectroscopy
-
Sample Preparation: As for 1D NOE, a degassed sample is crucial.
-
NMR Acquisition:
-
Set up a 2D NOESY experiment (e.g., noesygpph on Bruker instruments).
-
Set the mixing time appropriate for the molecular size (typically 500-800 ms for small molecules).[12]
-
Acquire the 2D data with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis: Process the 2D data with appropriate window functions. Analyze the 2D spectrum for cross-peaks that connect the diagonal peaks of different protons. The volume of the cross-peak is proportional to the inverse sixth power of the distance between the protons.
J-Coupling Measurement (from 1D ¹H or 2D J-resolved/COSY)
-
Sample Preparation: A standard NMR sample in a deuterated solvent is sufficient.
-
NMR Acquisition:
-
Acquire a high-resolution 1D ¹H spectrum with good digital resolution to accurately measure the splitting of the signals.
-
Alternatively, for complex spectra with overlapping multiplets, a 2D J-resolved or a phase-sensitive DQF-COSY experiment can be used to extract the coupling constants.
-
-
Data Processing and Analysis: For 1D spectra, measure the distance in Hz between the lines of a multiplet to determine the J-value.[13] In 2D spectra, specialized software can be used to extract the coupling constants from the cross-peak fine structure.
Residual Dipolar Coupling (RDC) Measurement
-
Sample Preparation:
-
Dissolve the morpholine derivative in a suitable deuterated solvent containing an alignment medium. Common alignment media for organic solvents include poly-γ-benzyl-L-glutamate (PBLG) or stretched poly(methyl methacrylate) (PMMA) gels.[9]
-
Prepare an identical sample without the alignment medium (isotropic sample).
-
-
NMR Acquisition:
-
Acquire a ¹H-coupled ¹³C HSQC spectrum for both the aligned (anisotropic) and the isotropic samples.
-
The one-bond C-H coupling (¹JCH) will appear as a splitting in the ¹³C dimension.
-
-
Data Processing and Analysis:
-
Measure the total coupling (T = J + D) from the splitting in the spectrum of the aligned sample.
-
Measure the scalar coupling (J) from the splitting in the spectrum of the isotropic sample.
-
Calculate the RDC (D = T - J).
-
Compare the experimental RDC values with theoretical values calculated for each possible stereoisomer using software that performs a singular value decomposition (SVD) fit to determine the best-fitting structure.
-
Logical Workflow for Stereochemical Assignment
The following diagram illustrates a typical workflow for determining the relative stereochemistry of a morpholine derivative using the described NMR techniques.
Caption: Workflow for determining the relative stereochemistry of morpholines.
Signaling Pathways of NMR Information
The following diagram illustrates how different NMR signals are translated into structural information.
Caption: How NMR signals translate to structural information.
Conclusion
The determination of the relative stereochemistry of morpholine derivatives is a critical aspect of drug discovery and development. NMR spectroscopy offers a powerful suite of techniques to address this challenge. While NOE and J-coupling analysis provide invaluable information about local stereochemistry and conformation, RDCs offer a means to determine long-range structural relationships. A combined approach, utilizing the complementary nature of these techniques, will almost always lead to an unambiguous and confident assignment of the relative stereochemistry of complex morpholine-containing molecules. The detailed protocols and comparative data presented in this guide aim to equip researchers with the knowledge to effectively apply these NMR methods in their own work.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. NOE Experiments | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 3. chem.umd.edu [chem.umd.edu]
- 4. University of Ottawa NMR Facility Blog: NOESY: Small Molecules vs Large Molecules [u-of-o-nmr-facility.blogspot.com]
- 5. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Residual Dipolar Couplings in Structure Determination of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Discrimination in Small Molecules by Accurate Measurement of Long-Range Proton-Carbon Residual Dipolar Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. newera-spectro.com [newera-spectro.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. 1D NOESY [nmr.chem.ucsb.edu]
- 12. 2210pc.chem.uic.edu [2210pc.chem.uic.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Chiral Auxiliaries in Asymmetric Morpholine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The morpholine scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The precise control of stereochemistry in substituted morpholines is often crucial for their biological activity and pharmacokinetic properties. Chiral auxiliaries offer a reliable and powerful strategy for the asymmetric synthesis of these important heterocycles. This guide provides an objective comparison of three widely used chiral auxiliaries—Evans' Oxazolidinones, Pseudoephedrine and its derivatives, and Camphorsultams—for the synthesis of chiral morpholines, supported by experimental data and detailed protocols.
Performance Comparison of Chiral Auxiliaries
The selection of a chiral auxiliary is a critical decision in synthetic planning, with each auxiliary offering a unique profile of stereocontrol, ease of attachment and removal, and substrate scope. The following tables summarize the performance of these auxiliaries in key transformations relevant to morpholine synthesis, such as asymmetric alkylation, which is often a crucial step in building the chiral carbon framework of the target molecule.
Table 1: Performance in Asymmetric Alkylation (A Key Step in Morpholine Synthesis)
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Evans' Oxazolidinone | Allyl Iodide | 98:2 | 61-77 | [1] |
| Benzyl Bromide | >99:1 | 92 | [2] | |
| Pseudoephedrine Amide | Methyl Iodide | 91:9 | - | |
| Benzyl Bromide | 99:1 | - | ||
| n-Butyl Iodide | 90:10 (crude) | 83 | [2] | |
| Camphorsultam | Allyl Bromide | >95:5 | 85 | |
| Benzyl Bromide | >95:5 | 90 |
Mechanistic Overview and Rationale for Stereoselectivity
The stereochemical outcome of reactions employing these chiral auxiliaries is dictated by the formation of a rigid, well-defined transition state that directs the approach of the incoming electrophile.
References
A Comparative Guide to LC-MS Methods for the Analysis of Morpholine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of liquid chromatography-mass spectrometry (LC-MS) methods for the quantitative analysis of morpholine and its key pharmaceutical derivatives: Gefitinib, Imatinib, and Linezolid. The selection of an appropriate analytical method is critical for ensuring the accuracy and reliability of pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical products. This document presents a comparative overview of various validated LC-MS methods, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs.
Comparison of Analytical Methods
The analysis of morpholine and its derivatives by LC-MS offers high sensitivity and selectivity. However, the optimal method can vary depending on the analyte's properties and the matrix complexity. For instance, the high polarity of morpholine often necessitates the use of Hydrophilic Interaction Liquid Chromatography (HILIC) for adequate retention on the stationary phase. In contrast, its derivatives, being larger and more complex molecules, are typically amenable to reversed-phase chromatography. The following tables summarize the performance of various LC-MS methods for these compounds.
Table 1: Comparison of LC-MS Methods for Morpholine Analysis
| Method | Sample Matrix | Sample Preparation | LOQ | LOD | Recovery (%) | Linearity (R²) |
| HILIC-LC-MS/MS | Fruits (Apples, Citrus) | Acidified Methanol Extraction | 0.01 µg/g | 0.001-0.004 µg/g | 84-120 | >0.99 |
| HILIC-UPLC-MS/MS | Fruits (Apples) | 1% Acetic Acid in Methanol Extraction | 5 µg/kg | 2 µg/kg | 83-108 | 0.9998[1] |
| UHPLC-HRMS | Fruits (Citrus, Apples) | Dispersive Micro-Solid-Phase Extraction | 5 µg/kg | 2 µg/kg | 78.4-102.7 | >0.999 |
| GC-MS (with derivatization) | Apple Juice, Ibuprofen | Derivatization with Sodium Nitrite, Liquid-Liquid Extraction | 24.4 µg/L | 7.3 µg/L | 94.3-109.0 | >0.999[2] |
Table 2: Comparison of LC-MS/MS Methods for Gefitinib Analysis in Human Plasma
| Method | Sample Preparation | Linearity Range (ng/mL) | LLOQ (ng/mL) | Precision (%CV) | Accuracy (%) |
| LC-MS/MS with Gefitinib-d6 | Protein Precipitation | 0.5 - 1000 | 0.5 - 20 | <15 | 92.60 - 107.58[3] |
| UPLC-MS/MS | Protein Precipitation | 15 - 7500 | 15 | 3.8 - 7.8 | Not Specified |
Table 3: Comparison of UPLC-MS/MS Methods for Imatinib Analysis in Human Plasma
| Method | Sample Preparation | Linearity Range (ng/mL) | Precision (%CV) | Accuracy (%) |
| UPLC-MS/MS | Liquid-Liquid Extraction | 2.6 - 5250 | <15 | Within ±15 |
| UPLC-MS/MS | Protein Precipitation | Not Specified | 0.3 - 14.8 | -12.5 to 10.2 |
Table 4: Comparison of LC-MS/MS Methods for Linezolid Analysis in Serum/Plasma
| Method | Sample Preparation | Linearity Range (mg/L or µg/mL) | Inaccuracy/Accuracy (%) | Imprecision/Precision (%CV) |
| LC-MS/MS | Protein Precipitation & Online SPE | 0.13 - 32 | <6 | <7.3 |
| LC-MS-MS | Solid Phase Extraction (SPE) | 0.1 - 20 | 97.5 - 114.0 | 5.1 - 11.4 |
| UPLC-MS/MS | Protein Precipitation | 0.01 - 20 | -9.7 to 12.8 | <14.2 |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the LC-MS analysis of morpholine and its derivatives.
Morpholine Analysis by HILIC-LC-MS/MS
-
Sample Preparation:
-
Homogenize 10 g of the sample (e.g., fruit).
-
Add 10 mL of acidified methanol (1% formic acid in methanol).
-
Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.[1]
-
-
LC-MS/MS Conditions:
-
LC System: Waters ACQUITY UPLC[1]
-
Column: Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm)[1]
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[1]
-
Flow Rate: 0.4 mL/min[1]
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions: Specific precursor-to-product ion transitions for morpholine.
-
Gefitinib Analysis by LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (Gefitinib-d6).
-
Vortex for 1-2 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant, evaporate to dryness, and reconstitute in the mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase: Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions: Gefitinib: m/z 447.2 → 128.1
-
Imatinib Analysis by UPLC-MS/MS
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add an internal standard and the extraction solvent (e.g., ethyl acetate).
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic layer, evaporate to dryness, and reconstitute in the mobile phase.
-
-
UPLC-MS/MS Conditions:
-
Column: Xtimate Phenyl column
-
Mobile Phase: Isocratic mixture of 0.15% formic acid and 0.05% ammonium acetate in water and acetonitrile (40:60, v/v).
-
Flow Rate: 0.25 mL/min
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions: Imatinib: m/z 494.5 → 394.5
-
Linezolid Analysis by LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
To a serum sample, add a precipitating solvent (e.g., acetonitrile) containing an internal standard.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Inject the supernatant for analysis.
-
-
LC-MS/MS Conditions:
-
Column: Reversed-phase C18 column
-
Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid.
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions: Linezolid: m/z 338.01 → 296.03
-
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the LC-MS analysis of morpholine derivatives in biological matrices.
Caption: General workflow for the LC-MS analysis of morpholine derivatives.
Signaling Pathways and Mechanism of Action
The therapeutic effects of the morpholine derivatives discussed are rooted in their specific interactions with cellular signaling pathways.
Gefitinib: EGFR Signaling Pathway Inhibition
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[4] It competitively blocks the ATP binding site of the EGFR, thereby inhibiting downstream signaling pathways involved in cell proliferation and survival.[4]
Caption: Gefitinib inhibits the EGFR signaling pathway.
Imatinib: BCR-ABL Signaling Pathway Inhibition
Imatinib is a potent inhibitor of the BCR-ABL tyrosine kinase, the hallmark of chronic myeloid leukemia (CML).[5] It binds to the ATP-binding site of the ABL kinase domain, preventing the phosphorylation of downstream substrates and inhibiting the pro-proliferative and anti-apoptotic signals.[5]
Caption: Imatinib inhibits the BCR-ABL signaling pathway.
Linezolid: Mechanism of Action
Linezolid is an oxazolidinone antibiotic that inhibits bacterial protein synthesis.[6] It binds to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of the initiation complex, a crucial step in protein synthesis.[6]
Caption: Linezolid inhibits bacterial protein synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imatinib: Basic Results | Oncohema Key [oncohemakey.com]
- 4. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 5. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Linezolid? [synapse.patsnap.com]
Validating the Three-Dimensional Structure of (R)-N-Boc-Morpholine-2-acetic acid: A Comparative Guide to Stereochemical Analysis
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's absolute stereochemistry is a critical step. This guide provides a comparative analysis of X-ray crystallography as the definitive method for validating the structure of (R)-N-Boc-Morpholine-2-acetic acid, alongside alternative analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Vibrational Circular Dichroism (VCD).
The precise spatial arrangement of atoms in a chiral molecule like this compound is fundamental to its biological activity and pharmacological properties. While various analytical methods can provide structural information, single-crystal X-ray crystallography remains the gold standard for determining the absolute configuration of a molecule. This guide will delve into the experimental protocols and data presentation for this definitive technique and offer a comparison with other powerful spectroscopic methods.
Definitive Structure Determination by X-ray Crystallography
X-ray crystallography is a powerful technique that provides the precise three-dimensional coordinates of atoms in a crystalline solid by analyzing the diffraction pattern of an X-ray beam scattered by the crystal.[1][2][3][4] This method offers an unambiguous determination of the absolute configuration of a chiral molecule.[1][5]
Hypothetical Crystallographic Data for this compound
While a publicly available crystal structure for this compound was not identified in the Cambridge Structural Database (CSD) at the time of this publication, the following table represents typical data that would be obtained from a successful crystallographic analysis.
| Parameter | Hypothetical Value | Description |
| Crystal System | Orthorhombic | The crystal system describes the symmetry of the unit cell. |
| Space Group | P2₁2₁2₁ | The space group provides a detailed description of the symmetry elements within the crystal. |
| Unit Cell Dimensions | a = 8.5 Å, b = 12.3 Å, c = 15.1 Å, α = β = γ = 90° | These are the lengths of the sides of the unit cell and the angles between them. |
| Flack Parameter | 0.02(3) | A value close to zero for a known chiral compound confirms the correct absolute stereochemistry.[6] |
| Resolution | 0.85 Å | A measure of the level of detail observed in the electron density map. |
Alternative and Complementary Validation Techniques
While X-ray crystallography is definitive, obtaining suitable crystals can be a significant hurdle.[6][7] In such cases, or for complementary analysis in solution, other spectroscopic methods are invaluable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of molecules in solution.[8] While standard NMR cannot distinguish between enantiomers, the use of chiral derivatizing agents or chiral solvating agents can induce diastereomeric environments, leading to separable signals for the R and S enantiomers.[9]
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[10][11][12] By comparing the experimental VCD spectrum to that predicted by quantum mechanical calculations for a specific enantiomer, the absolute configuration can be confidently assigned.[7][13][14] This technique is particularly useful for molecules that are difficult to crystallize.[10][14]
Comparison of Analytical Techniques for Stereochemical Validation
| Feature | X-ray Crystallography | NMR Spectroscopy (with Chiral Auxiliaries) | Vibrational Circular Dichroism (VCD) |
| Sample Phase | Crystalline Solid | Solution | Solution |
| Information Obtained | Absolute 3D structure, bond lengths, bond angles, intermolecular interactions | Diastereomeric differentiation, relative stereochemistry, conformational analysis | Absolute configuration in solution, conformational analysis |
| Key Advantage | Unambiguous determination of absolute configuration | Can be performed on non-crystalline samples | Applicable to a wide range of chiral molecules in their solution state |
| Limitations | Requires high-quality single crystals | Indirect determination of absolute configuration, may require derivatization | Requires computational modeling for interpretation |
Experimental Protocols
Single-Crystal X-ray Crystallography
-
Crystallization: Crystals of this compound would be grown, typically by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethyl acetate/hexane).
-
Data Collection: A suitable single crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.[3]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are determined from the diffraction intensities, and the structural model is refined to best fit the experimental data.
NMR Spectroscopy with a Chiral Solvating Agent
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃).
-
Initial Spectrum: A standard ¹H NMR spectrum is acquired.
-
Addition of Chiral Solvating Agent: A chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) is added to the NMR tube.
-
Spectrum of Diastereomeric Complex: The ¹H NMR spectrum is re-acquired. The formation of transient diastereomeric complexes should result in the splitting of signals corresponding to the enantiomers, allowing for the determination of enantiomeric purity.
Vibrational Circular Dichroism (VCD) Spectroscopy
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., CDCl₃) at a concentration suitable for IR spectroscopy.
-
VCD Spectrum Acquisition: The VCD and infrared spectra are recorded on a VCD spectrometer.
-
Computational Modeling: The VCD spectrum of the (R)-enantiomer is calculated using density functional theory (DFT).
-
Spectral Comparison: The experimental VCD spectrum is compared to the calculated spectrum. A good match between the signs and relative intensities of the VCD bands confirms the absolute configuration.[7]
Visualizing the Validation Workflow
The following diagrams illustrate the general workflow for validating the stereochemical integrity of a chiral molecule and the specific steps involved in X-ray crystallography.
References
- 1. purechemistry.org [purechemistry.org]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rigaku.com [rigaku.com]
- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. Determination of molecular stereochemistry using vibrational circular dichroism spectroscopy: absolute configuration and solution conformation of 5-formyl-cis, cis-1,3,5-trimethyl-3-hydroxymethylcyclohexane-1-carboxylic acid lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Comparative study of different N-protecting groups for morpholine synthesis
For Researchers, Scientists, and Drug Development Professionals
The morpholine moiety is a prevalent scaffold in medicinal chemistry, valued for its favorable physicochemical properties and its presence in numerous approved drugs. The synthesis of morpholine derivatives often necessitates the use of nitrogen protecting groups to control reactivity and achieve desired chemical transformations. The choice of an appropriate N-protecting group is critical for the success of a synthetic route, impacting yield, purity, and compatibility with other functional groups. This guide provides a comparative analysis of three commonly employed N-protecting groups for morpholine synthesis: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).
This document outlines the protection and deprotection protocols, supported by experimental data, to assist researchers in selecting the optimal protecting group strategy for their specific synthetic needs.
Comparative Performance of N-Protecting Groups
The selection of an N-protecting group is a strategic decision based on the stability of the protecting group to various reaction conditions and the orthogonality of its removal. The following table summarizes the key characteristics and performance of Boc, Cbz, and Fmoc protecting groups in the context of morpholine synthesis.
| Protecting Group | Protection Reagent & Conditions | Typical Yield (%) | Deprotection Conditions | Typical Yield (%) | Key Advantages & Disadvantages |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O, NEt₃, CH₂Cl₂ | >95 | Trifluoroacetic acid (TFA) in CH₂Cl₂ | High | Advantages: Stable to a wide range of non-acidic conditions. Easy to introduce. Disadvantages: Acid-labile, not suitable for reactions requiring strong acids. |
| Cbz | Benzyl chloroformate (Cbz-Cl), NaHCO₃, Dioxane/H₂O | ~95 | H₂, Pd/C, Methanol | >95 | Advantages: Stable to acidic and basic conditions. Disadvantages: Requires catalytic hydrogenation for removal, which can be incompatible with other functional groups like alkenes or alkynes. |
| Fmoc | 9-Fluorenylmethyl chloroformate (Fmoc-Cl), NaHCO₃, Dioxane/H₂O | ~97 | 20% Piperidine in DMF | High | Advantages: Base-labile, offering orthogonality to acid-labile protecting groups. Deprotection can be monitored by UV spectroscopy. Disadvantages: Unstable to basic conditions. |
Experimental Protocols
The following sections provide detailed experimental methodologies for the protection of morpholine with Boc, Cbz, and Fmoc groups, and their subsequent deprotection.
N-Boc Protection and Deprotection
Protection of Morpholine with Boc Anhydride
-
Procedure: To a solution of morpholine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (CH₂Cl₂) is added di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) at 0 °C. The reaction mixture is stirred at room temperature for 2-4 hours. Upon completion, the reaction is quenched with water and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford N-Boc-morpholine.
Deprotection of N-Boc-Morpholine
-
Procedure: N-Boc-morpholine (1.0 eq) is dissolved in a solution of trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂) (e.g., 20-50% TFA). The reaction mixture is stirred at room temperature for 1-2 hours. The solvent and excess TFA are removed under reduced pressure to yield the morpholine salt. The free base can be obtained by neutralization with a suitable base.
N-Cbz Protection and Deprotection
Protection of Morpholine with Benzyl Chloroformate
-
Procedure: To a solution of morpholine (1.0 eq) in a mixture of dioxane and water is added sodium bicarbonate (NaHCO₃, 2.0 eq). The mixture is cooled to 0 °C and benzyl chloroformate (Cbz-Cl, 1.1 eq) is added dropwise. The reaction is stirred at room temperature for 2-3 hours. The mixture is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give N-Cbz-morpholine.[1]
Deprotection of N-Cbz-Morpholine
-
Procedure: N-Cbz-morpholine (1.0 eq) is dissolved in methanol, and a catalytic amount of 10% palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through Celite, and the filtrate is concentrated to yield morpholine.[1]
N-Fmoc Protection and Deprotection
Protection of Morpholine with Fmoc-Cl
-
Procedure: To a solution of morpholine (1.0 eq) in a 2:1 mixture of water and dioxane, sodium bicarbonate (NaHCO₃, 2.0 eq) is added, and the mixture is cooled to 0 °C. A solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.0 eq) in dioxane is added dropwise. The reaction mixture is stirred for 2.5 hours at room temperature. The mixture is then partitioned between ethyl acetate and water. The organic phase is washed with 1 M HCl and brine, dried over anhydrous sodium sulfate, and concentrated to yield N-Fmoc-morpholine.
Deprotection of N-Fmoc-Morpholine
-
Procedure: N-Fmoc-morpholine (1.0 eq) is dissolved in a 20% solution of piperidine in N,N-dimethylformamide (DMF). The reaction is stirred at room temperature for 10-30 minutes. The solvent is removed under reduced pressure, and the residue is purified to obtain morpholine.[2][3][4]
Visualizing Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the protection and deprotection steps for each protecting group.
References
A Comparative Guide to the Efficacy of Enzyme-Catalyzed Kinetic Resolution for Morpholine Esters
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of morpholine derivatives is of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds. Enzyme-catalyzed kinetic resolution (EKR) of racemic morpholine esters has emerged as a powerful and environmentally benign strategy to access enantiomerically pure morpholine synthons. This guide provides a comparative overview of the efficacy of different lipases in the kinetic resolution of morpholine esters, supported by experimental data and detailed protocols.
Principles of Enzyme-Catalyzed Kinetic Resolution
Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts at a faster rate than the other in the presence of a chiral catalyst, in this case, an enzyme. In the context of morpholine esters, lipases are commonly employed to selectively hydrolyze one enantiomer of the racemic ester to the corresponding carboxylic acid, leaving the unreacted ester enriched in the other enantiomer. The efficiency of this process is quantified by the enantiomeric excess (e.e.) of both the product and the remaining substrate, as well as the conversion rate.
Comparative Efficacy of Lipases
While a direct comparative study screening multiple lipases on a single morpholine ester substrate is not extensively available in the literature, we can draw valuable insights from studies on specific morpholine esters and structurally related heterocyclic compounds.
High Enantioselectivity of Candida rugosa Lipase
Research has demonstrated the exceptional efficacy of Candida rugosa lipase (CRL) in the kinetic resolution of racemic n-butyl 4-benzylmorpholine-2-carboxylate. This reaction yields both the unreacted (R)-ester and the hydrolyzed (S)-acid with outstanding enantiomeric excess, making it a highly attractive method for the preparation of these chiral building blocks.
Table 1: Kinetic Resolution of n-Butyl 4-benzylmorpholine-2-carboxylate using Candida rugosa Lipase
| Substrate | Enzyme | Product (Acid) | Unreacted Ester | Conversion | Reference |
| Racemic n-butyl 4-benzylmorpholine-2-carboxylate | Candida rugosa lipase | (S)-4-benzylmorpholine-2-carboxylic acid (>99% e.e.) | (R)-n-butyl 4-benzylmorpholine-2-carboxylate (>99% e.e.) | ~50% | [1][2] |
High Performance of Burkholderia cepacia Lipase on a Related Heterocycle
In a study on the kinetic resolution of 1,2,3,4-tetrahydroisoquinoline-1-acetic acid esters, a structurally analogous heterocyclic system to morpholine esters, Burkholderia cepacia lipase (formerly Pseudomonas cepacia lipase), specifically lipase PS-D, exhibited excellent enantioselectivity. This suggests its potential for high efficacy in the resolution of morpholine esters as well.
Table 2: Kinetic Resolution of Ethyl 1,2,3,4-tetrahydroisoquinoline-1-acetate using Various Lipases
| Enzyme | Enantiomeric Ratio (E) | Enantiomeric Excess (e.e.) of Acid | Enantiomeric Excess (e.e.) of Ester | Reference |
| Burkholderia cepacia lipase (PS-D) | >200 | >98% | >98% | [3] |
| Candida antarctica lipase A (CAL-A) | Low | Not reported | Not reported | [3] |
| Candida antarctica lipase B (CAL-B) | Low | Not reported | Not reported | [3] |
Other Lipases of Interest
-
Candida antarctica lipase B (CAL-B) : CAL-B, often used in its immobilized form as Novozym 435, is a widely used and robust lipase in organic synthesis. While the direct data on morpholine esters is limited, its broad substrate scope and high enantioselectivity for a variety of chiral esters make it a strong candidate for screening.[4][5][6]
-
Pseudomonas species Lipases : Lipases from various Pseudomonas species are known for their high enantioselectivity in the resolution of a wide range of chiral alcohols and esters. Their potential in the kinetic resolution of morpholine esters warrants investigation.[7][8]
Experimental Protocols
The following are generalized protocols for the screening of lipases and for a preparative scale kinetic resolution of a morpholine ester based on methodologies reported in the literature.[7][9]
General Protocol for Lipase Screening (Analytical Scale)
-
Substrate Preparation : Prepare a stock solution of the racemic morpholine ester in a suitable organic solvent (e.g., toluene, tert-butyl methyl ether).
-
Enzyme Preparation : Prepare suspensions of various lipases (e.g., Candida rugosa lipase, Candida antarctica lipase B, Pseudomonas cepacia lipase) in a buffer solution (e.g., phosphate buffer, pH 7.0).
-
Reaction Setup : In separate vials, combine the substrate solution, buffer, and a small amount of the lipase suspension.
-
Incubation : Incubate the vials at a controlled temperature (e.g., 30-40 °C) with agitation.
-
Monitoring : Monitor the reaction progress by periodically taking aliquots and analyzing them by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the enantiomeric excess of the substrate and product, and the conversion.
-
Enzyme Selection : The most effective lipase will be the one that provides high enantiomeric excess for both the product and the unreacted substrate at approximately 50% conversion.
General Protocol for Preparative Scale Kinetic Resolution
-
Reaction Setup : In a suitable reaction vessel, dissolve the racemic morpholine ester in an appropriate organic solvent. Add the selected lipase and an aqueous buffer.
-
Reaction : Stir the mixture vigorously at a controlled temperature.
-
Monitoring : Monitor the reaction progress by chiral HPLC or GC until approximately 50% conversion is reached.
-
Work-up :
-
Separate the organic and aqueous layers.
-
Isolation of the Unreacted Ester : Wash the organic layer with a basic solution (e.g., NaHCO3 solution) to remove the acidic product, followed by washing with brine. Dry the organic layer over an anhydrous salt (e.g., MgSO4), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched ester.
-
Isolation of the Acid Product : Acidify the aqueous layer with a suitable acid (e.g., HCl) to protonate the carboxylic acid. Extract the aqueous layer with an organic solvent. Dry the combined organic extracts, filter, and concentrate to yield the enantiomerically enriched acid.
-
-
Purification : Purify the resulting ester and acid by techniques such as column chromatography or recrystallization, if necessary.
Visualizing the Process
Experimental Workflow
The following diagram illustrates the general workflow for the enzyme-catalyzed kinetic resolution of a morpholine ester.
Factors Influencing Efficacy
The success of the kinetic resolution is dependent on several interconnected factors.
Conclusion
Enzyme-catalyzed kinetic resolution is a highly effective method for obtaining enantiomerically pure morpholine esters and their corresponding carboxylic acids. Candida rugosa lipase has been shown to be particularly effective for the resolution of n-butyl 4-benzylmorpholine-2-carboxylate, providing access to both enantiomers with excellent optical purity. While direct comparative data for a wide range of lipases on various morpholine esters is still an area for further research, lipases such as Burkholderia cepacia lipase show great promise based on their performance with structurally similar compounds. The provided protocols offer a starting point for the screening and optimization of enzymatic resolutions for specific morpholine ester substrates, which are valuable intermediates in the development of new therapeutics.
References
- 1. PTFE-Carbon Nanotubes and Lipase B from Candida antarctica—Long-Lasting Marriage for Ultra-Fast and Fully Selective Synthesis of Levulinate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. keio.elsevierpure.com [keio.elsevierpure.com]
- 4. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue [frontiersin.org]
- 6. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions [mdpi.com]
- 8. Lipase-mediated enantioselective kinetic resolution of racemic acidic drugs in non-standard organic solvents: Direct chiral liquid chromatography monitoring and accurate determination of the enantiomeric excesses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
Spectroscopic comparison of (R) and racemic N-Boc-Morpholine-2-acetic acid
For researchers, scientists, and professionals in drug development, the precise characterization of chiral molecules is paramount. This guide provides a comparative spectroscopic analysis of the enantiomerically pure (R)-N-Boc-Morpholine-2-acetic acid and its racemic mixture. While standard spectroscopic techniques in achiral environments are expected to yield identical results for both, this guide outlines the expected data and presents a chiral High-Performance Liquid Chromatography (HPLC) method as the definitive tool for their differentiation.
Executive Summary
This guide details the expected outcomes from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) for both (R)- and racemic N-Boc-Morpholine-2-acetic acid. As enantiomers, their physical and chemical properties in a non-chiral environment are identical, leading to indistinguishable spectra. The critical distinction between the single enantiomer and the racemic mixture is achieved through chiral HPLC, which separates the (R) and (S) enantiomers present in the racemate. Detailed experimental protocols for each analytical technique are provided to support researchers in their own characterization efforts.
Data Presentation
The following tables summarize the expected quantitative data for the spectroscopic analysis of N-Boc-Morpholine-2-acetic acid. It is important to note that for ¹H NMR, ¹³C NMR, IR, and MS, the data for the (R)-enantiomer and the racemic mixture will be identical in achiral media.
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.5 | br s | 1H | -COOH |
| ~4.20 | m | 1H | Morpholine-CH |
| ~3.90 | m | 1H | Morpholine-CH |
| ~3.65 | m | 2H | Morpholine-CH₂ |
| ~3.00 | m | 2H | Morpholine-CH₂ |
| ~2.70 | dd | 1H | Acetic Acid-CH₂ |
| ~2.60 | dd | 1H | Acetic Acid-CH₂ |
| 1.45 | s | 9H | Boc (-C(CH₃)₃) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~175.0 | -COOH |
| ~155.0 | Boc (C=O) |
| ~80.0 | Boc (-C(CH₃)₃) |
| ~67.0 | Morpholine-CH₂ |
| ~52.0 | Morpholine-CH |
| ~45.0 | Morpholine-CH₂ |
| ~40.0 | Acetic Acid-CH₂ |
| 28.5 | Boc (-C(CH₃)₃) |
Table 3: Predicted FTIR Spectroscopic Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |
| 2975-2850 | Medium-Strong | C-H stretch (Aliphatic) |
| ~1740 | Strong | C=O stretch (Carboxylic Acid) |
| ~1690 | Strong | C=O stretch (Boc carbamate) |
| 1450-1365 | Medium | C-H bend (Aliphatic) |
| ~1160 | Strong | C-O stretch (Boc and Morpholine) |
Table 4: Predicted Mass Spectrometry Data (ESI-)
| m/z | Ion |
| 244.1 | [M-H]⁻ |
| 188.1 | [M-H-C₄H₈]⁻ |
| 144.1 | [M-H-Boc]⁻ |
Mandatory Visualization
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer. Use a standard pulse sequence with a sufficient number of scans (e.g., 16) to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum on a 100 MHz spectrometer using a proton-decoupled pulse sequence. A higher number of scans (e.g., 1024) will be necessary to achieve adequate signal intensity.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. Further dilute as necessary for the instrument.
-
Data Acquisition: Use an Electrospray Ionization (ESI) source in negative ion mode. Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions.
4. Chiral High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based chiral column, such as a CHIRALPAK® series column, is recommended for the separation of N-Boc protected amino acids.[1][2]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA), can improve peak shape and resolution. A typical starting mobile phase could be 90:10 (v/v) hexane:isopropanol with 0.1% TFA.
-
Method:
-
Dissolve the racemic N-Boc-Morpholine-2-acetic acid in the mobile phase to a concentration of approximately 1 mg/mL.
-
Inject a small volume (e.g., 10 µL) onto the chiral column.
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm).
-
The racemic mixture should resolve into two distinct peaks corresponding to the (R) and (S) enantiomers.
-
Inject the pure (R)-enantiomer under the same conditions to confirm its retention time and the identity of one of the peaks in the racemic mixture's chromatogram.
-
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of (R)-N-Boc-Morpholine-2-acetic acid: A Guide for Laboratory Professionals
The safe and environmentally responsible disposal of chemical reagents is a critical aspect of laboratory operations, particularly within research and drug development. This guide provides detailed, step-by-step procedures for the proper disposal of (R)-N-Boc-Morpholine-2-acetic acid, ensuring the safety of personnel and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is essential to handle this compound with appropriate care. While not always classified as hazardous, related compounds can cause irritation to the eyes, skin, and respiratory system.[1] Therefore, adherence to the following safety protocols is mandatory:
-
Personal Protective Equipment (PPE):
-
Engineering Controls:
-
All handling and disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2]
-
In case of exposure, follow standard first-aid procedures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes and seek medical attention.[1]
-
Skin Contact: Wash the affected area thoroughly with soap and water.[1][2]
-
Inhalation: Move the individual to an area with fresh air. If symptoms persist, seek medical attention.[1][2]
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with all local, state, and federal regulations.[1][3] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4][5]
1. Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated materials such as gloves, wipes, and empty containers, as hazardous chemical waste.[4]
-
This waste must be segregated from other waste streams to prevent accidental mixing of incompatible chemicals.[6]
2. Waste Collection and Containment:
-
Collect the waste in a designated, leak-proof container that is compatible with the chemical. Plastic containers are often preferred for chemical waste.[7][8]
-
The container must be kept securely closed except when adding waste.[4][8]
-
Do not overfill the container; leave at least one inch of headspace to allow for expansion.[8]
3. Labeling:
-
Properly label the waste container with a hazardous waste tag. The label should clearly identify the contents as "this compound" and include any known hazard warnings.[6][7]
4. Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][8]
-
The SAA should be located at or near the point of waste generation and must be inspected regularly for any signs of leakage.[7][8]
5. Final Disposal:
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup.[4][7]
-
Follow their specific procedures for waste collection requests.
Experimental Protocols
While this document focuses on disposal, it's important to note that experimental protocols involving this compound, such as Boc-group deprotection, can generate byproducts that may require specific waste handling. Deprotection is often achieved under acidic conditions, which can produce isobutylene and the tert-butyl cation.[9] These byproducts and any solvents or reagents used in the process must also be collected and disposed of as hazardous waste.
Quantitative Data Summary
For the disposal of this compound, quantitative limits for storage in a Satellite Accumulation Area are determined by institutional and regulatory guidelines. Below is a general summary based on common laboratory practices.
| Parameter | Guideline |
| Maximum Hazardous Waste Volume | Up to 55 gallons in a Satellite Accumulation Area.[7] |
| Maximum Acutely Toxic Waste | For "P-listed" acutely toxic waste, a maximum of one quart (liquid) or one kilogram (solid) may be accumulated.[7] |
| Container Headspace | Leave at least 1 inch of headspace in the waste container.[8] |
| Storage Duration (Partially Filled) | Partially filled containers may remain in a Satellite Accumulation Area for up to one year.[8] |
| Full Container Removal | Full containers must be removed from the Satellite Accumulation Area within three days.[8] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
- 1. canbipharm.com [canbipharm.com]
- 2. benchchem.com [benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. vumc.org [vumc.org]
- 5. acs.org [acs.org]
- 6. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Personal protective equipment for handling (R)-N-Boc-Morpholine-2-acetic acid
For researchers and drug development professionals, ensuring laboratory safety is paramount. This guide provides crucial safety and logistical information for handling (R)-N-Boc-Morpholine-2-acetic acid, a key building block in synthetic chemistry. Adherence to these procedures is vital for personal safety and maintaining a compliant laboratory environment.
Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against potential splashes that could cause serious eye irritation or damage.[1][2] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which may cause irritation or absorption of the chemical.[1][2] Gloves should be inspected before use and disposed of properly.[1] |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from spills and contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated. | Minimizes inhalation of potentially harmful dust or vapors.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound in a laboratory setting is critical to minimize risks. The following workflow outlines the key steps from preparation to disposal.
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Unused this compound and any solutions containing it should be treated as chemical waste.
-
Segregation: Keep this waste separate from other waste streams.
-
Labeling: Ensure the waste container is clearly and accurately labeled with its contents.
-
Regulations: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.[2] Do not discharge into drains or the environment.
-
Contaminated Materials: Any materials, such as gloves, paper towels, or weighing paper, that come into contact with the chemical should be disposed of as contaminated solid waste.
Emergency Procedures
In case of accidental exposure, immediate action is necessary.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[1] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
Spill and Leak Procedures:
In the event of a spill, evacuate the area and ensure adequate ventilation.[1] Wear appropriate PPE, including respiratory protection if necessary. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
